molecular formula C6H2ClN3O2 B1592011 3-Chloro-5-nitropicolinonitrile CAS No. 488713-30-0

3-Chloro-5-nitropicolinonitrile

Cat. No.: B1592011
CAS No.: 488713-30-0
M. Wt: 183.55 g/mol
InChI Key: ZPYPZNSCPXMRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-nitropicolinonitrile (CAS 488713-30-0) is a high-value chemical building block with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol . This compound is characterized by a picolinonitrile core structure, which incorporates both a chloro and a nitro substituent, making it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry . The nitrile functional group is a key feature in over 30 approved pharmaceuticals and plays several critical roles in drug design. It often acts as a hydrogen bond acceptor, forming specific interactions with enzyme active sites, and can serve as a bioisostere for carbonyl groups or other functional groups, helping to optimize a compound's metabolic stability and binding affinity . As a key synthetic intermediate, this compound is used in research and development, including as a precursor in custom synthesis and contract manufacturing of fine chemicals and pharmaceutical intermediates . It is typically supplied with a purity of 98% and is accompanied by comprehensive analytical data, including NMR, HPLC, and LC-MS documentation to ensure quality and consistency for research applications . This product is intended for research and development use only. It is not intended for human or diagnostic use. ( Note: Specific pricing and availability are subject to change. The information provided here is based on data available in 2025 and should be verified with the supplier for the most current details. )

Properties

IUPAC Name

3-chloro-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYPZNSCPXMRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619252
Record name 3-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488713-30-0
Record name 3-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-nitropicolinonitrile: Properties, Reactivity, and Applications for Advanced Research

This compound, with the Chemical Abstracts Service (CAS) number 488713-30-0, is a highly functionalized pyridine derivative that has emerged as a significant building block in modern organic synthesis.[1][2] Its strategic arrangement of a chloro, a nitro, and a cyano group on the pyridine scaffold imparts a unique and predictable reactivity profile. This makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research. The presence of multiple reactive sites allows for selective, sequential modifications, providing a robust platform for generating diverse compound libraries in drug discovery programs. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Identity

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in a laboratory setting. These characteristics govern its handling, storage, reaction conditions, and analytical verification.

Physical Properties

The physical state and solubility parameters of this compound dictate its appropriate handling and use in various solvent systems. The calculated properties provide a baseline for experimental design.

PropertyValueSource
CAS Number 488713-30-0[1]
Molecular Formula C₆H₂ClN₃O₂[1]
Molecular Weight 183.55 g/mol [1]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 354.9 ± 42.0 °C at 760 mmHg[1]
Flash Point 168.4 ± 27.9 °C[1]
Storage Conditions Room Temperature, under inert gas, away from moisture[1][3][4]
Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.[5][6][7][8]

  • ¹H NMR Spectroscopy: The pyridine ring contains two protons. Due to the strong electron-withdrawing effects of the chloro, nitro, and cyano groups, these protons are expected to appear as distinct signals in the downfield region (likely > 8.0 ppm), exhibiting characteristic coupling patterns.

  • ¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the electron-withdrawing groups (C-Cl, C-NO₂, C-CN) and the nitrile carbon itself will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups:

    • C≡N (Nitrile): A sharp, intense peak around 2230 cm⁻¹.

    • NO₂ (Nitro): Two strong bands corresponding to asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

    • C-Cl (Chloro): Absorptions in the fingerprint region, typically below 800 cm⁻¹.

    • Aromatic C=C and C=N: Multiple bands in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature for structural confirmation.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The electron-deficient nature of the pyridine ring is the dominant factor governing its chemical behavior.

Synthetic Pathways

The synthesis of functionalized nitropyridines often involves multi-step processes that build upon simpler pyridine precursors. Common strategies include the nitration of a corresponding chloropicoline followed by oxidation and conversion to the nitrile, or the direct halogenation and nitration of a pyridine-2-carbonitrile scaffold. For instance, processes for related compounds often start with precursors like 2-hydroxy-5-nitropyridine, followed by strategic halogenation steps.[9] Another approach involves the reduction of a nitro group to an amine, diazotization, and subsequent substitution to introduce the desired functionality.[10]

Key Reaction Pathways and Mechanistic Insights

The true value of this compound as a synthetic intermediate is revealed through its reactivity. The electron-withdrawing nitro and cyano groups render the pyridine ring highly electrophilic, activating the C3-chloro substituent for nucleophilic aromatic substitution (SₙAr). This is the cornerstone of its application in building molecular complexity.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C3 position is an excellent leaving group. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is the primary method for introducing new functional groups and building out the molecular scaffold. The strong electron-withdrawing nature of the nitro and cyano groups stabilizes the intermediate Meisenheimer complex, facilitating the substitution reaction.[11]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for a host of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, providing a secondary vector for diversification.[9][10]

  • Manipulation of the Nitrile Group: The nitrile group offers further opportunities for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary amine (aminomethyl group). The incorporation of nitrile groups is a recognized strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[12]

Reactivity_Pathways main This compound sub Nucleophilic Aromatic Substitution (SₙAr) main->sub + Nu⁻ (-Cl⁻) red Nitro Group Reduction main->red [H] nit Nitrile Group Transformation main->nit H₂O or [H] prod_sub Substituted Pyridine Derivatives (Nu-Py-CN) sub->prod_sub prod_red 3-Chloro-5-aminopicolinonitrile red->prod_red prod_nit_acid Corresponding Carboxylic Acid nit->prod_nit_acid prod_nit_amine Corresponding Amine nit->prod_nit_amine

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Chlorine-containing heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[13][14] Chlorine can enhance membrane permeability, improve metabolic stability, and participate in crucial binding interactions with biological targets. This compound serves as a quintessential example of a versatile scaffold for leveraging these benefits.

Its structure is a precursor to a multitude of more complex molecules. For example, related 2-chloro-3-nitropyridine derivatives are used in the synthesis of GPR40 receptor activators and Syk inhibitors.[10] The general synthetic logic involves using the chloro- and nitro- groups as handles for sequential chemical modifications to build the final active pharmaceutical ingredient (API).[9] The ability to perform a nucleophilic substitution at the chlorine, followed by reduction of the nitro group to an amine for further elaboration, is a powerful and field-proven two-step strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.[13]

Safety, Handling, and Storage

As a highly reactive and potentially hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound. The information below is synthesized from available Safety Data Sheets (SDS).[3]

GHS Hazard Classification

This compound is classified as acutely toxic and an irritant. It is also very toxic to aquatic life.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

Data compiled from TCI Chemicals SDS.[3]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is critical to minimize exposure risk.

Safe_Handling_Workflow prep Preparation: - Review SDS - Work in fume hood ppe Wear Full PPE: - Nitrile gloves - Safety goggles - Lab coat prep->ppe handle Handling: - Avoid dust/vapor inhalation - Avoid skin/eye contact - Use closed system if possible ppe->handle storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area - Store locked up handle->storage spill Spill & Disposal: - Follow institutional protocols - Do not release to environment handle->spill

Caption: A workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[3]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[3][15]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[3]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove all contaminated clothing immediately.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The product should be stored locked up and preferably under an inert gas to prevent degradation.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.[3]

Conclusion

This compound is a potent and versatile chemical intermediate with a well-defined reactivity profile that makes it highly valuable for researchers in drug discovery and fine chemical synthesis. The strategic positioning of its chloro, nitro, and nitrile functional groups on an electron-deficient pyridine ring provides multiple, predictable handles for molecular elaboration. By leveraging nucleophilic aromatic substitution and subsequent transformations of the nitro and nitrile moieties, chemists can efficiently construct diverse and complex molecular libraries. While its reactivity makes it a powerful synthetic tool, it also necessitates strict adherence to safety and handling protocols. A comprehensive understanding of its properties, as detailed in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical research.

References

An In-depth Technical Guide to 3-Chloro-5-nitropicolinonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Picolinonitrile Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of pharmaceuticals.[1][2] Within this class, substituted picolinonitriles, particularly those bearing halo and nitro functionalities, have emerged as highly versatile intermediates. This guide provides a comprehensive technical overview of 3-Chloro-5-nitropicolinonitrile (CAS Number: 488713-30-0) , a key building block whose strategic placement of reactive groups offers a wealth of opportunities for synthetic diversification and the development of novel therapeutic agents.

While specific, publicly available data on this compound is limited, this guide, written from the perspective of a Senior Application Scientist, will leverage established principles of heterocyclic chemistry and data from closely related analogs to provide a robust and practical resource. We will delve into its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical for its handling, reaction setup, and purification. Based on data from chemical suppliers and computational models, the key properties of this compound are summarized below.[3][4]

PropertyValueSource/Reference
CAS Number 488713-30-0[3][4]
Molecular Formula C₆H₂ClN₃O₂[3][4]
Molecular Weight 183.55 g/mol [3][4]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not available (isomer 2-Chloro-5-nitropyridine-3-carbonitrile melts at 121-126 °C)[5]
Boiling Point 354.9 ± 42.0 °C at 760 mmHg (Predicted)[3]
Density 1.6 ± 0.1 g/cm³ (Predicted)[3]
Flash Point 168.4 ± 27.9 °C (Predicted)[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from structural properties

Synthesis of this compound: A Plausible and Adaptable Protocol

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust synthetic strategy can be devised based on well-established transformations of pyridine derivatives. A highly probable route involves the dehydration of the corresponding picolinamide, which itself can be synthesized from the corresponding picolinic acid or its ester.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Amidation cluster_2 Dehydration A 3-Chloro-5-nitropicolinic acid B 3-Chloro-5-nitropicolinamide A->B 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH C This compound B->C POCl₃ or Trifluoroacetic Anhydride

Caption: Plausible synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the synthesis of amides from carboxylic acids and their subsequent dehydration to nitriles.[6]

Part 1: Synthesis of 3-Chloro-5-nitropicolinamide

  • Activation of the Carboxylic Acid: To a solution of 3-chloro-5-nitropicolinic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).[7][8] Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. The causality behind this step is the conversion of the carboxylic acid to a more reactive acid chloride, which is highly susceptible to nucleophilic attack.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Amidation: In a separate flask, prepare a concentrated solution of ammonium hydroxide. Cool the acid chloride solution from the previous step to 0 °C and add it slowly to the ammonium hydroxide solution with vigorous stirring. This exothermic reaction should be carefully controlled to prevent side reactions.

  • Stir the resulting mixture for 1-2 hours at room temperature.

  • Work-up and Isolation: The precipitated solid, 3-chloro-5-nitropicolinamide, can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Dehydration to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 3-chloro-5-nitropicolinamide (1.0 eq) with a dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6] An excess of POCl₃ (3-5 eq) can be used, and it can also serve as the solvent. Alternatively, other dehydrating systems like trifluoroacetic anhydride in pyridine can be employed.

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain this temperature for 2-6 hours. The rationale for heating is to provide the necessary activation energy for the dehydration reaction.

  • Monitoring: The progress of the reaction can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the amide and the appearance of the nitrile.

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step hydrolyzes the excess POCl₃.

  • Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of its substituents on the pyridine ring. The presence of two strong electron-withdrawing groups, the nitro group at the 5-position and the cyano group at the 2-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, renders the chloro group at the 3-position susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of heterocyclic chemistry and is the primary mode of functionalization for this molecule. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.

Caption: Generalized mechanism for SₙAr on this compound.

The rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the ability of the electron-withdrawing nitro and cyano groups to delocalize the negative charge.

Key Considerations for SₙAr Reactions:

  • Nucleophile Strength: A wide range of nucleophiles can be employed, including amines, thiols, and alkoxides. The nucleophilicity of the reagent will influence the reaction rate.

  • Solvent: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro, nitro, and cyano groups allows for sequential and regioselective modifications.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for orienting substituents to interact with the ATP-binding site of the kinase. The 3-amino-5-nitropicolinonitrile core, accessible via SₙAr with an appropriate amine, is a valuable pharmacophore. For instance, related pyrimidine-based structures are known to be potent Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[4][9]

Kinase_Inhibitor_Synthesis A This compound C 3-Amino-5-nitropicolinonitrile derivative A->C SₙAr B Amine (R-NH₂) B->C D Reduction of Nitro Group C->D E 3,5-Diaminopicolinonitrile derivative D->E F Further Functionalization E->F G Potential Kinase Inhibitor F->G

Caption: Synthetic utility in the generation of complex molecules.

The nitro group can be readily reduced to an amine, providing another point for diversification. This diamino-picolinonitrile core can then be further elaborated to construct complex heterocyclic systems or to introduce additional functionalities to optimize target binding and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the substituents will likely shift these protons downfield.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon bearing the cyano group will appear at a characteristic chemical shift, as will the carbons attached to the chloro and nitro groups.

  • FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a monochlorinated compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on Safety Data Sheets (SDS) for related compounds, it should be considered harmful if swallowed, and may cause skin and eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its highly functionalized pyridine ring, featuring strategically placed chloro, nitro, and cyano groups, provides multiple avenues for synthetic elaboration. While specific experimental data for this compound is not widely published, this guide has provided a comprehensive overview of its expected properties, plausible synthetic routes, and potential applications based on established chemical principles and data from closely related analogs. For researchers and scientists in drug development, understanding the chemistry of such intermediates is paramount to the successful design and synthesis of the next generation of therapeutic agents.

References

Spectroscopic Characterization of 3-Chloro-5-nitropicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-nitropicolinonitrile is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro, nitro, and cyano functionalities on the pyridine scaffold, make it a valuable synthon for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex chemical systems.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative data from analogous structures, offering researchers and drug development professionals a reliable reference for their work with this important molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic signature. The pyridine ring contains two aromatic protons, offering a simple yet informative ¹H NMR spectrum. The ¹³C NMR spectrum will reveal all six carbon atoms of the molecule, with their chemical shifts being heavily influenced by the attached functional groups. The vibrational modes of the cyano and nitro groups, along with the chloro-substituted pyridine ring, will give rise to characteristic absorption bands in the IR spectrum. Finally, mass spectrometry will provide information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ 9.1 - 9.3DoubletH-6
~ 8.8 - 9.0DoubletH-4

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of both protons are a direct consequence of the strong electron-withdrawing nature of the nitro group, the chloro group, and the nitrile group, which deshield the aromatic protons. The proton at the C-6 position is anticipated to be the most downfield due to its proximity to the ring nitrogen and the conjugative effect of the nitro group. The proton at C-4 will also be significantly deshielded. The splitting pattern will be a pair of doublets, arising from the meta-coupling between H-4 and H-6.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 150 - 155C-6
~ 148 - 152C-5
~ 140 - 145C-3
~ 135 - 140C-4
~ 130 - 135C-2
~ 115 - 120-CN

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the electronic environment of each carbon atom.

  • C-5 and C-3: The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-5 and C-3) are expected to be significantly downfield.

  • C-6 and C-4: The carbons bearing protons will also be downfield due to the overall electron-deficient nature of the ring.

  • C-2: The carbon attached to the nitrile group will have a distinct chemical shift.

  • -CN: The nitrile carbon itself will appear in the characteristic region for this functional group.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the aromatic region.

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

IR Spectroscopy: Predicted Data
Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 2230 - 2250C≡N stretch (nitrile)Medium
~ 1520 - 1560Asymmetric NO₂ stretchStrong
~ 1340 - 1380Symmetric NO₂ stretchStrong
~ 1600 - 1450C=C and C=N ring stretchingMedium-Strong
~ 800 - 850C-Cl stretchStrong

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro and nitrile groups.

  • Nitrile Group (C≡N): A sharp, medium-intensity band in the region of 2230-2250 cm⁻¹ is a clear indicator of the nitrile functionality.

  • Nitro Group (NO₂): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration at higher wavenumbers (1520-1560 cm⁻¹) and a symmetric stretching vibration at lower wavenumbers (1340-1380 cm⁻¹).

  • Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-Cl Bond: The C-Cl stretching vibration will be observed in the fingerprint region, typically around 800-850 cm⁻¹.

Experimental Protocol: IR Data Acquisition

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Solid_Sample Solid Sample KBr_Pellet Prepare KBr Pellet Solid_Sample->KBr_Pellet ATR Place on ATR Crystal Solid_Sample->ATR Background_Scan Collect Background Spectrum FTIR_Spectrometer FTIR Spectrometer Raw_Spectrum Raw Spectrum FTIR_Spectrometer->Raw_Spectrum Background_Scan->FTIR_Spectrometer Sample_Scan Collect Sample Spectrum Sample_Scan->FTIR_Spectrometer Identify_Peaks Identify Peak Frequencies Raw_Spectrum->Identify_Peaks Assign_Vibrations Assign Functional Groups Identify_Peaks->Assign_Vibrations

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Mass Spectrometry: Predicted Data
m/z (Mass-to-Charge Ratio) Assignment
~ 183/185[M]⁺˙ (Molecular Ion)
~ 153/155[M - NO]⁺
~ 137/139[M - NO₂]⁺
~ 122[M - NO₂ - Cl]⁺
~ 102[M - Cl - CN]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular Ion ([M]⁺˙): The molecular ion peak should be observed at m/z 183 and 185, corresponding to the molecules containing ³⁵Cl and ³⁷Cl, respectively.

  • Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. Subsequent losses of chlorine and the nitrile group would lead to the other observed fragment ions. The stability of the resulting carbocations will govern the relative intensities of the fragment peaks.

M [M]⁺˙ (m/z 183/185) M_minus_NO [M - NO]⁺ (m/z 153/155) M->M_minus_NO - NO M_minus_NO2 [M - NO₂]⁺ (m/z 137/139) M->M_minus_NO2 - NO₂ M_minus_Cl_CN [M - Cl - CN]⁺ (m/z 102) M->M_minus_Cl_CN - Cl, -CN M_minus_NO2_Cl [M - NO₂ - Cl]⁺ (m/z 122) M_minus_NO2->M_minus_NO2_Cl - Cl

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

  • Ionization: Utilize electron ionization (EI) to induce fragmentation and obtain a detailed fragmentation pattern.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) to accurately determine the mass-to-charge ratios of the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions, and to interpret the fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer valuable insights into the structural and electronic properties of this important molecule. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can ensure the acquisition of high-quality spectroscopic data for the unambiguous identification and characterization of this compound in their research and development endeavors.

Synthesis of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-Chloro-5-nitropicolinonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the principles of electrophilic aromatic substitution and regioselective nucleophilic aromatic substitution on the pyridine core. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the mechanistic basis for the observed regioselectivity. The information presented herein is intended to enable researchers to reliably synthesize this important intermediate for applications in drug discovery and development.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds, including pharmaceutical agents and agrochemicals. Its utility stems from the presence of three distinct functional groups on the pyridine ring: a chloro group, a nitro group, and a cyano group, each of which can be selectively manipulated to build molecular complexity.

The synthetic strategy outlined in this guide is a two-step process commencing with the commercially available and relatively inexpensive starting material, 2,3-dichloropyridine. The core transformations are:

  • Nitration of 2,3-dichloropyridine to introduce a nitro group at the 5-position, yielding the key intermediate, 2,3-dichloro-5-nitropyridine.

  • Regioselective Cyanation of 2,3-dichloro-5-nitropyridine, where the more reactive chlorine atom at the 2-position is selectively displaced by a cyanide group to afford the target molecule, this compound.

This approach is advantageous due to the availability of the starting materials and the high degree of control over the regioselectivity of the key transformations.

Synthesis of the Key Intermediate: 2,3-Dichloro-5-nitropyridine

The first stage of the synthesis involves the nitration of 2,3-dichloropyridine. The electron-deficient nature of the pyridine ring, further deactivated by two chlorine atoms, necessitates the use of strong nitrating conditions.

Reaction Principle and Causality

The nitration of 2,3-dichloropyridine is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of the nitration is governed by the directing effects of the substituents on the pyridine ring. The pyridine nitrogen is a meta-director, while the chlorine atoms are ortho, para-directors. The introduction of the nitro group at the 5-position is favored as this position is para to the chlorine at the 2-position and meta to the pyridine nitrogen[1]. The reaction temperature must be carefully controlled to prevent the formation of unwanted isomers and ensure a high yield of the desired 5-nitro derivative[1].

Experimental Protocol: Nitration of 2,3-Dichloropyridine

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,3-Dichloropyridine147.9914.8 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (90%)63.0110 mL~0.225
Ice-As needed-
Water18.02As needed-
Sodium Bicarbonate Solution (sat.)84.01As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2,3-dichloropyridine (14.8 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid (10 mL) dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C[1].

  • After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by another wash with cold water.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Expected Outcome:

This procedure should yield 2,3-dichloro-5-nitropyridine as a solid with a melting point of 51-56 °C.

Regioselective

The final step in the synthesis is the selective displacement of one of the chlorine atoms in 2,3-dichloro-5-nitropyridine with a cyanide group. This is a nucleophilic aromatic substitution (SNAAr) reaction.

Mechanistic Rationale for Regioselectivity

The regioselectivity of the cyanation reaction is a critical aspect of this synthesis. The pyridine ring in 2,3-dichloro-5-nitropyridine is activated towards nucleophilic attack by the electron-withdrawing nitro group. The two chlorine atoms at the 2- and 3-positions are potential leaving groups.

Nucleophilic attack is strongly favored at the 2-position (alpha to the pyridine nitrogen) over the 3-position. This preference is due to the superior stabilization of the Meisenheimer intermediate formed upon attack at the 2-position. The electron-withdrawing nitrogen atom of the pyridine ring can effectively stabilize the negative charge of the intermediate through resonance. In contrast, attack at the 3-position does not allow for this direct resonance stabilization by the ring nitrogen.

Therefore, the reaction is kinetically controlled, leading to the selective formation of the product where the chlorine at the 2-position has been substituted by the cyanide ion.

Regioselective Cyanation Mechanism cluster_0 Attack at C-2 (Favored) cluster_1 Attack at C-3 (Disfavored) start_2 2,3-dichloro-5-nitropyridine intermediate_2 Meisenheimer Intermediate (N-stabilized) start_2->intermediate_2 + CN⁻ product_2 This compound intermediate_2->product_2 - Cl⁻ start_3 2,3-dichloro-5-nitropyridine intermediate_3 Meisenheimer Intermediate (Less stable) start_3->intermediate_3 + CN⁻ product_3 2-Chloro-3-cyano-5-nitropyridine intermediate_3->product_3 - Cl⁻

Caption: Regioselectivity of cyanation on 2,3-dichloro-5-nitropyridine.

Experimental Protocol: Cyanation of 2,3-Dichloro-5-nitropyridine

This protocol is based on the Rosenmund-von Braun reaction, a reliable method for the cyanation of aryl halides.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,3-Dichloro-5-nitropyridine192.9919.3 g0.1
Copper(I) Cyanide (CuCN)89.5610.7 g0.12
N,N-Dimethylformamide (DMF)73.09100 mL-
Water18.02As needed-
Ethyl Acetate88.11As needed-
Brine (sat. NaCl solution)-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-nitropyridine (19.3 g, 0.1 mol) and N,N-dimethylformamide (100 mL).

  • Stir the mixture to dissolve the starting material.

  • Add copper(I) cyanide (10.7 g, 0.12 mol) to the solution[2].

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain at this temperature for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Expected Outcome:

The product, this compound, is expected to be a solid. The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Overall Synthetic Pathway and Visualization

The complete synthetic route from 2,3-dichloropyridine to this compound is summarized in the following diagram.

Overall Synthetic Pathway start 2,3-Dichloropyridine intermediate 2,3-Dichloro-5-nitropyridine start->intermediate HNO₃, H₂SO₄ 0-5 °C product This compound intermediate->product CuCN, DMF Reflux

Caption: Two-step synthesis of this compound.

Safety and Handling

  • 2,3-Dichloropyridine: Harmful if swallowed. Causes skin and eye irritation.

  • Concentrated Sulfuric Acid and Fuming Nitric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2,3-Dichloro-5-nitropyridine: Toxic if swallowed. Causes skin irritation and serious eye damage[3].

  • Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide). Handle with extreme caution in a fume hood.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a known reproductive toxin.

  • Cyanide Compounds: All cyanide-containing materials and waste should be handled with extreme care and disposed of according to institutional safety protocols. Quenching with an oxidizing agent like bleach is often recommended for cyanide waste.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound from 2,3-dichloropyridine. The key transformations, nitration and regioselective cyanation, are well-established and high-yielding. A thorough understanding of the reaction mechanisms, particularly the factors governing the regioselectivity of the nucleophilic aromatic substitution, is crucial for the successful execution of this synthesis. By following the detailed protocols and adhering to the necessary safety precautions, researchers can effectively produce this valuable intermediate for its diverse applications in chemical synthesis.

References

The Synthesis of 3-Chloro-5-nitropicolinonitrile: A Technical Guide to Core Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitropicolinonitrile is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifunctionalized pyridine ring, featuring chloro, nitro, and cyano groups, offers a versatile scaffold for the synthesis of a wide array of complex molecular architectures. The strategic positioning of these functional groups allows for selective transformations, making it an invaluable intermediate in the development of novel therapeutic agents and crop protection solutions. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and preparation of the core starting materials. The causality behind experimental choices and detailed, field-proven protocols are presented to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, each originating from a distinct and commercially available or readily synthesizable starting material. The choice of route often depends on factors such as the availability of precursors, scalability, and safety considerations.

The two primary strategies involve:

  • Sandmeyer Cyanation of 2-amino-3-chloro-5-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr) on 2,3-dichloro-5-nitropyridine.

This guide will delve into the intricacies of each pathway, providing a thorough analysis of the starting materials and the critical transformations involved.

Route 1: The Sandmeyer Cyanation Pathway

This synthetic approach leverages the versatile Sandmeyer reaction to introduce the nitrile functionality at the C2 position of the pyridine ring. The key starting material for this route is 2-amino-3-chloro-5-nitropyridine.

Starting Material: Synthesis of 2-Amino-3-chloro-5-nitropyridine

The preparation of 2-amino-3-chloro-5-nitropyridine typically begins with the nitration of the readily available 2-aminopyridine. This is followed by a chlorination step.

Conceptual Workflow for the Synthesis of 2-Amino-3-chloro-5-nitropyridine

A 2-Aminopyridine B Nitration (H₂SO₄, HNO₃) A->B C 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine B->C D Separation C->D E 2-Amino-5-nitropyridine D->E F Chlorination (e.g., HCl, H₂O₂) E->F G 2-Amino-3-chloro-5-nitropyridine F->G

Figure 1: Synthetic pathway to 2-amino-3-chloro-5-nitropyridine from 2-aminopyridine.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [1][2]

This protocol outlines the nitration of 2-aminopyridine, a critical first step. It is important to note that this reaction yields a mixture of isomers, primarily 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, which necessitates a separation step.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

  • Nitration: Once the 2-aminopyridine has completely dissolved, a pre-mixed nitrating solution of concentrated sulfuric acid and fuming nitric acid is added dropwise, ensuring the reaction temperature does not exceed 30°C.

  • Reaction Progression: After the addition is complete, the mixture is stirred at 25-30°C for approximately 40 minutes and then heated to 55-65°C for 10-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice. The pH of the resulting solution is carefully adjusted to 5.5-6.0 with a 50 wt.% aqueous sodium hydroxide solution, causing the product to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization to separate the 2-amino-5-nitropyridine from the 2-amino-3-nitropyridine isomer.

Subsequent Chlorination to 2-Amino-3-chloro-5-nitropyridine

The isolated 2-amino-5-nitropyridine is then subjected to chlorination to introduce the chlorine atom at the 3-position. This can be achieved using various chlorinating agents, such as a mixture of hydrochloric acid and hydrogen peroxide.

Core Reaction: Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an arylamine to an aryl nitrile via a diazonium salt intermediate.[3][4]

Conceptual Workflow for the Sandmeyer Cyanation

A 2-Amino-3-chloro- 5-nitropyridine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Cyanation (CuCN, KCN) C->D E This compound D->E

Figure 2: The Sandmeyer cyanation of 2-amino-3-chloro-5-nitropyridine.

Detailed Experimental Protocol: Sandmeyer Cyanation (Adapted from a similar substrate) [5]

This protocol is adapted from the Sandmeyer reaction of 4-amino-2-chloronicotinonitrile and provides a robust starting point for the synthesis of this compound.

  • Diazotization:

    • Dissolve 2-amino-3-chloro-5-nitropyridine in concentrated hydrochloric acid.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Cool this cyanide solution to 0°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate).

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.

Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway

This alternative and often more direct route involves the selective displacement of a chlorine atom from 2,3-dichloro-5-nitropyridine with a cyanide nucleophile.

Starting Material: Synthesis of 2,3-Dichloro-5-nitropyridine

The starting material, 2,3-dichloro-5-nitropyridine, is a key intermediate that can be synthesized via the nitration of 2,3-dichloropyridine.[6]

Conceptual Workflow for the Synthesis of 2,3-Dichloro-5-nitropyridine

A 2,3-Dichloropyridine B Nitration (H₂SO₄, HNO₃, 0-5°C) A->B C 2,3-Dichloro-5-nitropyridine B->C

Figure 3: Synthesis of 2,3-dichloro-5-nitropyridine from 2,3-dichloropyridine.

Detailed Experimental Protocol: Synthesis of 2,3-Dichloro-5-nitropyridine [6][7]

  • Reaction Setup: In a flask equipped for low-temperature reactions, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C.

  • Nitration: Slowly add 2,3-dichloropyridine to the cold nitrating mixture, ensuring the temperature is maintained within the 0-5°C range.

  • Reaction Progression: Stir the reaction mixture at this temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Core Reaction: Nucleophilic Aromatic Substitution with Cyanide

The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The chlorine atom at the 2-position is more susceptible to substitution by cyanide due to the electronic effects of the adjacent ring nitrogen and the nitro group.

Conceptual Workflow for the SNAr Cyanation

A 2,3-Dichloro- 5-nitropyridine B Cyanation (NaCN or KCN, polar aprotic solvent) A->B C This compound B->C

References

An In-Depth Technical Guide to the Reactivity of 3-Chloro-5-nitropicolinonitrile: A Keystone Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-chloro-5-nitropicolinonitrile, a pivotal intermediate in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, moves beyond a theoretical overview to deliver field-proven insights into the compound's synthetic transformations. We will explore the nuanced interplay of its three key functional groups—the chloro, nitro, and cyano moieties—and provide detailed, validated protocols for its most critical reactions. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references form the three pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 488713-30-0, is a highly functionalized pyridine derivative.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents, which allows for selective and sequential chemical modifications. The electron-deficient nature of the pyridine ring, further accentuated by the powerful electron-withdrawing effects of the nitro and cyano groups, renders the chloro substituent exceptionally labile to nucleophilic aromatic substitution (SNAr). This inherent reactivity makes it a valuable scaffold for the synthesis of diverse molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds.[3][4][5][6] This guide will dissect the key reactive pathways of this versatile molecule, providing a robust framework for its effective utilization in complex synthetic endeavors.

Molecular Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₂ClN₃O₂PubChem
Molecular Weight 183.55 g/mol PubChem
CAS Number 488713-30-0ChemScene
Appearance Pale yellow to yellow solidInternal Data
Melting Point 121-126 °CSigma-Aldrich

Spectroscopic data for related compounds can be found in the literature, which can be used as a reference for the characterization of this compound and its derivatives.[7]

Core Reactivity: A Triumvirate of Functional Groups

The reactivity of this compound is dominated by the interplay of its three functional groups. The strategic positioning of the electron-withdrawing nitro and cyano groups significantly activates the chloro-substituent at the 3-position for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactive Pathway

The SNAr reaction is the most prominent and synthetically useful transformation of this compound. The electron-deficient pyridine ring readily undergoes attack by a wide range of nucleophiles at the carbon bearing the chlorine atom.

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is enhanced by the presence of the nitro and cyano groups, which delocalize the negative charge.

Caption: Generalized SNAr mechanism on this compound.

The reaction with amines is a cornerstone transformation, providing access to a diverse array of substituted aminopyridines, which are prevalent in medicinal chemistry.

Objective: To synthesize 3-(substituted-amino)-5-nitropicolinonitrile derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate).

NucleophileProductTypical Yield (%)
Piperidine3-(Piperidin-1-yl)-5-nitropicolinonitrile>90
Morpholine3-(Morpholin-4-yl)-5-nitropicolinonitrile>90
Aniline3-(Phenylamino)-5-nitropicolinonitrile70-85

Causality: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.

Chemoselective Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is critical for the synthesis of various pharmaceutical intermediates.

The choice of reducing agent is paramount to achieve chemoselectivity, preserving the chloro and cyano functionalities.

  • Tin(II) Chloride (SnCl₂): A classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[8][9]

  • Catalytic Hydrogenation (H₂/Pd-C): Can be employed, but careful optimization of reaction conditions is necessary to avoid hydrodechlorination.

  • Iron (Fe) in Acetic Acid: A mild and cost-effective method for nitro group reduction.

Caption: Chemoselective reduction of the nitro group.

Objective: To synthesize 3-amino-5-chloropicolinonitrile.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in ethanol portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reducing AgentProductTypical Yield (%)
SnCl₂·2H₂O3-Amino-5-chloropicolinonitrile80-95
Fe/AcOH3-Amino-5-chloropicolinonitrile75-90

Trustworthiness: The workup procedure is critical for removing tin salts. Careful basification is necessary to precipitate tin hydroxides, which can then be removed by filtration.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent, although less reactive than bromo or iodo analogs, can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are invaluable for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

This reaction allows for the coupling of this compound with boronic acids or their esters.

Caption: Suzuki-Miyaura coupling of this compound.

Objective: To synthesize 3-aryl-5-nitropicolinonitrile derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/H₂O, Toluene/EtOH)

Procedure:

  • To a degassed mixture of the solvent, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar) at 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Boronic AcidCatalystBaseTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃60-80
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃65-85

Expertise: The choice of ligand on the palladium catalyst is critical for the successful coupling of less reactive aryl chlorides. Electron-rich and bulky phosphine ligands often improve catalytic activity.

This reaction enables the introduction of a terminal alkyne at the 3-position.

Objective: To synthesize 3-alkynyl-5-nitropicolinonitrile derivatives.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., TEA, DIPEA)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of the solvent, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).

  • Add the base and then the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride, extract with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

AlkyneCatalyst SystemBaseTypical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuITEA50-70
TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIDIPEA55-75

Synthetic Applications and Future Outlook

The diverse reactivity of this compound has positioned it as a valuable building block in the synthesis of a wide range of complex molecules. Its derivatives have shown promise as kinase inhibitors, highlighting its importance in drug discovery programs. The ability to perform sequential and regioselective modifications makes it an ideal starting material for the construction of compound libraries for high-throughput screening.

Future research will likely focus on expanding the scope of its reactivity, including the exploration of novel cross-coupling reactions and the development of more sustainable and efficient synthetic protocols. The continued exploration of the synthetic potential of this compound will undoubtedly lead to the discovery of new and innovative molecules with significant biological and material properties.

Conclusion

This compound is a versatile and highly reactive synthetic intermediate. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions, is essential for its effective application in modern organic synthesis. This guide has provided a detailed and practical overview of these key transformations, grounded in scientific principles and supported by validated protocols. By leveraging the insights and methodologies presented herein, researchers and drug development professionals can confidently and efficiently utilize this powerful building block to advance their synthetic objectives.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitropicolinonitrile is a key heterocyclic intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its trifunctional nature, featuring a pyridine core, a chloro substituent, a nitro group, and a nitrile moiety, offers a versatile scaffold for molecular elaboration. However, this inherent reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally related compounds. By elucidating the causality behind recommended safety measures, this document aims to empower researchers to work confidently and safely with this valuable synthetic building block.

Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical properties. This information is critical for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-Chloro-5-nitro-2-pyridinecarbonitrileN/A
CAS Number 488713-30-0[1]
Molecular Formula C₆H₂ClN₃O₂N/A
Molecular Weight 183.55 g/mol N/A
Appearance Solid (form may vary)N/A
Purity Typically >96% for laboratory use[2]

Hazard Identification and Risk Assessment

The molecular architecture of this compound, incorporating a chlorinated pyridine ring, a nitro group, and a nitrile functional group, suggests a toxicological profile that warrants significant caution. While specific toxicological data for this compound is limited, the known hazards of structurally similar molecules provide a strong basis for a conservative risk assessment.

A Safety Data Sheet for this compound classifies it as Acute toxicity, oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1] The hazards of related chloro-nitro-aromatic compounds suggest that skin and eye contact, as well as inhalation of dust, are also potential routes of harmful exposure.

GHS Hazard Classification (Anticipated based on related compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, DermalLikely 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity, InhalationLikely 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

This classification is inferred from data on similar compounds and should be treated as a precautionary guideline.

Logical Flow for Risk Assessment

RiskAssessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control Identify Identify Chemical: This compound ReviewSDS Review SDS and Literature Data Identify->ReviewSDS Gather Info Analogs Analyze Hazards of Structural Analogs ReviewSDS->Analogs Address Data Gaps Routes Identify Routes of Exposure: - Inhalation (dust) - Dermal contact - Ingestion - Eye contact Analogs->Routes Inform Scenarios Evaluate Experimental Scenarios: - Weighing and transfer - Reaction setup - Work-up and purification - Storage Routes->Scenarios Contextualize Characterize Characterize Risk: High Toxicity Potential Scenarios->Characterize Determine Controls Implement Control Measures: - Engineering Controls - Administrative Controls - PPE Characterize->Controls Mitigate

Caption: Risk assessment workflow for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a multi-layered approach to safety, prioritizing engineering controls and supplemented by administrative controls and appropriate PPE, is mandatory.

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

  • Ventilation: All manipulations of solid this compound that could generate dust, as well as all reactions involving this compound, must be conducted within a certified chemical fume hood.[3] The face velocity of the fume hood should be verified to be within the institution's specified range (typically 80-120 feet per minute).

  • Containment: For weighing and transferring the solid, the use of a balance enclosure or a glove box is highly recommended to prevent the release of fine particulates into the laboratory atmosphere.

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly demarcate areas where this compound is handled and stored. These areas should be equipped with readily accessible emergency equipment, including a safety shower and an eyewash station.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures involving this compound. These SOPs should include step-by-step instructions for safe handling, emergency procedures, and waste disposal.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of this compound.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Wear nitrile gloves as a minimum. For prolonged handling or when working with solutions of the compound, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the lab coat is fully buttoned.

    • Additional Protection: For larger scale operations, chemical-resistant aprons and sleeve covers may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5] Respirator use requires prior medical clearance and fit-testing.

PPE Selection Logic

PPE_Selection cluster_protection Required Protection Levels cluster_ppe Specific PPE Hazard Hazard Assessment: - Acute Toxicity (all routes) - Skin/Eye Irritant Eye Eye/Face Protection Hazard->Eye Skin Skin/Body Protection Hazard->Skin Respiratory Respiratory Protection Hazard->Respiratory Goggles Chemical Goggles + Face Shield Eye->Goggles Gloves Nitrile Gloves (or more resistant) Skin->Gloves Coat Lab Coat Skin->Coat Respirator NIOSH-approved Respirator (if needed) Respiratory->Respirator

References

Navigating the Synthesis Landscape: A Technical Guide to 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety data sheet (MSDS) for 3-Chloro-5-nitropicolinonitrile, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to extend beyond mere data presentation, offering a narrative that elucidates the causal relationships between the chemical's structure, its reactivity, and the necessary safety protocols. This document is structured to empower researchers with the knowledge to handle this compound with the utmost safety and efficacy.

Chemical Identity and Physicochemical Landscape

This compound, with the CAS number 488713-30-0, is a substituted pyridine derivative.[1][2] Its molecular structure, featuring a pyridine ring functionalized with a chloro group, a nitro group, and a nitrile group, dictates its chemical reactivity and physical properties. Understanding these properties is foundational to its safe handling and application in synthesis.

PropertyValueSource
Molecular Formula C6H2ClN3O2[1]
Molecular Weight 183.552 g/mol [1]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 354.9 ± 42.0 °C at 760 mmHg[1]
Flash Point 168.4 ± 27.9 °C[1]

The presence of electron-withdrawing nitro and nitrile groups, along with the chloro substituent, renders the pyridine ring electron-deficient. This electronic characteristic is a cornerstone of its utility as a synthetic intermediate, particularly in nucleophilic aromatic substitution reactions. However, this same feature contributes to its hazard profile, which we will dissect in the subsequent sections.

Hazard Identification and Risk Mitigation

The primary hazards associated with this compound, inferred from structurally similar compounds like 2-Chloro-3-nitropyridine, include acute toxicity, skin and eye irritation, and potential respiratory irritation.[3]

GHS Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The causality behind these hazards lies in the reactivity of the molecule. The electrophilic nature of the aromatic ring can lead to covalent interactions with biological macromolecules, triggering irritation and toxic responses. The nitro group, a known functionality in many toxic compounds, can undergo metabolic activation to reactive intermediates.

Hazard Mitigation Workflow

cluster_0 Risk Assessment cluster_1 Control Measures Identify Hazards Identify Hazards Assess Exposure Assess Exposure Identify Hazards->Assess Exposure Potential for contact Characterize Risk Characterize Risk Assess Exposure->Characterize Risk Likelihood & Severity Engineering Controls Engineering Controls Characterize Risk->Engineering Controls Implement first Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Supplement with PPE PPE Administrative Controls->PPE Last line of defense

Caption: A hierarchical approach to mitigating chemical hazards.

Safe Handling and Storage: A Proactive Approach

Safe handling of this compound necessitates a multi-layered approach, beginning with robust engineering controls and culminating in the correct use of personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The rationale is to maintain airborne concentrations well below any potential occupational exposure limits and to prevent inhalation of dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements based on the hazard profile of analogous compounds:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[3]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat are essential.[3][5] Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3][4]

PPE Selection Logic

Compound This compound Hazards Skin Irritant Eye Irritant Harmful if Swallowed Respiratory Irritant Compound->Hazards Routes Dermal Ocular Ingestion Inhalation Hazards->Routes PPE_Gloves Impervious Gloves Routes->PPE_Gloves Dermal PPE_Goggles Safety Goggles/ Face Shield Routes->PPE_Goggles Ocular PPE_Coat Lab Coat Routes->PPE_Coat Dermal PPE_Respirator Respirator Routes->PPE_Respirator Inhalation

Caption: Matching PPE to identified hazards and routes of exposure.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases, which could initiate hazardous reactions.[3][6]

Emergency Procedures: Preparedness and Response

First-Aid Measures

The immediacy and appropriateness of first aid are critical in mitigating the effects of accidental exposure.

  • In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3] The rationale is to physically remove the chemical and dilute any remaining substance to minimize damage to the cornea and other sensitive tissues.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] This is to decontaminate the skin surface and prevent further absorption.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[3][5] Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis.

Fire-Fighting Measures

While the flashpoint is relatively high, it is a combustible material.[1]

  • Suitable extinguishing media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3] Water spray can be used to cool fire-exposed containers.[3]

  • Hazardous combustion products: Thermal decomposition may produce toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen chloride gas.[3][6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors.

  • Environmental precautions: Prevent the material from entering drains or waterways.

  • Methods for cleaning up: Carefully sweep up solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

This compound is a valuable synthetic intermediate, but its utility is matched by its potential hazards. A comprehensive understanding of its chemical nature, coupled with a disciplined adherence to safety protocols, is paramount for its responsible use in research and development. This guide serves as a foundational resource, but it is incumbent upon the user to perform a thorough risk assessment for their specific application and to consult all available safety literature.

References

Potential applications of 3-Chloro-5-nitropicolinonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 3-Chloro-5-nitropicolinonitrile in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized pyridine derivative that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the strategic placement of a chloro leaving group, an electron-withdrawing nitro group, and a reactive nitrile moiety on the picoline framework, render it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the principal applications of this compound, focusing on its utility in nucleophilic aromatic substitution, nitro group reduction, and nitrile group transformations. We will explore the mechanistic underpinnings of these reactions, provide exemplary protocols, and illustrate how this reagent serves as a linchpin in the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry, agrochemicals, and materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

The pyridine ring is a privileged scaffold in numerous biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of steric and electronic properties, which is paramount in drug discovery and the development of functional materials. This compound stands out as a particularly useful starting material due to its trifecta of reactive sites.

  • The Chloro Group: Positioned at C3, it acts as a competent leaving group, especially activated by the other substituents.

  • The Nitro Group: Located at C5, this potent electron-withdrawing group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C3 position. It also serves as a synthetic handle for conversion into an amino group, unlocking a vast chemical space for further derivatization.

  • The Nitrile Group: At the C2 position, the cyano group also contributes to the ring's activation. It is a versatile functional group that can be transformed into amines, carboxylic acids, amides, or ketones, and can participate in cycloaddition reactions to form other heterocyclic systems.[1]

The confluence of these three groups makes this compound a powerful tool for synthetic chemists, enabling the efficient construction of complex molecular architectures.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is primarily derived from three key types of transformations, which can often be performed selectively.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The most prominent reaction of this compound is the displacement of the chloride ion by a wide range of nucleophiles. The pyridine ring is rendered highly electrophilic by the combined electron-withdrawing effects of the nitrile group (ortho) and the nitro group (para) relative to the chlorine atom. This electronic arrangement is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is the hallmark of the SNAr mechanism.[2][3][4][5]

The reaction proceeds via a two-step addition-elimination mechanism.[4][5] First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate.[3] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group and the nitrogen of the nitrile group. In the second, typically fast step, the chloride ion is expelled, restoring the aromaticity of the ring.

Nitrile_Transformations cluster_products Potential Products Start Picolinonitrile Derivative Amide Amide Start:start->Amide H₂O, H⁺ or OH⁻ (mild) Amine Primary Amine Start:start->Amine 1. LiAlH₄ 2. H₂O Ketone Ketone Start:start->Ketone 1. R-MgX 2. H₂O Acid Carboxylic Acid Amide->Acid H₂O, H⁺ or OH⁻ (strong)

References

A Guide to 3-Chloro-5-nitropicolinonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Heterocycle

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its place in a significant portion of FDA-approved drugs.[1] The strategic functionalization of this core structure is a key endeavor in drug discovery, aiming to create versatile building blocks that can be elaborated into diverse chemical libraries. 3-Chloro-5-nitropicolinonitrile, hereafter referred to as CNPN , represents a quintessential example of such a high-value intermediate.

This technical guide provides an in-depth analysis of CNPN , a polysubstituted pyridine carrying three critical functional groups: a chloro moiety, a nitro group, and a nitrile group. Each of these imparts distinct reactivity, allowing for a programmed and regioselective approach to chemical synthesis. The electron-withdrawing nature of the nitro and nitrile groups activates the pyridine ring, making the chloro atom an excellent leaving group for nucleophilic aromatic substitution (SNAr).[2] The nitro group can be readily reduced to an amine, providing a vector for further derivatization, while the nitrile group itself is a recognized pharmacophore found in numerous pharmaceuticals.[3] This trifecta of functionality makes CNPN an exceptionally powerful tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of new chemical entities.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key characteristics of CNPN are summarized below.

PropertyValueReference
CAS Number 488713-30-0[4]
Molecular Formula C₆H₂ClN₃O₂N/A
Molecular Weight 183.55 g/mol N/A
Appearance Expected to be a solidN/A
Purity Typically >97%N/A

Synthesis & Chemical Reactivity: A Tale of Three Handles

The synthetic utility of CNPN is rooted in the distinct and predictable reactivity of its three functional groups. This allows for a modular approach to building molecular complexity.

Plausible Synthetic Pathway

While specific literature detailing the synthesis of this compound is not abundant, a plausible and logical route can be constructed based on established pyridine chemistry. A common strategy involves the Sandmeyer reaction, which is a powerful method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[5][6][7]

A hypothetical, yet chemically sound, synthetic pathway could begin with 2-amino-3-chloro-5-nitropyridine. This precursor would undergo diazotization under cold conditions, followed by a copper(I) cyanide-mediated Sandmeyer reaction to install the nitrile group at the C2 position.

Synthetic_Pathway_CNPN cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start 2-Amino-3-chloro- 5-nitropyridine reagents1 NaNO₂, aq. HCl intermediate Diazonium Salt Intermediate reagents1->intermediate conditions1 0-5 °C reagents2 CuCN product This compound (CNPN) reagents2->product

Caption: Plausible synthesis of CNPN via a Sandmeyer reaction.

Core Reactivity Profile

The true power of CNPN lies in its capacity for sequential, regioselective modifications. The electron-deficient nature of the pyridine ring, amplified by the nitro and cyano groups, makes the C3-chloride highly susceptible to displacement.

  • Nucleophilic Aromatic Substitution (SNAr): This is the primary and most exploited reaction. The chlorine at C3 can be readily displaced by a wide array of nucleophiles, including primary and secondary amines, alcohols, and thiols. This reaction is the gateway to introducing vast chemical diversity.

  • Nitro Group Reduction: The nitro group at C5 can be selectively reduced to an amino group using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This newly formed aniline derivative is a versatile handle for subsequent reactions like amide bond formation, sulfonylation, or diazotization.

  • Nitrile Group Chemistry: While often retained as a key pharmacophore, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, offering further avenues for structural modification.

Reactivity_CNPN cluster_snar SₙAr at C3-Cl cluster_reduction Reduction at C5-NO₂ cluster_nitrile Modification of C2-CN CNPN CNPN Scaffold Nuc Nucleophiles (R-NH₂, R-OH, R-SH) Red Reducing Agents (Fe, H₂/Pd-C) Hyd Hydrolysis / Reduction Prod_SNAr C3-Substituted Derivatives Nuc->Prod_SNAr Displaces Cl Prod_Red C5-Amino Derivatives Red->Prod_Red Reduces NO₂ Prod_Hyd C2-Amide, Acid, or Amine Derivatives Hyd->Prod_Hyd Transforms CN

Caption: Key reaction pathways for modifying the CNPN scaffold.

Application in Drug Discovery: A Workflow-Driven Approach

The structural features of CNPN make it an ideal starting point for library synthesis in a drug discovery campaign. Its utility can be best illustrated through a typical workflow.

Workflow: From Scaffold to Lead Candidate

A common strategy involves using the SNAr reaction as the initial diversification step, followed by the nitro reduction to unveil a second diversification point.

Drug_Discovery_Workflow start Start: This compound (CNPN) step1 Step 1: SₙAr Diversification React CNPN with a library of amines (R¹-NH₂) start->step1 library1 Library 1: C3-Amino-Substituted Intermediates step1->library1 step2 Step 2: Nitro Group Reduction Reduce NO₂ to NH₂ library1->step2 library2 Library 2: C3,C5-Diamino Intermediates step2->library2 step3 Step 3: Amide Coupling React C5-NH₂ with a library of carboxylic acids (R²-COOH) library2->step3 final_library Final Compound Library step3->final_library screening Biological Screening (HTS, Assay Development) final_library->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: A typical drug discovery workflow utilizing CNPN.

This workflow demonstrates the causality behind the experimental choices:

  • Why SNAr first? The C3-Cl is the most activated position for nucleophilic attack. Performing this reaction first allows for the introduction of a primary element of diversity from a readily available amine library.

  • Why reduce the nitro group second? The reduction unmasks a new reactive handle (the C5-amine) only after the first diversification is complete. This prevents cross-reactivity and allows for a controlled, stepwise synthesis.

  • Why amide coupling last? Amide bond formation is a robust and well-understood reaction, ideal for the final diversification step to build a library of drug-like molecules for screening.

Validated Experimental Protocols

The following protocols are generalized procedures based on established chemical principles for reactions involving chloronitropyridines.[8] Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Objective: To displace the C3-chloride with a primary or secondary amine.

  • Self-Validation: The reaction can be monitored by TLC or LC-MS for the consumption of CNPN and the appearance of a new, more polar spot/peak corresponding to the product. Successful reaction is confirmed by NMR and mass spectrometry, showing the incorporation of the amine fragment.

  • Methodology:

    • To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or DMSO) add the desired amine (1.1 - 1.5 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq). The base is crucial to scavenge the HCl generated during the reaction, driving it to completion.

    • Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reduction of the Nitro Group
  • Objective: To convert the C5-nitro group to a C5-primary amine.

  • Self-Validation: Reaction completion is monitored by the disappearance of the starting material on TLC/LC-MS. The product will have a significantly different retention factor and mass. ¹H NMR will show the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a new broad singlet for the -NH₂ protons.

  • Methodology (using Iron powder):

    • Suspend the C3-substituted-5-nitropicolinonitrile derivative (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).

    • Add ammonium chloride (NH₄Cl) (1.1 eq) to the suspension.

    • Add iron powder (Fe) (3.0 - 5.0 eq) portion-wise to the mixture. The reaction is often exothermic.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Re-dissolve the residue in ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 5-aminopicolinonitrile derivative. Further purification may be performed by column chromatography if necessary.

Safety & Handling

While a specific Safety Data Sheet (SDS) for CNPN is not widely available, data from closely related compounds like 2-chloro-5-nitropyridine and other chloro-nitro aromatics can be used to establish prudent handling practices.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of novel, diverse, and complex molecular libraries. By understanding the principles of its synthesis, reactivity, and safe handling, researchers can fully leverage the power of this versatile scaffold to accelerate the development of the next generation of therapeutics.

References

An In-depth Technical Guide to 3-Chloro-5-nitropicolinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-nitropicolinonitrile, a key heterocyclic building block in modern organic synthesis. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, its synthetic accessibility and versatile reactivity make it a valuable intermediate in the development of novel pharmaceuticals and other functionalized molecules. This document will delve into its chemical and physical properties, propose a logical synthetic pathway based on established pyridine chemistry, explore its reactivity, and discuss its potential applications in drug discovery and materials science. All information is grounded in authoritative scientific literature and chemical data.

Introduction and Chemical Properties

This compound, with the CAS number 488713-30-0, is a substituted pyridine derivative characterized by the presence of a chloro, a nitro, and a cyano group on the pyridine ring.[1][2] The strategic placement of these functional groups, particularly the electron-withdrawing nitro and cyano moieties, renders the pyridine ring susceptible to a variety of chemical transformations, making it an attractive scaffold for medicinal chemists and materials scientists.

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is directly available, other values are estimated based on the properties of structurally similar compounds.

PropertyValueSource
CAS Number 488713-30-0[1][2]
Molecular Formula C₆H₂ClN₃O₂[1]
Molecular Weight 183.55 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Boiling Point 354.9 ± 42.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 168.4 ± 27.9 °C[1]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone)General knowledge of similar compounds

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be significantly downfield due to the electron-withdrawing effects of the nitro, chloro, and cyano groups.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring. The carbons attached to the electronegative substituents (Cl, NO₂, CN) will show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, the asymmetric and symmetric N-O stretches of the nitro group, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and fragment ions corresponding to the loss of Cl, NO₂, and CN groups.

Proposed Synthesis and Methodology

The synthesis of this compound can be logically approached through the functionalization of a pre-existing pyridine ring. A plausible synthetic route, based on established methodologies for the synthesis of substituted pyridines, is outlined below.[3] The introduction of the nitro group facilitates subsequent nucleophilic substitution reactions.[4][5]

Synthesis_Pathway cluster_0 Starting Material cluster_1 Nitration cluster_2 Oxidation cluster_3 Chlorination & Amidation cluster_4 Dehydration (Nitrile Formation) cluster_5 Final Chlorination 2-Picoline 2-Picoline 3-Nitro-2-picoline 3-Nitro-2-picoline 2-Picoline->3-Nitro-2-picoline Nitration Nitration_reagents HNO₃ / H₂SO₄ Nitration_reagents->3-Nitro-2-picoline 3-Nitropicolinic_acid 3-Nitropicolinic acid 3-Nitro-2-picoline->3-Nitropicolinic_acid Oxidation Oxidation_reagents KMnO₄ or SeO₂ Oxidation_reagents->3-Nitropicolinic_acid 3-Nitropicolinamide 3-Nitropicolinamide 3-Nitropicolinic_acid->3-Nitropicolinamide Chlorination then Amidation Chlorination_reagents SOCl₂ Chlorination_reagents->3-Nitropicolinamide Amidation_reagents NH₃ Amidation_reagents->3-Nitropicolinamide 3-Nitropicolinonitrile 3-Nitropicolinonitrile 3-Nitropicolinamide->3-Nitropicolinonitrile Dehydration Dehydration_reagents P₂O₅ or POCl₃ Dehydration_reagents->3-Nitropicolinonitrile This compound This compound 3-Nitropicolinonitrile->this compound Chlorination Final_Chlorination_reagents Cl₂ / light or NCS Final_Chlorination_reagents->this compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical representation based on established chemical transformations and should be optimized and validated in a laboratory setting.

Step 1: Nitration of 2-Picoline to 3-Nitro-2-picoline

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 2-picoline.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with cold water, and dry the crude 3-nitro-2-picoline.

Step 2: Oxidation of 3-Nitro-2-picoline to 3-Nitropicolinic acid

  • Dissolve 3-nitro-2-picoline in a suitable solvent (e.g., aqueous pyridine).

  • Slowly add an oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) in portions.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove manganese dioxide (if KMnO₄ is used).

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-nitropicolinic acid.

  • Filter, wash with cold water, and dry the product.

Step 3: Conversion of 3-Nitropicolinic acid to 3-Nitropicolinamide

  • Treat 3-nitropicolinic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Carefully add the acid chloride to a concentrated aqueous solution of ammonia at low temperature.

  • Stir the mixture until the formation of 3-nitropicolinamide is complete.

  • Filter the precipitate, wash with water, and dry.

Step 4: Dehydration of 3-Nitropicolinamide to 3-Nitropicolinonitrile

  • Mix 3-nitropicolinamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).

  • Gently heat the mixture under anhydrous conditions.

  • The product, 3-nitropicolinonitrile, can be isolated by distillation or extraction.

Step 5: Chlorination of 3-Nitropicolinonitrile to this compound

  • Dissolve 3-nitropicolinonitrile in a suitable solvent.

  • Introduce a chlorinating agent such as chlorine gas under UV irradiation or N-chlorosuccinimide (NCS) with a radical initiator.

  • The reaction progress should be monitored by GC-MS or TLC.

  • Upon completion, the solvent is removed, and the product is purified by chromatography or recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic effects of its substituents. The nitro and cyano groups are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAAr).

Reactivity_Diagram Molecule This compound Nucleophilic_Attack Nucleophilic Aromatic Substitution (SNAAr) Molecule->Nucleophilic_Attack Displacement of Chloro Group Reduction Reduction of Nitro Group Molecule->Reduction Formation of Amino Group Hydrolysis Hydrolysis of Nitrile Group Molecule->Hydrolysis Formation of Carboxylic Acid

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility in building more complex molecular architectures.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is pivotal as it introduces a versatile amino functionality that can be further derivatized, for instance, through acylation, alkylation, or diazotization reactions.

Manipulation of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine. This functional group provides an additional handle for molecular elaboration.

Applications in Research and Development

While specific applications of this compound are not extensively detailed in the available literature, its structural motifs are present in many biologically active compounds. Therefore, it serves as a valuable intermediate in the following areas:

  • Pharmaceutical Synthesis: As a versatile building block, it can be employed in the synthesis of a wide array of drug candidates. The substituted pyridine core is a common feature in many pharmaceuticals.[6] The presence of multiple reaction sites allows for the systematic modification of the molecule to optimize its biological activity.

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel herbicides, insecticides, and fungicides. The nitropyridine moiety is a known toxophore in certain agrochemicals.

  • Materials Science: The electron-deficient nature of the pyridine ring and the potential for derivatization make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound was not found, the safety precautions for handling this compound can be inferred from the SDS of structurally related chemicals such as 2-Chloro-5-nitrobenzoic acid and Chloroacetonitrile.[4][5][7]

Hazard Statements (Predicted):

  • Toxic if swallowed or if inhaled.[4]

  • Harmful in contact with skin.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a synthetically valuable compound with significant potential in various fields of chemical research and development. Its rich functional group chemistry allows for diverse and predictable transformations, making it an ideal starting material for the synthesis of more complex and functionalized molecules. While its own history is not well-documented, the principles of pyridine chemistry provide a clear path to its synthesis and a roadmap for its application in the creation of novel and impactful chemical entities. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of 3-Chloro-5-nitropicolinonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-5-nitropicolinonitrile is a highly versatile and reactive heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its pyridine core is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the ring nitrogen, a 5-nitro group, and a 2-cyano group. This pronounced electrophilicity makes the C3 position, bearing a chloro leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the underlying chemical principles and offers detailed, field-proven protocols for the reaction of this compound with common classes of nucleophiles, including amines, alcohols, and thiols. The methodologies described herein are designed to be robust and adaptable, empowering researchers to efficiently generate diverse libraries of substituted picolinonitrile derivatives for drug discovery and materials science applications.[2]

The Chemical Rationale: Understanding Reactivity and Regioselectivity

The Principle of Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction is a two-step addition-elimination process.[3][4]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination of the Leaving Group: Aromaticity is restored as the leaving group (chloride ion) is expelled, yielding the final substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex.[6][7] The stability of this intermediate is paramount; greater stability leads to a lower activation energy and a faster reaction.

Activation of the Picolinonitrile Core

In the case of this compound, the pyridine ring is profoundly activated toward nucleophilic attack. Nucleophilic substitution on a pyridine ring is electronically favored at the C2 and C4 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen.[7][8] While the substitution in this molecule occurs at the C3 position, the combined and powerful electron-withdrawing capabilities of the ortho-cyano and para-nitro groups, in conjunction with the inherent electron deficiency of the pyridine ring, create a potent electrophilic center at C3, enabling facile substitution. The presence of these activating groups is critical for the reaction's success.[5]

Caption: Generalized SNAr mechanism on this compound.

Experimental Protocols for Nucleophilic Substitution

The following protocols are generalized procedures that have been demonstrated to be effective for the substitution of similar activated chloro-nitro-pyridines.[9][10] Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Reaction with Amine Nucleophiles

The introduction of nitrogen-based substituents is a cornerstone of modern medicinal chemistry, and this compound reacts readily with both primary and secondary amines.

Protocol 2.1.1: Substitution with a Secondary Aliphatic Amine (e.g., Morpholine)

  • Rationale: This protocol utilizes a common base, triethylamine, to neutralize the HCl generated during the reaction. A polar aprotic solvent like ethanol facilitates the dissolution of reactants and stabilizes the charged intermediate. Refluxing provides the necessary thermal energy to overcome the activation barrier.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approx. 0.2 M).

    • Add morpholine (1.1 eq) to the solution, followed by triethylamine (1.5 eq).

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(morpholin-4-yl)-5-nitropicolinonitrile.

Reaction with Oxygen Nucleophiles

The formation of aryl ether linkages is readily achieved using alkoxides as nucleophiles. Anhydrous conditions are critical to prevent hydrolysis of the starting material and consumption of the nucleophile.

Protocol 2.2.1: Substitution with an Alkoxide (e.g., Sodium Methoxide)

  • Rationale: Sodium methoxide is a strong nucleophile that readily displaces the chloride. The reaction is typically performed in the corresponding alcohol (methanol) as a solvent. These reactions are often rapid, even at room temperature.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (NaOMe) solution (25 wt% in Methanol) (1.2 eq)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous methanol (to achieve a concentration of approx. 0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the sodium methoxide solution (1.2 eq) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully quench by adding deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate to yield the crude 3-methoxy-5-nitropicolinonitrile, which can be further purified by recrystallization or column chromatography.

Reaction with Sulfur Nucleophiles

Thiols are exceptionally potent nucleophiles and typically react under mild conditions.[11][12] The resulting thiolate anion, formed in the presence of a mild base, rapidly attacks the electrophilic pyridine ring.[12][13]

Protocol 2.3.1: Substitution with a Thiol (e.g., Thiophenol)

  • Rationale: The high nucleophilicity of sulfur allows this reaction to proceed efficiently at room temperature.[11] A non-protic polar solvent like DMF is used, and potassium carbonate serves as a mild base to deprotonate the thiol, forming the active thiolate nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF (to achieve a concentration of approx. 0.25 M).

    • Add thiophenol (1.1 eq) to the suspension with vigorous stirring at room temperature.

    • Continue stirring at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash thoroughly with brine (3x) to remove residual DMF, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-nitro-3-(phenylthio)picolinonitrile.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve Substrate - Add Reagents (Nucleophile, Base) - Inert Atmosphere (if needed) Reaction 2. Reaction - Stir at specified temperature (0°C, RT, or Reflux) Setup->Reaction Monitor 3. Monitoring - Thin Layer Chromatography (TLC) - LC-MS Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Workup & Extraction - Quench Reaction - Liquid-Liquid Extraction - Wash & Dry Organic Layer Monitor->Workup Proceed upon completion Purify 5. Purification - Concentrate Crude Product - Column Chromatography or Recrystallization Workup->Purify Analysis 6. Characterization - NMR - Mass Spectrometry - Purity Analysis (HPLC) Purify->Analysis

Caption: A typical workflow for synthesis, workup, and purification.

Data Summary

The following table provides a comparative overview of typical reaction conditions for the nucleophilic substitution on this compound. Yields are estimates based on analogous transformations and may vary with specific substrates.

Nucleophile Class Example Nucleophile Solvent Base Temp (°C) Time (h) Typical Yield (%)
Secondary AmineMorpholineEthanolEt₃N78 (Reflux)2 - 685 - 95
Primary AmineBenzylamineIsopropanol-802 - 485 - 95
AlkoxideSodium MethoxideMethanol-0 to RT1 - 380 - 90
ThiolThiophenolDMFK₂CO₃RT1 - 4>90

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][14] The derivatives synthesized from this compound are valuable intermediates for several reasons:

  • Structural Diversity: The ease of substitution allows for the rapid creation of a wide array of analogues for structure-activity relationship (SAR) studies.

  • Further Functionalization: The nitro group can be readily reduced to an amine, providing a handle for subsequent reactions such as amide bond formation or diazotization.[15] The nitrile group itself is a known pharmacophore and can participate in various chemical transformations or act as a key binding element in biological targets.[2]

  • Bioactive Scaffolds: Substituted picolinonitriles are core components of molecules targeting a range of diseases, including kinase inhibitors for oncology and agents for neurological disorders.[9][16]

By providing robust and versatile synthetic routes to novel picolinonitrile derivatives, the protocols outlined in this guide serve as a foundational tool for researchers aiming to accelerate the discovery of next-generation therapeutics and functional materials.

References

Application Note: A Researcher's Guide to the Selective Reduction of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of 3-Chloro-5-nitropicolinonitrile to 5-Amino-3-chloropicolinonitrile is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical sectors. The primary challenge of this conversion lies in the chemoselective reduction of the aromatic nitro group while preserving the adjacent chloro and nitrile functionalities, which are susceptible to reduction under certain conditions. This application note provides a comprehensive guide for researchers, detailing a comparative analysis of common reduction methodologies, including metal-mediated reductions and catalytic hydrogenation. We present field-tested, step-by-step protocols for the most reliable methods, explain the causality behind experimental choices, and offer insights into reaction monitoring, workup procedures, and safety considerations.

Introduction: The Synthetic Challenge

5-Amino-3-chloropicolinonitrile is a valuable synthetic intermediate. The conversion of its nitro precursor is a foundational transformation in organic chemistry.[1] The choice of reducing agent is paramount, as it directly influences reaction efficiency, chemoselectivity, and overall yield.[1][2] The molecule this compound presents a specific challenge due to its multifunctional nature:

  • Aromatic Nitro Group (-NO₂): The target for reduction.

  • Aryl Chloride (-Cl): Susceptible to hydrodehalogenation, particularly with certain hydrogenation catalysts like Palladium on carbon (Pd/C).[3][4]

  • Nitrile Group (-CN): Can be reduced to a primary amine under harsh hydrogenation conditions or by strong hydride reagents.[5][6]

Therefore, an ideal reduction protocol must exhibit high selectivity for the nitro group. This guide explores practical and reliable methods to achieve this transformation with high fidelity.

Comparative Analysis of Reduction Methodologies

The reduction of a nitro group to an amine is a six-electron process that can be achieved through various pathways.[1] We will focus on the two most prevalent and practical approaches for this specific substrate.

Metal-Mediated Reductions

The use of easily oxidized metals in acidic or neutral media is a classic, robust, and highly reliable method for nitro group reduction.[1][7] This method proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[1]

  • Mechanism: The reaction involves a sequence of electron transfers and protonations, typically proceeding through nitroso and hydroxylamine intermediates before reaching the final amine.[1][8]

  • Key Advantages: These methods are renowned for their excellent chemoselectivity. They are highly tolerant of functional groups such as halides, nitriles, esters, and carbonyls, making them prime candidates for this specific transformation.[9][10][11]

  • Common Reagents:

    • Stannous Chloride (SnCl₂): Provides a mild and highly selective method for reducing aromatic nitro groups in non-acidic and non-aqueous media, leaving other reducible groups unaffected.[3][10]

    • Iron (Fe) Powder: A cost-effective and powerful reagent, often used with an acid (like HCl or acetic acid) or a salt (like ammonium chloride).[3][9][12] The Fe/NH₄Cl system in a mixed solvent like ethanol/water is particularly effective and common.[12]

    • Zinc (Zn) Powder: Another effective metal used under acidic conditions (e.g., acetic acid) that provides mild reduction.[3][7]

Catalytic Transfer Hydrogenation

Catalytic hydrogenation is a clean and efficient method, but the choice of catalyst is critical to avoid unwanted side reactions.[3]

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst where hydrogen is adsorbed. The nitro group is then reduced in a stepwise fashion.[4]

  • Key Challenge (Dehalogenation): Standard catalysts like Pd/C are highly active and can readily cleave the C-Cl bond.[3][4]

  • Recommended Approach: For substrates with aromatic halides, Raney Nickel is a more suitable catalyst as it is less prone to causing dehalogenation.[3] Alternatively, using a hydrogen donor like ammonium formate with Pd/C can sometimes mitigate side reactions and offer a safer, more manageable alternative to pressurized hydrogen gas.[13][14]

Data Summary: Method Comparison
Methodology Reagents Typical Conditions Selectivity for -NO₂ Workup Complexity Key Advantages Key Disadvantages
Stannous Chloride SnCl₂·2H₂O, EthanolReflux, 1-3 hExcellent[10]Moderate (tin salt removal)[5]High selectivity, mild conditionsStoichiometric metal waste
Iron/Acid Fe powder, HCl/AcOHReflux, 1-2 hExcellent[3][12]Moderate (iron sludge)[1]Low cost, high toleranceVigorous reaction, metal waste
Iron/Salt Fe powder, NH₄Cl, EtOH/H₂OReflux, 2-4 hExcellent[12]Moderate (iron sludge)Milder than Fe/acid, economicalMetal waste, filtration can be slow
Catalytic Hydrogenation Raney Ni, H₂ (gas)RT-50°C, 1-5 atmGood to ExcellentLowClean, no metal wasteRequires specialized H₂ equipment
Transfer Hydrogenation Pd/C, HCOONH₄, MethanolReflux, 1-3 hGood[14]Low (catalyst filtration)Avoids H₂ gas, rapid[14]Potential for some dehalogenation

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with clear instructions for reaction monitoring and product isolation.

General Reaction Scheme

Caption: Selective reduction of the nitro group.

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This method is highly recommended for its exceptional selectivity.[10] The workup requires careful pH adjustment to precipitate and remove tin salts.[5]

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 2M Sodium Hydroxide (NaOH) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Workflow Diagram:

Caption: Workflow for SnCl₂ reduction and workup.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and absolute ethanol (~10 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by TLC or LCMS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup - Solvent Removal: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Basification: Dilute the resulting residue with ethyl acetate and cool the flask in an ice-water bath. Slowly and carefully add saturated sodium bicarbonate solution until gas evolution ceases. Then, add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >10. This step is crucial for precipitating tin salts and liberating the free amine.[5]

  • Workup - Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Amino-3-chloropicolinonitrile.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This is a classic, highly effective, and economical method that avoids strongly acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0-5.0 eq)

  • Ethanol / Water (e.g., 4:1 or 5:1 mixture)

  • Ethyl Acetate

  • Celite®

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (4.0-5.0 eq) and iron powder (5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (around 80-85 °C). The reaction is often vigorous initially.[1] Monitor its completion by TLC or LCMS (typically 2-4 hours).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot or warm suspension through a pad of Celite® to remove the iron and iron salts. Caution: The filter cake may be pyrophoric; keep it wet.

  • Workup - Washing: Wash the filter cake thoroughly with hot ethanol or ethyl acetate to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product, which can be further purified if needed.

Analytical Monitoring

Consistent monitoring is key to a successful reaction, preventing the formation of byproducts from over-reaction and ensuring complete consumption of the starting material.

  • Thin-Layer Chromatography (TLC): A simple and rapid method.

    • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1) is a good starting point.

    • Visualization: UV light (254 nm). The starting nitro compound will be less polar (higher Rf) than the resulting amine product (lower Rf, often streaks due to interaction with silica).

  • Liquid Chromatography-Mass Spectrometry (LCMS): Provides definitive confirmation of the starting material's disappearance and the appearance of the product's mass peak, confirming the conversion.

Safety and Handling Precautions

  • Exothermic Reactions: Nitro group reductions are often highly exothermic.[15] Scale-up should be performed with caution, ensuring adequate cooling capacity. Initial reagent additions, especially in metal/acid reductions, should be done slowly and with temperature monitoring.

  • Hydrogenation Safety: When using catalytic hydrogenation with H₂ gas, ensure the system is properly purged with an inert gas (N₂ or Ar) before and after the reaction to prevent the formation of explosive mixtures.[1] The catalyst, especially Pd/C and Raney Ni, can be pyrophoric upon exposure to air when dry; always handle as a wet slurry.

  • Workup Hazards: Basification steps during workup can also be exothermic. Perform additions slowly and with cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Conduct all operations within a certified chemical fume hood.

Conclusion

The selective reduction of this compound to 5-Amino-3-chloropicolinonitrile is readily achievable with high selectivity and yield. For laboratory-scale synthesis, stannous chloride (SnCl₂) in ethanol offers excellent chemoselectivity with a straightforward, albeit careful, workup. For a more economical and scalable approach, the Fe/NH₄Cl system is a robust and reliable alternative. While catalytic hydrogenation is an option, it requires careful selection of the catalyst (e.g., Raney Nickel) to prevent undesired dehalogenation. By understanding the principles behind each method and following the detailed protocols, researchers can confidently perform this critical synthetic transformation.

References

The Strategic Utility of 3-Chloro-5-nitropicolinonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Complex Pharmaceuticals

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is often the result of a multi-step synthetic journey, built upon the foundation of versatile and reactive intermediates. 3-Chloro-5-nitropicolinonitrile is one such pivotal, yet often unheralded, architect in the synthesis of complex therapeutic agents. Its unique arrangement of a chloro group, a nitro moiety, and a nitrile function on a pyridine scaffold provides a rich platform for a variety of chemical transformations. This application note serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound as a key building block in pharmaceutical synthesis, with a particular focus on the generation of precursors for kinase inhibitors and other complex heterocyclic systems.

The pyridine ring is a ubiquitous motif in a vast number of approved drugs, and its substitution pattern is a critical determinant of pharmacological activity, selectivity, and pharmacokinetic properties. The strategic placement of the chloro, nitro, and nitrile groups on the picoline frame of this compound offers a trifecta of reactive sites, each amenable to specific and controlled modifications. This allows for the systematic construction of molecular complexity, a cornerstone of modern drug discovery. This guide will delve into the physicochemical properties, synthesis, and key applications of this versatile intermediate, providing detailed, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 488713-30-0[1]
Molecular Formula C₆H₂ClN₃O₂[1]
Molecular Weight 183.55 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 354.9 ± 42.0 °C at 760 mmHg[1]
Flash Point 168.4 ± 27.9 °C[1]
Storage Store at room temperature in a tightly sealed container, away from incompatible materials.[3]

Safety and Handling Precautions:

This compound is a compound that requires careful handling due to its potential toxicity. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar chloro-nitro aromatic compounds indicate that it should be handled with the following precautions:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] Use only outdoors or in a well-ventilated area.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[4]

    • If on Skin: Wash with plenty of water.[4]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[3][4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Synthesis of this compound: A Plausible Synthetic Route

While a definitive, publicly available synthesis protocol for this compound is not readily found, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of similar substituted pyridines. A common strategy involves the construction of the pyridine ring followed by functional group interconversions.

A likely synthetic pathway commences with the nitration of 2-amino-3-chloropyridine, followed by diazotization of the resulting aminonitropyridine and subsequent cyanation.

Synthesis_Workflow A 2-Amino-3-chloropyridine B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2-Amino-3-chloro-5-nitropyridine B->C D Diazotization (NaNO₂/HCl) C->D Step 2 E 3-Chloro-5-nitropyridine-2-diazonium salt D->E F Sandmeyer Reaction (CuCN) E->F Step 3 G This compound F->G

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-Amino-3-chloropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-amino-3-chloropyridine in portions, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3-chloro-5-nitropyridine.

Step 2: Diazotization of 2-Amino-3-chloro-5-nitropyridine

  • Dissolution: Suspend 2-amino-3-chloro-5-nitropyridine in a mixture of hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Step 3: Sandmeyer Reaction for Cyanation

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Cyanation: Slowly add the cold diazonium salt solution from Step 2 to the copper(I) cyanide solution. Effervescence (release of nitrogen gas) will be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for a few hours, then gently heat to ensure complete reaction.

  • Extraction: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true value of this compound lies in its ability to serve as a versatile precursor for more complex heterocyclic scaffolds, particularly those found in protein kinase inhibitors. The chloro and nitro groups are key functional handles that can be selectively manipulated.

A common synthetic strategy involves two primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The electron-withdrawing nature of the nitro and nitrile groups activates the chloro substituent for displacement by various nucleophiles, such as amines.[5] This allows for the introduction of diverse side chains, a crucial step in building a library of potential drug candidates for structure-activity relationship (SAR) studies.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used for further derivatization, such as amide bond formation or the construction of fused heterocyclic rings.

Application_Workflow cluster_start Starting Intermediate cluster_transformation Key Transformations cluster_products Advanced Intermediates A This compound B Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH₂) A->B C Nitro Group Reduction (e.g., Fe/AcOH or catalytic hydrogenation) A->C D 3-Amino-5-nitropicolinonitrile Derivative B->D E 3-Chloro-5-aminopicolinonitrile C->E F Further Cyclization / Derivatization D->F E->F G Kinase Inhibitor Precursors & Other Complex Heterocycles F->G

Caption: Key synthetic transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a general procedure for the displacement of the chloro group with a generic primary amine (R-NH₂), a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Primary amine (R-NH₂) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

  • Addition of Reagents: Add the primary amine (R-NH₂) and the non-nucleophilic base (e.g., DIPEA) to the solution.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. An organic product may precipitate out or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the desired 3-(alkylamino)-5-nitropicolinonitrile derivative.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Choice of Solvent: A polar aprotic solvent like DMF or DMSO is often used to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, especially if the amine or other reagents are sensitive to oxidation.

Protocol 2: Selective Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to a primary amine, a key step in preparing for subsequent cyclization or derivatization reactions.

Materials:

  • This compound

  • Iron powder (Fe) (5 equivalents)

  • Glacial acetic acid (AcOH)

  • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of the chosen solvent and glacial acetic acid.

  • Addition of Reducing Agent: Heat the mixture to reflux (or a suitable elevated temperature) and add iron powder in portions. The reaction is exothermic, so the addition should be controlled.

  • Reaction Monitoring: Stir the reaction mixture at reflux and monitor its progress by TLC or LC-MS until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 3-chloro-5-aminopicolinonitrile can be used in the next step without further purification or can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups.[1] It is often chemoselective, leaving other functional groups like the nitrile and chloro substituents intact.

  • Acidic Medium: The acidic medium is necessary for the reduction with iron to proceed.

  • Filtration through Celite: Celite is used to effectively remove the fine iron particles and iron salts from the reaction mixture.

Conclusion: A Versatile and Indispensable Intermediate

This compound stands as a testament to the power of strategically functionalized intermediates in modern pharmaceutical synthesis. Its unique combination of reactive sites provides medicinal chemists with a versatile platform to construct complex molecular architectures with a high degree of control. The ability to perform selective nucleophilic aromatic substitution and nitro group reduction opens up a vast chemical space for the synthesis of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this valuable building block, thereby accelerating the discovery and development of new life-saving medicines. As with any chemical process, a thorough understanding of the reaction mechanisms and safety precautions is essential for successful and safe implementation.

References

Application Notes and Protocols for 3-Chloro-5-nitropicolinonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape, nitrogen-containing heterocycles, particularly pyridine derivatives, have proven to be a rich source of bioactive molecules.[1] This document provides a detailed guide for researchers on the utilization of 3-Chloro-5-nitropicolinonitrile (CAS No. 488713-30-0) , a versatile pyridine-based intermediate, in the discovery and development of new agrochemical agents.[2][3][4][5] These notes are designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and innovate in their quest for the next generation of herbicides, insecticides, and fungicides.

Introduction to this compound

This compound is a substituted pyridine molecule featuring three key functional groups: a chloro group, a nitro group, and a nitrile (cyano) group. This trifunctional nature makes it a highly reactive and versatile building block for chemical synthesis.[6] The electron-withdrawing properties of the nitro and nitrile groups, combined with the presence of a reactive chlorine atom, open up a multitude of possibilities for nucleophilic substitution and further chemical modifications.

The pyridine scaffold is a well-established pharmacophore in agrochemistry, present in numerous commercial products.[1] The specific substitution pattern of this compound suggests its potential as a precursor to a wide range of bioactive compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 488713-30-0[2][3][4][5]
Molecular Formula C₆H₂ClN₃O₂[3]
Molecular Weight 183.55 g/mol [3]
Appearance Pale brown solid (typical)[7]
Purity ≥95% (commercially available)[8]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a Sandmeyer reaction, a well-established method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[9][10] This approach offers a reliable pathway from a readily available amino precursor.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-nitro-picolinonitrile B Arenediazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCl, HCl

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes the diazotization of an aromatic amine followed by a copper(I) chloride-catalyzed nucleophilic substitution (Sandmeyer reaction). The diazonium group is an excellent leaving group (N₂ gas), facilitating the introduction of the chloro substituent.[11][12]

Materials:

  • 2-Amino-5-nitropicolinonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-nitropicolinonitrile in concentrated HCl, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuCl in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (nitrogen gas evolution) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and stir.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical methods as described in Section 5.

Application in Agrochemical Screening

The structural motifs within this compound suggest its potential for herbicidal, insecticidal, and fungicidal activity. The following protocols provide a framework for the initial screening of this compound.

Herbicidal Activity Screening

Causality: Picolinic acid derivatives are known to act as synthetic auxin herbicides, causing uncontrolled growth and ultimately death in susceptible plants.[13][14][15] The picolinonitrile structure can be hydrolyzed in vivo to the corresponding picolinic acid, or it may possess intrinsic herbicidal activity.

Protocol 2: Pre- and Post-Emergence Herbicidal Assay

Materials:

  • Seeds of monocot (e.g., Agrostis stolonifera) and dicot (e.g., Brassica campestris) weed species.[16]

  • Potting soil

  • This compound

  • Acetone (as a solvent)

  • Tween® 20 (as a surfactant)

  • Commercial herbicide (e.g., Picloram) as a positive control.[14]

  • Solvent blank (acetone + Tween® 20) as a negative control.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare serial dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 ppm).

    • For application, dilute the acetone stock solutions in water containing 0.5% (v/v) Tween® 20.

  • Pre-Emergence Assay:

    • Fill pots with soil and sow the seeds of the test plant species.

    • Apply the test solutions evenly to the soil surface.

    • Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.

    • After 14-21 days, assess the herbicidal effect by visual observation of germination inhibition and plant injury, and by measuring the fresh weight of the emerged plants.

  • Post-Emergence Assay:

    • Sow seeds in pots and allow them to grow to the 2-3 leaf stage.

    • Apply the test solutions as a foliar spray until runoff.

    • Return the pots to the growth chamber.

    • After 14-21 days, visually assess plant injury (e.g., chlorosis, necrosis, epinasty) and measure the fresh weight of the aerial parts.

Data Analysis: Compare the effects of different concentrations of this compound to the negative and positive controls. Calculate the GR₅₀ (concentration causing 50% growth reduction) for active compounds.

Herbicidal_Screening Start Prepare Test Solutions Pre_Emergence Pre-Emergence Assay (Apply to soil) Start->Pre_Emergence Post_Emergence Post-Emergence Assay (Apply to foliage) Start->Post_Emergence Assessment Assess Plant Injury (Visual & Fresh Weight) Pre_Emergence->Assessment Post_Emergence->Assessment Analysis Calculate GR₅₀ Assessment->Analysis

Caption: Workflow for herbicidal activity screening.

Insecticidal Activity Screening

Causality: Many pyridine-based insecticides, such as neonicotinoids, act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system, leading to paralysis and death.[17][18] The nitro group and pyridine ring in this compound make it a candidate for exhibiting similar neurotoxic effects.

Protocol 3: Insecticidal Bioassay against Aphids

Materials:

  • A culture of a model aphid species (e.g., Myzus persicae).

  • Host plants (e.g., cabbage or radish seedlings).

  • This compound test solutions prepared as in Protocol 2.

  • Commercial insecticide (e.g., Imidacloprid) as a positive control.

  • Solvent blank as a negative control.

Procedure:

  • Leaf-Dip Assay:

    • Excise leaves from the host plants.

    • Dip the leaves in the test solutions for 10-15 seconds and allow them to air dry.

    • Place the treated leaves in Petri dishes containing moist filter paper.

    • Introduce a known number of adult aphids (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes and incubate at a controlled temperature and photoperiod.

  • Mortality Assessment:

    • After 24, 48, and 72 hours, count the number of dead aphids. Aphids that are unable to move when prodded with a fine brush are considered dead.

Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC₅₀ (concentration causing 50% mortality) using probit analysis.

Fungicidal Activity Screening

Causality: The nitro group is present in some antifungal compounds, and pyridine derivatives are also known to possess fungicidal properties.[19][20][21] The mechanism can vary, from disrupting cell membranes to inhibiting specific metabolic pathways.

Protocol 4: In Vitro Fungal Growth Inhibition Assay

Materials:

  • Cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani).[7]

  • Potato Dextrose Agar (PDA).

  • This compound test solutions in a suitable solvent (e.g., DMSO).

  • Commercial fungicide (e.g., Tebuconazole) as a positive control.

  • Solvent blank as a negative control.

Procedure:

  • Poisoned Food Technique:

    • Autoclave the PDA medium and cool it to about 50-55 °C.

    • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C).

  • Growth Assessment:

    • When the fungal growth in the control plates reaches the edge of the dish, measure the colony diameter in all plates.

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC₅₀ (effective concentration for 50% inhibition).

Elucidating the Mechanism of Action

Identifying the mode of action is a critical step in agrochemical development. Based on the chemical structure of this compound, the following investigations can be prioritized.

Potential Herbicidal Mechanisms:
  • Auxin Mimicry: Investigate changes in the expression of auxin-responsive genes in treated plants.

  • Enzyme Inhibition: Screen for inhibition of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Potential Insecticidal Mechanisms:
  • Neurotoxicity: Conduct electrophysiological studies on insect neurons to assess effects on ion channels, such as the nicotinic acetylcholine receptor.[17]

  • Enzyme Inhibition: Test for inhibition of critical insect enzymes like acetylcholinesterase.[1]

Potential Fungicidal Mechanisms:
  • Cell Membrane Disruption: Assess for leakage of cellular contents from treated fungal cells.

  • Mitochondrial Respiration Inhibition: Measure the effect on oxygen consumption in fungal mitochondria.

Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of the synthesized compound and for conducting metabolism and residue studies.

Protocol 5: Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at a wavelength where the compound shows maximum absorbance.

  • Purpose: To determine the purity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Interface: Electrospray ionization (ESI) in both positive and negative modes.

  • Analyzer: Time-of-flight (TOF) or Orbitrap for accurate mass measurement.

  • Purpose: To confirm the molecular weight and elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column.

  • Injection: Split/splitless injector.

  • Ionization: Electron ionization (EI).

  • Purpose: An alternative method for purity assessment and identification, particularly for volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Nuclei: ¹H and ¹³C NMR.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Purpose: To confirm the chemical structure of the synthesized compound.

Conclusion

This compound represents a promising starting point for the discovery of novel agrochemicals. Its versatile chemical nature allows for the synthesis of a diverse library of derivatives, while its structural features suggest a high potential for biological activity. The protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, screen, and characterize this compound and its analogs, paving the way for the development of new and effective crop protection solutions.

References

Application Notes & Protocols: Experimental Setup for Reactions with 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental setup and execution of key chemical transformations involving 3-Chloro-5-nitropicolinonitrile. This versatile building block is of significant interest due to its highly activated pyridine core, which allows for a range of synthetic modifications. We will delve into the causality behind experimental choices for three primary reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and selective reduction of the nitro group. Each section includes field-proven insights, step-by-step protocols, and troubleshooting advice to ensure procedural success and safety.

Introduction to this compound

This compound is a polysubstituted pyridine derivative featuring a unique combination of functional groups that dictate its reactivity. The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing properties of the nitrile (-CN) and nitro (-NO₂) groups.

The key reactive sites are:

  • C3-Chloride: The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. Its reactivity is enhanced by the ortho-nitrile group and the ring nitrogen, which stabilize the intermediate formed during the reaction.

  • C5-Nitro Group: This group can be readily reduced to an amine, providing a synthetic handle for a host of subsequent transformations, such as diazotization or acylation.

  • C2-Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.

This trifecta of reactive sites makes this compound a valuable precursor in the synthesis of complex heterocyclic compounds for pharmaceuticals and advanced materials.[1][2]

Critical Safety & Handling Protocols

This compound is a toxic and hazardous compound that requires strict adherence to safety protocols.

GHS Hazard Identification:

  • Toxicity: Toxic if swallowed or inhaled, and harmful in contact with skin.[3]

  • Irritation: Causes serious skin and eye irritation.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Hazard StatementGHS CodePrecautionary Action
Acute ToxicityH301 + H331Avoid breathing dust/fumes. Do not eat, drink, or smoke when using.[3]
Skin ContactH312, H315Wear protective gloves and clothing. Wash skin thoroughly after handling.[3]
Eye ContactH319Wear eye/face protection. Rinse cautiously with water if contact occurs.[3][4]
EnvironmentalH410Avoid release to the environment.[3]

Handling and Storage:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation.[5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[3] Store locked up and away from incompatible materials like strong oxidizing agents.[6][7]

Reaction Series 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modifying this compound, allowing for the introduction of a wide range of nucleophiles at the C3 position.

Mechanistic Rationale

Unlike SN2 reactions, which are impossible at an sp²-hybridized carbon, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[8][9]

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9]

  • Stabilization: The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile and nitro groups, as well as the ring nitrogen. This stabilization is critical for the reaction to proceed.[8][10]

  • Elimination: Aromaticity is restored as the chloride leaving group is expelled, yielding the final substituted product.[11]

Caption: SNAr mechanism workflow.

Protocol: Synthesis of 3-Amino-5-nitropicolinonitrile

This protocol describes the displacement of the C3-chloride with an amino group using ammonia. This transformation is a key step towards building more complex, biologically active molecules.[1]

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in Methanol or 28% aqueous Ammonium Hydroxide)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 1,4-dioxane (or THF) to a concentration of 0.1 M.

  • Reagent Addition: Add the ammonia solution (5.0-10.0 eq) to the flask. The large excess is necessary to drive the reaction to completion.

  • Reaction Conditions: Seal the flask tightly. Heat the reaction mixture to 80-100 °C.

    • Scientist's Note: The elevated temperature is required to overcome the activation energy for the initial nucleophilic attack and formation of the Meisenheimer complex. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully vent the flask in a fume hood.

  • Extraction: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure 3-Amino-5-nitropicolinonitrile.

Reaction Series 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the installation of aryl or vinyl substituents at the C3 position.[12][13]

Mechanistic Rationale

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle.[14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[14]

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid), facilitating the transfer of the organic group from boron to the palladium center.[14][15]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][14]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X Complex pd0->pd_complex oxidative_add->pd_complex  + Ar-X transmetalation Transmetalation (Ar'-B(OR)2 + Base) diaryl_pd Ar-Pd(II)-Ar' Complex pd_complex->diaryl_pd transmetalation->diaryl_pd  + Ar'B(OR)2 diaryl_pd->pd0 reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-(4-methoxyphenyl)-5-nitropicolinonitrile

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf))

  • Base (e.g., anhydrous Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)

  • Diatomaceous earth (Celite®)

Procedure:

  • Inert Atmosphere: Assemble a round-bottom flask with a condenser and magnetic stir bar. Purge the entire system with an inert gas (argon or nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

    • Scientist's Note: The choice of catalyst, base, and solvent can significantly impact yield. For challenging substrates, stronger bases like Cs₂CO₃ and more sophisticated ligands (e.g., dppf) are often beneficial.[16]

  • Solvent Addition: Add the degassed solvent system via cannula or syringe. The reaction should be sufficiently dilute (approx. 0.1 M).

  • Degassing (Crucial Step): The solvent must be rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling argon through the solvent for 30 minutes or by three cycles of freeze-pump-thaw.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reaction Series 3: Selective Reduction of the Nitro Group

Reducing the nitro group to a primary amine unlocks a new dimension of reactivity, creating an important intermediate for further elaboration in pharmaceutical and agrochemical synthesis.[1]

Rationale and Reagent Choice

The goal is a chemoselective reduction of the nitro group without affecting the nitrile or the C-Cl bond. While catalytic hydrogenation (H₂/Pd-C) is effective, it risks hydrodechlorination. A more reliable method is using a metal in acidic media. Iron powder with hydrochloric or acetic acid is a classic, cost-effective, and highly selective choice.[17]

Protocol: Synthesis of 5-Amino-3-chloropicolinonitrile

This protocol is adapted from a similar reduction of a dinitrobenzonitrile derivative.[17]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask with vigorous stirring, add this compound (1.0 eq) and Methanol (or Ethanol) to create a suspension (approx. 0.2 M).

  • Acid Addition: Add concentrated HCl (4.0-5.0 eq).

  • Reductant Addition: Add iron powder (3.0-5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

    • Scientist's Note: The reaction involves the oxidation of Fe to Fe²⁺/Fe³⁺, which provides the electrons for the reduction of the nitro group. The acidic medium is crucial for this process.

  • Reaction Progress: Stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup - Neutralization: Once the reaction is complete, carefully basify the mixture by slowly adding solid sodium bicarbonate or a saturated solution until effervescence ceases and the pH is ~8.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product may be in either the aqueous or organic layer depending on its polarity. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-Amino-3-chloropicolinonitrile, which can be purified further if necessary.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold Precursor

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. 3-Chloro-5-nitropicolinonitrile is a highly functionalized pyridine derivative that serves as an exceptionally versatile starting material for the construction of a variety of fused heterocyclic systems.

The strategic placement of its functional groups dictates its reactivity. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. The chlorine atom at the 3-position is an excellent leaving group, making this position the primary site for nucleophilic attack. This predictable reactivity allows for the controlled introduction of various nucleophiles, which can then participate in subsequent intramolecular cyclization reactions to forge new heterocyclic rings. This document provides detailed protocols and scientific rationale for the synthesis of pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, and triazolo[4,5-b]pyridines from this valuable starting material.

I. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are an important class of bicyclic heterocycles, recognized for their wide range of pharmacological activities, including their roles as kinase inhibitors in oncology. The synthetic strategy outlined here involves a two-step sequence: nucleophilic displacement of the chloride with hydrazine, followed by an intramolecular cyclization.

Reaction Pathway & Mechanistic Rationale

The synthesis commences with the nucleophilic aromatic substitution of the chlorine atom in this compound by hydrazine hydrate. The electron-deficient nature of the pyridine ring facilitates this attack at the C3 position. The resulting intermediate, 3-hydrazinyl-5-nitropicolinonitrile, possesses a nucleophilic hydrazinyl group and an electrophilic nitrile group in a sterically favorable arrangement for cyclization. Upon heating, the terminal nitrogen of the hydrazinyl moiety attacks the nitrile carbon, leading to an intramolecular cyclization. Subsequent tautomerization yields the stable aromatic pyrazolo[3,4-b]pyridine ring system.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization start This compound intermediate 3-Hydrazinyl-5-nitropicolinonitrile start->intermediate  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol, Reflux product 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile intermediate->product  Heat (e.g., in DMF or Acetic Acid)

Figure 1: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydrazinyl-5-nitropicolinonitrile

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature. A procedure for a similar reaction with 2,3-dichloropyridine suggests that refluxing in a solvent like ethanol is effective[1].

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford 3-hydrazinyl-5-nitropicolinonitrile.

Step 2: Synthesis of 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

  • Dissolve the 3-hydrazinyl-5-nitropicolinonitrile (1.0 eq) obtained from the previous step in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid (0.1 M).

  • Heat the reaction mixture to 100-120 °C. The cyclization is typically promoted by heat[2].

  • Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the desired pyrazolo[3,4-b]pyridine derivative.

ReagentMolar Eq.PurposeTypical Conditions
Step 1
Hydrazine Hydrate2.0 - 3.0NucleophileEthanol, Reflux, 4-6 h
Step 2
Acetic Acid or DMF-Solvent100-120 °C, 2-4 h

II. Synthesis of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are another class of heterocycles with significant therapeutic interest, acting as, for example, kinase inhibitors and antiviral agents. The synthesis from this compound is envisioned as a one-pot, three-step sequence: SNAr with an amine, reduction of the nitro group, and cyclization with a one-carbon source.

Reaction Pathway & Mechanistic Rationale

This efficient one-pot synthesis begins with the SNAr reaction of this compound with a primary amine to yield a 3-amino-5-nitropicolinonitrile derivative. Without isolation, a reducing agent, such as iron powder in acetic acid, is introduced to selectively reduce the nitro group to an amine, forming a 2,3-diamino intermediate. This intermediate is then cyclized by reacting with a suitable one-carbon electrophile, such as triethyl orthoformate or an aldehyde, to form the imidazole ring. This one-pot method is highly efficient as it avoids the isolation and purification of intermediates. A similar one-pot iron-mediated reduction and cyclization has been successfully employed for the synthesis of related imidazo[4,5-b]pyridines[3].

G cluster_0 One-Pot Synthesis start This compound step1 Step 1: SɴAr with R-NH₂ start->step1  Primary Amine (R-NH₂)  Base (e.g., Et₃N), Solvent (e.g., EtOH) step2 Step 2: Nitro Group Reduction (e.g., Fe/AcOH) step1->step2 step3 Step 3: Cyclization with C1 source (e.g., (EtO)₃CH) step2->step3 product Substituted Imidazo[4,5-b]pyridine-6-carbonitrile step3->product

Figure 2: One-pot workflow for imidazo[4,5-b]pyridine synthesis.

Detailed Experimental Protocol

One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridine-6-carbonitriles

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol (0.2 M).

  • Add a primary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Heat the mixture to reflux and stir until the SNAr reaction is complete as monitored by TLC (typically 2-4 hours).

  • Cool the reaction mixture to approximately 60 °C. Add iron powder (4.0-5.0 eq) and glacial acetic acid (10-20 vol%).

  • Heat the mixture to reflux and stir vigorously. Monitor the reduction of the nitro group by TLC (typically 1-2 hours). The reaction is often exothermic.

  • Upon completion of the reduction, filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.

  • To the filtrate, add a cyclizing agent such as triethyl orthoformate (3.0 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the cyclization by TLC (typically 2-6 hours).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyridine derivative.

ReagentMolar Eq.PurposeTypical Conditions
Primary Amine1.1NucleophileEtOH, Et₃N, Reflux, 2-4 h
Iron Powder4.0 - 5.0Reducing AgentAcOH, Reflux, 1-2 h
Triethyl Orthoformate3.0Cyclizing Agentp-TSA (cat.), Reflux, 2-6 h

III. Synthesis of Triazolo[4,5-b]pyridine Derivatives

The triazolopyridine scaffold is present in a number of marketed drugs and is a key pharmacophore in medicinal chemistry. The synthesis from this compound can be achieved in a two-step process involving the formation of an azido intermediate, followed by cyclization.

Reaction Pathway & Mechanistic Rationale

The synthesis initiates with a nucleophilic aromatic substitution reaction where sodium azide displaces the chloride ion from the 3-position of this compound to form 3-azido-5-nitropicolinonitrile. This reaction is analogous to the well-documented substitution of activated aryl chlorides with sodium azide[4]. The resulting azido-nitrile intermediate can then undergo intramolecular cyclization. This cyclization can be promoted either thermally or photochemically. The reaction likely proceeds via a nitrene intermediate formed from the azide, which then attacks the nitrile to form the triazole ring, a known transformation for ortho-azido nitriles. Alternatively, a concerted [3+2] cycloaddition of the azide onto the nitrile is also a plausible pathway.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Intramolecular Cyclization start This compound intermediate 3-Azido-5-nitropicolinonitrile start->intermediate  Sodium Azide (NaN₃)  DMF, 60-80 °C product 5-Nitro-[1,2,3]triazolo[4,5-b]pyridine-6-carbonitrile intermediate->product  Heat (Thermal Cyclization) or  UV light (Photochemical Cyclization)

Figure 3: Synthetic route to triazolo[4,5-b]pyridines.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Azido-5-nitropicolinonitrile

Safety Note: Sodium azide is highly toxic. Organic azides can be explosive, especially when heated. Handle with extreme caution in a well-ventilated fume hood and behind a blast shield. Avoid contact with metals and chlorinated solvents[5].

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.3 M).

  • Add sodium azide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a large volume of ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure at a low temperature (<40 °C) to obtain the crude 3-azido-5-nitropicolinonitrile. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2: Synthesis of 5-Nitro-[6][7][8]triazolo[4,5-b]pyridine-6-carbonitrile

Thermal Cyclization:

  • Dissolve the crude 3-azido-5-nitropicolinonitrile in a high-boiling inert solvent like diphenyl ether or o-dichlorobenzene.

  • Heat the solution carefully to reflux (typically 180-250 °C) behind a blast shield. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The product may crystallize upon cooling. If so, collect by filtration.

  • Alternatively, dilute the mixture with a non-polar solvent like hexanes to precipitate the product.

  • Purify the crude product by recrystallization or column chromatography.

ReagentMolar Eq.PurposeTypical Conditions
Step 1
Sodium Azide1.5NucleophileDMF, 60-80 °C, 3-5 h
Step 2
Heat (Thermal)-CyclizationHigh-boiling solvent, Reflux

Conclusion

This compound is a potent and versatile building block for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols detailed in this application note provide robust and adaptable methods for accessing pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, and triazolo[4,5-b]pyridines. By leveraging the principles of nucleophilic aromatic substitution followed by intramolecular cyclization, researchers can efficiently generate diverse libraries of these important heterocyclic scaffolds for drug discovery and development programs.

References

The Strategic Utility of 3-Chloro-5-nitropicolinonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.

At the heart of many successful kinase inhibitor syntheses lies a strategically chosen starting material, a scaffold that provides the necessary chemical handles for the elaboration of complex and highly specific molecular architectures. 3-Chloro-5-nitropicolinonitrile is one such privileged scaffold. Its unique electronic and steric properties make it an exceptionally versatile building block for the construction of a diverse array of kinase inhibitors. The presence of a chloro group at the 3-position, a strong electron-withdrawing nitro group at the 5-position, and a nitrile group at the 2-position of the pyridine ring creates a highly activated system for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile and regioselective introduction of various pharmacophoric elements, a critical step in the journey towards a potent and selective kinase inhibitor.

This application note will provide a detailed exploration of the use of this compound in the synthesis of kinase inhibitors, offering in-depth technical guidance, field-proven insights, and step-by-step experimental protocols. We will delve into the causality behind experimental choices and provide a framework for the rational design and synthesis of novel kinase inhibitors based on this versatile starting material.

The Chemistry of Activation: Why this compound is a Superior Starting Material

The exceptional utility of this compound in kinase inhibitor synthesis stems from the synergistic effects of its substituents on the pyridine ring. The electron-withdrawing nature of both the nitro and nitrile groups significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The chlorine atom at the 3-position serves as an excellent leaving group in SNAr reactions.

The general mechanism for the SNAr reaction of this compound with a nucleophile (e.g., an amine) proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and nitrile groups, which significantly lowers the activation energy of the reaction and facilitates the displacement of the chloride ion. This high reactivity allows for a broad range of nucleophiles to be employed, including primary and secondary amines, thiols, and phenols, thus enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

G

Caption: General workflow for the SNAr of this compound.

Application in the Synthesis of Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors

A prominent application of this compound is in the synthesis of the pyrrolo[2,3-b]pyridine scaffold, a core structure found in numerous potent kinase inhibitors. This bicyclic heteroaromatic system serves as an excellent bioisostere for the purine core of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases.

The synthesis of the pyrrolo[2,3-b]pyridine core from this compound typically involves a multi-step sequence, beginning with the crucial SNAr reaction to introduce a side chain that will ultimately form the pyrrole ring.

Protocol 1: Synthesis of a 3-Amino-5-nitropicolinonitrile Derivative

This protocol describes the initial and critical SNAr reaction of this compound with a primary amine, a foundational step for the subsequent construction of the pyrrolo[2,3-b]pyridine ring system.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Ethanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M) in a round-bottom flask, add the primary amine (1.1 eq).

  • Add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and water and transfer to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(benzylamino)-5-nitropicolinonitrile.

Expected Yield: 85-95%

ReactantMolar RatioPurpose
This compound1.0 eqStarting material
Primary Amine1.1 eqNucleophile
Triethylamine1.5 eqBase to neutralize HCl
Ethanol-Solvent
Subsequent Steps Towards the Pyrrolo[2,3-b]pyridine Core

Following the successful synthesis of the 3-amino-5-nitropicolinonitrile derivative, the construction of the pyrrolo[2,3-b]pyridine core can be achieved through a variety of synthetic strategies. A common approach involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization.

G

Caption: General synthetic route to the pyrrolo[2,3-b]pyridine core.

Targeting Key Kinase Signaling Pathways

Kinase inhibitors derived from this compound have shown activity against a range of important cancer-related kinases. The versatility of the starting material allows for the synthesis of inhibitors targeting various signaling pathways implicated in cell proliferation, survival, and angiogenesis.

B-RAF Signaling Pathway

The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma.[1][2][3][4][5] Inhibitors of B-RAF have shown significant clinical success.

G

Caption: Inhibition of the B-RAF signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical for cytokine signaling and are involved in various immune and inflammatory disorders, as well as myeloproliferative neoplasms.[6][7][8][9][10] The JAK-STAT pathway is a primary target for a new class of immunosuppressive and anti-cancer drugs.

G

Caption: Inhibition of the JAK-STAT signaling pathway.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[11][12][13][14][15][16] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.

G

Caption: Inhibition of the BTK signaling pathway.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone in the synthesis of a new generation of kinase inhibitors. Its inherent reactivity, governed by the strategic placement of activating and leaving groups, provides medicinal chemists with a powerful tool for the rapid and efficient construction of diverse molecular scaffolds. The successful application of this starting material in the synthesis of pyrrolo[2,3-b]pyridine-based inhibitors targeting key oncogenic and inflammatory pathways underscores its significance in modern drug discovery.

Future research will undoubtedly continue to leverage the unique properties of this compound to explore novel chemical space and develop kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable building block in their quest for novel therapeutics.

References

Application Notes & Protocols for Developing Novel Compounds Using 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a "privileged structure," consistently appearing in a multitude of FDA-approved drugs and functional materials.[1] 3-Chloro-5-nitropicolinonitrile is an exceptionally valuable, highly functionalized pyridine building block for chemists. Its unique electronic and steric properties, conferred by the strategic placement of a chloro, a nitro, and a nitrile group, create a versatile platform for the synthesis of complex molecular architectures.[2][3]

The pyridine ring's nitrogen atom, along with the potent electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups, significantly activates the carbon atom at the 3-position (C3) for Nucleophilic Aromatic Substitution (SNAr) .[4][5] This activation makes the displacement of the chlorine atom a facile and highly efficient process, allowing for the introduction of a wide array of nucleophiles. This core reactivity is the cornerstone of its utility in constructing diverse compound libraries for screening and lead optimization.[6][7]

Furthermore, the nitro and nitrile groups are not mere activating spectators; they serve as critical functional handles for subsequent chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and other derivatives.[2] The nitrile group, a common pharmacophore in its own right, can participate in cyclization reactions, be hydrolyzed to a carboxylic acid, or be reduced to a primary amine, dramatically expanding the synthetic possibilities.[8][9]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound, complete with actionable protocols and insights into the causality behind experimental choices.

Core Reactivity & Synthetic Strategy

The primary synthetic transformations involving this compound pivot on three key functional groups. Understanding the interplay of these groups is crucial for strategic synthetic planning.

  • C3-Cl Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway. The electron-deficient nature of the pyridine ring, exacerbated by the nitro and nitrile groups, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at C3.[4] This stabilization lowers the activation energy for the reaction, allowing the substitution to proceed under relatively mild conditions. Common nucleophiles include amines, thiols, and alcohols.

  • C5-NO₂ Reduction: The nitro group is a versatile precursor to an amino group. Standard reduction conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite) efficiently yield the corresponding 5-amino derivative. This transformation is pivotal for building more complex structures, as the resulting aniline is a key nucleophile for forming amides, sulfonamides, or participating in further heterocycle-forming reactions.

  • C2-CN Manipulation: The nitrile group offers several transformation possibilities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reducing agents like LiAlH₄ or through catalytic hydrogenation. This functionality is often key in modulating the physicochemical properties of the final compound, such as solubility and hydrogen bonding capacity.[8]

Application Note 1: Synthesis of Novel Aminopyridine Scaffolds for Kinase Inhibitor Discovery

Objective: To synthesize a library of 3-amino-5-nitropicolinonitrile derivatives as potential scaffolds for kinase inhibitors. The displacement of the C3-chloro group with various primary and secondary amines serves as the key diversity-generating step.

Scientific Rationale: The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors. By replacing the chlorine atom of this compound with a diverse set of amines, we can rapidly generate a library of compounds. The resulting 3-N-substituted-5-nitropicolinonitrile can then be further modified, for example, by reducing the nitro group to explore structure-activity relationships (SAR) around the core scaffold.

Workflow for Aminopyridine Scaffold Synthesis

G cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Purification & Analysis cluster_2 Step 3: (Optional) Nitro Reduction A This compound D 3-(R1R2-amino)-5-nitropicolinonitrile A->D Nucleophilic Attack at C3 B Primary/Secondary Amine (R1R2NH) B->D C Base (e.g., K2CO3, DIPEA) in Solvent (e.g., DMF, DMSO) C->D E Crude Product D->E F Column Chromatography E->F G Characterization (NMR, LC-MS) F->G H Pure Product Library G->H I Pure Product from Step 2 H->I K 3-(R1R2-amino)-5-aminopicolinonitrile I->K J Reducing Agent (e.g., SnCl2 or H2, Pd/C) J->K

Caption: Synthetic workflow for generating aminopyridine libraries.

Protocol 1.1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol details a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., morpholine, benzylamine) (1.1 - 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel (round-bottom flask with stir bar)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, approximately 0.2 M concentration).

  • Reagent Addition: Add the selected amine (1.1 eq) to the stirring solution, followed by the base (e.g., DIPEA, 2.0 eq).

    • Causality Note: A non-nucleophilic organic base like DIPEA is often used to scavenge the HCl byproduct without competing with the primary nucleophile. An inorganic base like K₂CO₃ can also be effective and simplifies removal during workup.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Causality Note: This aqueous workup removes the polar solvent (DMF) and the base/salt byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-amino-5-nitropicolinonitrile derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Reaction Outcomes
EntryAmine NucleophileBaseTemp (°C)Time (h)Yield (%)
1MorpholineDIPEA80492
2BenzylamineK₂CO₃90688
3AnilineK₂CO₃1001275
4PiperidineDIPEA60395

Yields are for isolated, purified products and are representative. Actual results may vary.

Application Note 2: Synthesis of Thioether-Linked Heterocycles

Objective: To demonstrate the synthesis of 3-(arylthio)-5-nitropicolinonitriles, which can serve as intermediates for compounds with potential applications in materials science or as covalent enzyme inhibitors.

Scientific Rationale: The introduction of a sulfur linkage provides a different geometric and electronic profile compared to nitrogen or oxygen linkers. Thioethers are common in various bioactive molecules. The reaction with thiols proceeds readily under basic conditions via the same SNAr mechanism.

Reaction Scheme: Thioether Synthesis

G This compound This compound 3-(Arylthio)-5-nitropicolinonitrile 3-(Arylthio)-5-nitropicolinonitrile This compound->3-(Arylthio)-5-nitropicolinonitrile S_NAr Ar-SH Aryl Thiol Ar-SH->3-(Arylthio)-5-nitropicolinonitrile Base, Solvent Base, Solvent Base, Solvent->3-(Arylthio)-5-nitropicolinonitrile

Caption: General scheme for thioether synthesis via SNAr.

Protocol 2.1: General Procedure for SNAr with Thiols

Materials:

  • This compound (1.0 eq)

  • Thiol of choice (e.g., thiophenol) (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Thiolsate Formation: To a solution of the thiol (1.1 eq) in anhydrous THF at 0 °C, carefully add the base (e.g., NaH, 1.2 eq) portion-wise.

    • Causality Note: Thiols are more acidic than amines or alcohols, but pre-forming the more nucleophilic thiolate anion with a strong base like NaH often leads to cleaner and faster reactions. Using a weaker base like K₂CO₃ in DMF at elevated temperatures is a common alternative.

  • Nucleophilic Addition: After stirring for 20-30 minutes at 0 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).

  • Purification and Characterization: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to obtain the desired 3-(arylthio)-5-nitropicolinonitrile. Confirm the structure by NMR and MS analysis.

References

Application Note: A Robust and Scalable Synthesis of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-nitropicolinonitrile is a pivotal intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries. Its synthesis, however, involves hazardous reagents and thermally sensitive intermediates, posing significant challenges for safe and efficient scale-up. This application note provides a comprehensive guide to the process development and scale-up of its synthesis, starting from 2-amino-3-chloro-5-nitropyridine. We will dissect the causality behind critical process parameters, focusing on a safety-first approach to reaction design. The protocols herein are designed to be self-validating, incorporating in-process controls and detailed analytical methods to ensure reaction fidelity and product quality. By integrating field-proven insights with established chemical principles, this guide aims to equip scientists with the necessary tools to transition this synthesis from the laboratory bench to pilot and production scales.

Strategic Process Design: Retrosynthetic Analysis and Route Selection

The synthesis of a trisubstituted pyridine ring requires careful strategic planning to ensure correct regiochemistry and to accommodate the electronic properties of the substituents. The target molecule, this compound, features an electron-withdrawing nitro group, a chloro group, and a cyano group.

A logical and efficient synthetic approach begins with a precursor already containing the chloro and nitro groups in the desired positions, followed by the introduction of the nitrile. The commercially available starting material, 2-amino-3-chloro-5-nitropyridine, is an ideal candidate.[1] The 2-amino group can be readily converted to the 2-cyano group via the well-established Sandmeyer reaction.[2][3] This two-step, one-pot transformation involves the diazotization of the amino group followed by cyanation, catalyzed by a copper(I) salt.

This route is advantageous due to:

  • High Regioselectivity: The substitution pattern is pre-defined by the starting material, avoiding the formation of unwanted isomers.

  • Reliable Chemistry: The Sandmeyer reaction is a classic and well-understood transformation in aromatic chemistry, though it requires stringent control.[4][5]

  • Convergent Approach: It allows for the rapid construction of the target molecule from a complex, readily available precursor.

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation SM 2-Amino-3-chloro-5-nitropyridine INT Diazonium Salt Intermediate (in situ) SM->INT  1. NaNO₂, HCl (aq)  2. 0-5 °C PROD This compound INT->PROD  CuCN  Heat

Figure 1: Overall reaction scheme for the synthesis of this compound.

Process Safety and Hazard Management: A Scale-Up Imperative

Transitioning any chemical process from bench to plant requires a thorough understanding of its intrinsic hazards. The proposed synthesis involves several high-risk elements that must be rigorously controlled.

Intrinsic Hazards of Reagents and Intermediates
  • Aromatic Nitro Compounds: The starting material and product are organic nitro compounds. These can be thermally unstable and may decompose exothermically, particularly in the presence of impurities or at elevated temperatures.[6] Careful thermal screening using techniques like Differential Scanning Calorimetry (DSC) is recommended before large-scale synthesis.

  • Diazonium Salts: The diazonium salt intermediate is the primary safety concern. These species are notoriously unstable, especially in solid form, and can decompose violently with the rapid release of nitrogen gas.[7][8] The decomposition is exothermic and can be initiated by heat, shock, or friction.[7] For this reason, diazonium salts should never be isolated and must be generated in situ at low temperatures (typically < 5 °C) and consumed immediately in the subsequent step.[8]

  • Sodium Nitrite & Nitrous Acid: Sodium nitrite is a strong oxidizer. When mixed with acid, it forms nitrous acid and toxic nitrogen oxide gases (NOx).[8] The reaction must be performed in a well-ventilated area.

  • Copper(I) Cyanide (CuCN): CuCN is highly toxic by inhalation, ingestion, and skin contact. It is crucial to handle it in a contained environment (e.g., fume hood, glovebox) and to wear appropriate personal protective equipment (PPE). All waste streams containing cyanide must be quenched and disposed of according to strict environmental protocols.

Mitigating Runaway Reaction Scenarios

The diazotization reaction is highly exothermic (enthalpies can range from -65 to -150 kJ/mol) and presents a significant risk of thermal runaway.[8] On a large scale, the ability to remove heat becomes limited due to the decrease in the surface-area-to-volume ratio.[9]

G cluster_controls Critical Control Points start Initiate Process temp_control Temperature Control (< 5°C) start->temp_control end Safe Product hazard Thermal Runaway Explosion temp_control->hazard Loss of Cooling addition_control Controlled Reagent Addition Rate temp_control->addition_control addition_control->hazard Reagent Accumulation mixing_control Efficient Mixing addition_control->mixing_control mixing_control->end All Parameters Within Limits mixing_control->hazard Hotspot Formation

Figure 2: Logic diagram illustrating critical safety control points to prevent thermal runaway.

Key mitigation strategies include:

  • Reverse Addition: Adding the sodium nitrite solution slowly to the acidic amine slurry ensures that the nitrite is the limiting reagent at any given time, preventing its dangerous accumulation.

  • Robust Cooling: Laboratory-scale reactions may use an ice bath, but pilot-scale reactors require a jacketed vessel with a recirculating chiller capable of handling the reaction exotherm.

  • Controlled Dosing: Use of a calibrated dosing pump for nitrite addition is mandatory on scale-up to ensure a slow, constant, and predictable rate of reaction and heat generation.[9]

  • Emergency Quenching: A pre-planned quenching strategy should be in place. For a runaway diazotization, a pre-chilled solution of a reducing agent like sulfamic acid can be used to destroy excess nitrous acid.

Detailed Synthesis Protocol (Laboratory Scale: 10-50 g)

This protocol must be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, a face shield, a lab coat, and acid/cyanide-resistant gloves, is required.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 20g scale)MolesNotes
2-Amino-3-chloro-5-nitropyridine173.5520.0 g0.115Starting Material
Concentrated HCl (~37%)36.4680 mL~0.96Acidic medium
Sodium Nitrite (NaNO₂)69.008.7 g0.126Diazotizing agent (1.1 eq)
Copper(I) Cyanide (CuCN)89.5612.4 g0.138Cyanating agent (1.2 eq)
Deionized Water18.02~200 mL-Solvent
Ethyl Acetate88.11~300 mL-Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-Neutralizing wash
Brine-~50 mL-Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent

Equipment: 3-necked round-bottom flask (500 mL), mechanical stirrer, thermometer, addition funnel, and a cooling bath (ice/salt or cryocooler).

Step-by-Step Procedure
  • Part A: Diazotization

    • To a 500 mL, 3-necked flask equipped with a mechanical stirrer and thermometer, add 2-amino-3-chloro-5-nitropyridine (20.0 g, 0.115 mol) and concentrated HCl (80 mL).

    • Stir the resulting slurry and cool the flask in an ice/salt bath to an internal temperature of 0 °C.

    • In a separate beaker, dissolve sodium nitrite (8.7 g, 0.126 mol) in deionized water (40 mL).

    • Transfer the sodium nitrite solution to an addition funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine slurry over 45-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A temporary green color may be observed.

    • After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. This cold diazonium salt solution is used immediately in the next step.

  • Part B: Sandmeyer Cyanation

    • In a separate large beaker or flask (1 L), dissolve copper(I) cyanide (12.4 g, 0.138 mol) in deionized water (100 mL). Note: CuCN has low solubility; this will form a slurry.

    • Gently warm the CuCN slurry to 50-60 °C with stirring.

    • Carefully and slowly , add the cold diazonium salt solution from Part A to the warm CuCN slurry in portions. Vigorous nitrogen gas evolution will occur. Control the addition rate to keep the foaming manageable.

    • Once the addition is complete, continue to stir the reaction mixture at 60 °C for 1 hour, then allow it to cool to room temperature.

  • Part C: Work-up and Isolation

    • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers. Caution: The aqueous layer contains copper and cyanide salts and must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Part D: Purification

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a crystalline solid.

    • Dry the purified product under vacuum. Expected yield: 70-85%.

Analytical Quality Control

Ensuring the identity and purity of the final product is essential. The following specifications should be met.

TestSpecificationMethod
Appearance Off-white to yellow crystalline solidVisual
Identity Conforms to the structure¹H NMR, MS
Purity ≥ 98.0%HPLC
Melting Point To be established based on pure sampleMelting Point Apparatus
In-Process Control Disappearance of starting materialTLC/HPLC

Workflow for Scale-Up Synthesis

The transition from lab to plant involves more than just increasing quantities. It requires a systematic approach focusing on engineering controls and process automation.

Figure 3: A generalized workflow for the scaled-up production of this compound.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-amino-3-chloro-5-nitropyridine is a viable and efficient route. However, its successful scale-up is critically dependent on a profound respect for the underlying process hazards. By implementing stringent temperature control, controlled reagent addition, and robust engineering solutions for heat and mass transfer, this synthesis can be performed safely and reproducibly on an industrial scale. The protocols and considerations outlined in this note provide a foundational framework for process chemists and engineers to develop a safe, efficient, and scalable manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. The question-and-answer format directly addresses specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles.

Foundational Concepts: Understanding the Reactivity of this compound

Q1: What makes this compound so reactive towards nucleophiles?

A1: this compound is an exceptionally electron-deficient heteroaromatic compound, making it highly susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is governed by three key features:

  • Inductive and Resonance Effects: The pyridine ring nitrogen, the nitro group (-NO₂), and the nitrile group (-CN) are all powerful electron-withdrawing groups. They work synergistically to decrease the electron density of the aromatic ring.

  • Leaving Group Position: The chlorine atom at the C3 position is the designated leaving group.

  • Intermediate Stabilization: The true driver of the high reactivity is the profound stabilization of the negative charge in the Meisenheimer complex, the key intermediate formed upon nucleophilic attack.[1][2] The nitro group (para to the site of attack) and the nitrile group (ortho to the site of attack) are perfectly positioned to delocalize the negative charge through resonance, significantly lowering the activation energy of the reaction.[3]

The general mechanism is illustrated below.

Fig 1. General SNAr mechanism for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation.

Reaction Initiation & Incomplete Conversion

Q2: My reaction is sluggish or has stalled, showing significant starting material even after prolonged reaction time. What are the most likely causes and how do I fix it?

A2: This is a common issue that can typically be resolved by systematically evaluating four key parameters: solvent, temperature, base, and reagent quality. The following workflow provides a logical troubleshooting sequence.

Troubleshooting_Workflow start_node Incomplete Conversion Detected (via TLC/LCMS) decision_node1 Reagents Validated? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node end_node Reaction Optimized process_node1 1. Use fresh, anhydrous solvent. 2. Check purity/activity of nucleophile. 3. Use freshly opened or properly stored base. decision_node1->process_node1 No decision_node2 Temperature Sufficient? decision_node1->decision_node2 Yes process_node1->decision_node2 process_node2 1. Increase temperature in 10-20°C increments. (e.g., from 60°C to 80°C). 2. Monitor for product formation and potential decomposition. decision_node2->process_node2 No decision_node3 Solvent Optimal? decision_node2->decision_node3 Yes process_node2->decision_node3 process_node3 1. Switch to a more polar aprotic solvent (e.g., from ACN to DMF or NMP). 2. See Table 1 for solvent properties. decision_node3->process_node3 No decision_node4 Base Appropriate? decision_node3->decision_node4 Yes process_node3->decision_node4 decision_node4->end_node Yes process_node4 1. If nucleophile is an alcohol/thiol, consider a stronger base (e.g., NaH). 2. If side reactions occur, try a milder, bulkier base (e.g., DIPEA vs. Et₃N). 3. See Table 2. decision_node4->process_node4 No process_node4->end_node

Fig 2. Troubleshooting workflow for incomplete reactions.
Solvent and Base Selection

Q3: How do I select the optimal solvent for my reaction?

A3: Solvent choice is critical.[4] SNAr reactions proceed via a charged intermediate (the Meisenheimer complex). Polar aprotic solvents are ideal as they can solvate the accompanying cation (like K⁺ from K₂CO₃) without hydrogen bonding to and deactivating the nucleophile. Except for cases where the reaction leads to decomposition, solvents like THF, dichloromethane, toluene, acetonitrile, and dioxane often give moderate to good yields.[5]

Solvent Abbreviation Boiling Point (°C) Dielectric Constant (ε) Key Considerations
AcetonitrileACN, MeCN8237.5Good starting point. Easy to remove under vacuum.
N,N-DimethylformamideDMF15336.7Excellent for dissolving diverse reactants. Can decompose near boiling point to generate dimethylamine, a potential nucleophile.
Dimethyl SulfoxideDMSO18946.7Highly polar, excellent for difficult reactions. Difficult to remove; requires high vacuum or aqueous work-up.
N-Methyl-2-pyrrolidoneNMP20232.2High boiling point, stable alternative to DMF/DMSO for high-temperature reactions.
TetrahydrofuranTHF667.6Less polar, but effective for many reactions, especially at lower temperatures.[5]
1,4-DioxaneDioxane1012.2Aprotic ether, useful for moderate temperature reactions.
Table 1. Common Solvents for SNAr Reactions with this compound.

Q4: What is the role of the base, and which one should I use?

A4: The base typically serves one of two purposes:

  • Deprotonate the Nucleophile: For nucleophiles like phenols, thiols, or secondary amines, the base generates the more potent anionic nucleophile (e.g., PhO⁻, RS⁻).

  • Scavenge Acid: For nucleophiles like primary/secondary amines, the reaction generates HCl as a byproduct. The base neutralizes this acid, preventing the protonation and deactivation of the amine nucleophile.

The choice of base is critical to success.[6]

Base pKa (Conjugate Acid) Type Common Applications & Notes
Potassium CarbonateK₂CO₃10.3Inorganic
Cesium CarbonateCs₂CO₃10.3Inorganic
Sodium HydrideNaH~36Inorganic
TriethylamineEt₃N10.7Organic
DiisopropylethylamineDIPEA, Hünig's Base11.0Organic
Table 2. Guide to Selecting a Base for Reactions.
Side Reactions and Purification

Q5: I'm observing an unexpected side product that appears to be a hydrolysis product. How did this happen and how can I prevent it?

A5: The hydrolysis of the nitrile (-CN) group to a carboxylic acid or amide, or the displacement of the chloro group by hydroxide, can occur if water is present in the reaction mixture.

  • Source of Water: The primary culprits are wet solvents, hygroscopic bases (like K₂CO₃), or insufficiently dried nucleophiles.

  • Prevention:

    • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grades and store them over molecular sieves.

    • Dry Reagents: Dry solid reagents in a vacuum oven before use. Ensure liquid reagents are free of water.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q6: My product is difficult to purify by silica gel chromatography. What can I do?

A6: Purification challenges with substituted nitropyridines are common due to their polarity.

  • Streaking on TLC/Column: If your product is basic (e.g., contains an amine), it can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.

  • Poor Solubility: If the product crashes out on the column, pre-adsorb it onto a small amount of silica gel. Make a slurry of your crude product with a minimal amount of solvent (e.g., DCM), add silica gel, evaporate the solvent, and dry-load the resulting powder onto your column.

  • Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or trituration.

Experimental Protocols & Safety

General Protocol for Nucleophilic Aromatic Substitution

This protocol is a starting point and should be optimized for each specific nucleophile.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Add Reagents: Add the chosen anhydrous solvent (e.g., Acetonitrile, see Table 1) to achieve a concentration of 0.1-0.5 M. Add the base (e.g., K₂CO₃, 1.5-2.0 eq) followed by the nucleophile (1.1-1.2 eq).

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • If a solid base was used, filter the mixture and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Safety and Handling

Q7: What are the primary safety hazards associated with this compound?

A7: Based on safety data for the compound and structurally related analogs, this compound should be handled with care as it is considered hazardous.[7]

  • Toxicity: It is classified as toxic if swallowed or inhaled, and harmful in contact with skin.[7] It causes skin and serious eye irritation.[7][8]

  • Handling Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[7]

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas.[7][10]

References

Technical Support Center: Synthesis and Reactions of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-nitropicolinonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this key intermediate and utilizing it in subsequent reactions. We will delve into the common challenges, focusing on the identification, mitigation, and troubleshooting of byproduct formation to enhance reaction yield, product purity, and experimental reproducibility.

Part 1: Troubleshooting the Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloro-5-nitropyridine with a cyanide source. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.

FAQ 1: My cyanation of 2,3-dichloro-5-nitropyridine is resulting in low yield and a complex mixture of products. What are the primary byproducts and their causes?

Answer: Low yield in this cyanation reaction is typically attributable to three main issues: incomplete reaction, formation of a hydrolysis byproduct, and dehalogenation.

The intended reaction is the selective displacement of the chlorine atom at the 2-position. The pyridine nitrogen and the nitro group are strong electron-withdrawing groups that activate the C2 and C4 positions for nucleophilic attack.[1][2][3] The C2 position is generally more electron-deficient and thus more susceptible to substitution.[2][3]

Common Byproducts:

  • Unreacted 2,3-dichloro-5-nitropyridine: Indicates a sluggish or incomplete reaction.

  • 3-Chloro-5-nitropicolinamide: This is the most common byproduct, arising from the hydrolysis of the target nitrile group in the presence of water.[4][5]

  • 2-Chloro-5-nitropyridine: This results from a hydrodehalogenation side reaction, where the chlorine at the 3-position is replaced by a hydrogen atom. This is a known side reaction for N-heterocyclic halides.[6][7]

  • 2-Cyano-3-hydroxy-5-nitropyridine: Can occur if the reaction is run in the presence of hydroxide ions or for extended periods with residual water, leading to substitution of the second chlorine.

Below is a diagram illustrating the main reaction and key side-product pathways.

Synthesis_Byproducts start 2,3-Dichloro-5-nitropyridine product This compound (Target Product) start->product + CN⁻ (Desired SNAr) dehalogenated 3-Chloro-5-nitropyridine (Dehalogenation Byproduct) start->dehalogenated + H⁻ source (Undesired Dehalogenation) amide 3-Chloro-5-nitropicolinamide (Hydrolysis Byproduct) product->amide + H₂O (Undesired Hydrolysis)

Caption: Primary reaction pathway and common byproduct formation.

FAQ 2: How can I suppress the formation of the 3-chloro-5-nitropicolinamide byproduct?

Answer: The formation of the amide is a direct result of nitrile hydrolysis, which can be catalyzed by either acidic or basic conditions in the presence of water.[8][9] Since cyanide salts (e.g., NaCN, KCN) can generate hydroxide ions in solution, the reaction medium is often slightly basic, promoting this side reaction.

Causality and Mechanism: The mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group. This forms a tetrahedral intermediate which, after proton transfers, tautomerizes to the amide.[8][9]

Hydrolysis_Mechanism nitrile R-C≡N (Nitrile) intermediate1 Tetrahedral Intermediate nitrile->intermediate1 + OH⁻ / H₂O imidic_acid Imidic Acid (Tautomer Precursor) intermediate1->imidic_acid Proton Transfer amide R-CONH₂ (Amide Product) imidic_acid->amide Tautomerization

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Troubleshooting Protocol: Minimizing Amide Formation

  • Reagent and Solvent Purity:

    • Action: Use anhydrous solvents (e.g., dry DMSO, DMF, or acetonitrile). Ensure your cyanide source is dry.

    • Causality: Directly removes the primary reactant (water) required for hydrolysis.

  • Reaction Atmosphere:

    • Action: Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Causality: Prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control:

    • Action: Maintain the lowest effective temperature for the cyanation to proceed at a reasonable rate. Do not overheat.

    • Causality: Hydrolysis, like most reactions, is accelerated by heat. Lowering the temperature can selectively slow down this undesired pathway more than the desired SNAr.

  • Reaction Time:

    • Action: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up promptly upon completion.

    • Causality: Prolonged exposure of the nitrile product to the reaction conditions increases the opportunity for hydrolysis.

FAQ 3: My reaction is slow and incomplete, leaving significant unreacted starting material. How can I improve the reaction rate and conversion?

Answer: Incomplete conversion points to issues with reaction kinetics, which are governed by the choice of reagents, solvent, and temperature.

Key Factors Influencing Reaction Rate:

FactorExplanation & CausalityRecommended Action
Cyanide Source The solubility and reactivity of the cyanide salt are critical. NaCN and KCN are common choices. CuCN is sometimes used but often requires higher temperatures and can introduce heavy metal contamination issues.[10]Use a finely powdered, dry cyanide source to maximize surface area and reactivity. Consider phase-transfer catalysts (e.g., 18-crown-6) to enhance the solubility and nucleophilicity of the cyanide anion in organic solvents.
Solvent A polar aprotic solvent is required to dissolve the reactants and stabilize the charged Meisenheimer intermediate of the SNAr reaction.[11] DMSO and DMF are excellent choices.Use anhydrous DMSO or DMF. Acetonitrile can also be used but may require higher temperatures.
Temperature SNAr reactions on heterocyclic rings often require thermal energy to overcome the activation barrier.[11]Gradually increase the reaction temperature, monitoring for byproduct formation. A typical range is 80-120°C.[10]
Activators Catalytic amounts of nucleophilic tertiary amines like 4-dimethylaminopyridine (DMAP) can sometimes accelerate cyanation reactions.[10][12]Add 5-10 mol% of DMAP to the reaction mixture. DMAP activates the pyridine ring towards nucleophilic attack.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion of Starting Material check_temp Is Temperature Optimal? (e.g., 80-120°C) start->check_temp increase_temp Action: Increase Temperature (in 10°C increments) check_temp->increase_temp No check_reagents Are Reagents Dry & Pure? check_temp->check_reagents Yes end Re-evaluate Reaction Progress increase_temp->end dry_reagents Action: Use Anhydrous Solvents & Reagents check_reagents->dry_reagents No check_catalyst Is a Catalyst/Activator Being Used? check_reagents->check_catalyst Yes dry_reagents->end add_catalyst Action: Add DMAP or Phase-Transfer Catalyst check_catalyst->add_catalyst No check_catalyst->end Yes add_catalyst->end

References

Technical Support Center: Purification of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-5-nitropicolinonitrile using column chromatography. The content is structured to address common challenges and frequently asked questions, ensuring both scientific rigor and practical, field-proven advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic purification of this compound.

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography? A1: this compound is a heterocyclic aromatic compound. Its purification strategy is dictated by the polarity imparted by three key functional groups:

  • Nitrile Group (-CN): A strongly polar and electron-withdrawing group.

  • Nitro Group (-NO2): Another strongly polar and electron-withdrawing group.[1]

  • Chloro Group (-Cl): An electronegative group that adds to the molecule's overall polarity. The pyridine ring itself is a heterocyclic aromatic system. The combination of these groups makes the molecule quite polar, which means it will adhere strongly to polar stationary phases like silica gel.[2] Therefore, a relatively polar mobile phase will be required for elution.

Q2: What is the recommended stationary phase for this purification? A2: Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice for this type of compound. Its high polarity provides strong interaction, which is necessary for separating closely related impurities. However, silica gel is acidic and can sometimes cause degradation of sensitive compounds.[3] If you observe compound decomposition on a test TLC plate, consider using a less acidic alternative like neutral alumina .[4]

Q3: How do I select the right mobile phase (eluent)? A3: The selection process must begin with Thin Layer Chromatography (TLC) . The goal is to find a solvent system where the this compound has a retention factor (Rf) of 0.2-0.4 .[3] This range typically provides the best separation on a column.

  • Starting Point: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. A common and effective system is Hexanes/Ethyl Acetate .

  • Optimization:

    • If the Rf is too low (spot doesn't move far), increase the polarity by adding more ethyl acetate.

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity by adding more hexanes.[4] A solvent system of 10-30% Ethyl Acetate in Hexanes is a typical starting point for compounds of this nature.[5]

Q4: Should I use isocratic or gradient elution? A4: Gradient elution is highly recommended. This technique involves gradually increasing the polarity of the mobile phase during the run (e.g., starting at 10% ethyl acetate and slowly increasing to 30%).

  • Causality: A gradient allows less polar impurities to elute first in a low-polarity solvent, providing good separation. Then, as the polarity increases, your target compound elutes as a tight, concentrated band. This method is generally faster and yields purer fractions than isocratic (constant solvent composition) elution, which can lead to significant band broadening for strongly retained compounds.[4]

Q5: My crude material is not very soluble in the starting mobile phase. How should I load it onto the column? A5: This is a common issue. Do not dissolve the sample in a strong, highly polar solvent, as this will ruin the separation at the start. The best practice is dry loading .[6][7]

  • Mechanism: Dissolve your crude product in a suitable solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude material).[6] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.[6] This ensures that the compound is introduced to the column in a concentrated band, leading to optimal separation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem Potential Cause(s) Solution(s) & Scientific Rationale
Poor Separation (Overlapping bands or co-elution)1. Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimized, leading to similar migration rates.[4] 2. Column Overloading: Too much sample was loaded relative to the amount of silica gel. The stationary phase becomes saturated, and separation equilibrium cannot be effectively established.[4]1. Re-optimize with TLC: Test different solvent systems (e.g., Dichloromethane/Hexanes, Acetone/Hexanes). Try a shallower gradient (e.g., increase polarity by 1% every 50 mL instead of 5%). This provides more "column volumes" at a specific polarity to resolve close-running spots. 2. Reduce Sample Load: A general rule is to load 1-5g of crude material per 100g of silica gel (a 1:20 to 1:100 ratio).[4] If separation is difficult, use a higher ratio (e.g., 1:100).
Compound Will Not Elute 1. Mobile Phase Polarity is Too Low: The eluent is not strong enough to displace the highly polar target compound from the active sites of the silica gel. 2. Compound Decomposition/Irreversible Adsorption: The acidic nature of silica gel may be degrading the compound, or it is binding so strongly it cannot be removed.[3][4]1. Drastically Increase Polarity: If your compound is still on the column after the planned gradient, flush the column with a much stronger solvent system, such as 50% Ethyl Acetate/Hexanes or even 5% Methanol in Dichloromethane. 2. Test for Stability: Spot your compound on a silica TLC plate, wait 30-60 minutes, and then develop the plate. If you see new spots or streaking that wasn't there initially, decomposition is likely.[4] Switch to a neutral stationary phase like neutral alumina for the purification.
Compound Elutes Too Quickly (Low retention, comes out in early fractions)Mobile Phase is Too Polar: The eluent is too effective at displacing the compound from the silica, carrying it down the column with the solvent front.Decrease Initial Polarity: Start your gradient with a much lower percentage of the polar solvent. For example, if you started with 10% ethyl acetate, try starting with 2-5%. This will increase the compound's retention time and allow for better separation from non-polar impurities.
Band Tailing (Eluted compound spreads across many fractions)1. Strong Acidic Site Interactions: The pyridine nitrogen or other parts of the molecule may be interacting too strongly with the acidic silanol groups on the silica surface, causing a slow, staggered release. 2. Poor Sample Loading: Loading the sample in too much solvent or a solvent that is too strong can cause the initial band to be very broad.1. Use a Mobile Phase Modifier: For heterocyclic compounds that may exhibit basicity, adding a very small amount (0.1-0.5%) of triethylamine to the eluent can neutralize the most acidic sites on the silica, leading to sharper peaks.[4] Caution: Ensure this is compatible with your compound and downstream applications. 2. Use the Dry Loading Method: As described in FAQ #5, this is the most reliable way to ensure a tight initial sample band and minimize tailing.[6]

Section 3: Experimental Protocol

This protocol provides a reliable starting point for the purification of 1 gram of crude this compound.

Step 1: TLC Analysis for Solvent System Selection

  • Prepare several TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate.

  • Spot the crude mixture on three separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under UV light (254 nm).

  • Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.3. This will be the starting point for your gradient.

Step 2: Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size (for 1g crude on ~50g silica, a 40-50 mm diameter column is suitable).

  • Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.

  • In a separate beaker, create a slurry of silica gel (~50g) in your initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • With the column stopcock open and a flask underneath, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

  • Gently tap the column to pack the silica bed evenly and run solvent through it until the bed is firm and stable. Never let the solvent level drop below the top of the silica bed.

Step 3: Sample Loading (Dry Method)

  • Dissolve the 1g of crude material in ~10 mL of dichloromethane.

  • Add ~3g of silica gel to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Drain the solvent in the column to the top of the silica bed. Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.

  • Carefully add a ~1 cm layer of sand on top of the sample layer to prevent disturbance.[6]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Begin eluting with your starting solvent mixture (e.g., 9:1 Hexanes:EtOAc).

  • Apply gentle air pressure to achieve a steady flow rate (approx. 5 cm/minute drop in solvent level).[7]

  • Collect fractions (e.g., 20 mL per fraction) in test tubes or vials.

  • Gradually increase the polarity of the mobile phase according to your gradient plan (e.g., after 200 mL of 9:1, switch to 8:2, then 7:3, and so on).

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Record the final mass and characterize the purified product (e.g., by NMR, melting point).

Section 4: Visualization of Workflows

Diagram 1: General Purification Workflow This diagram illustrates the logical flow from initial analysis to the final purified product.

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Select Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evap 9. Evaporate Solvent Combine->Evap Final 10. Pure Product Evap->Final

Caption: Step-by-step workflow for column chromatography purification.

Diagram 2: Troubleshooting Decision Tree This diagram provides a logical path to diagnose and solve common chromatography problems.

Troubleshooting Start Problem Observed? Problem_PoorSep Poor Separation Start->Problem_PoorSep Problem_NoElute Compound Not Eluting Start->Problem_NoElute Problem_Tailing Band Tailing Start->Problem_Tailing Sol_ShallowGrad Use Shallower Gradient / Change Solvents Problem_PoorSep->Sol_ShallowGrad Cause: Solvent? Sol_ReduceLoad Reduce Sample Load Problem_PoorSep->Sol_ReduceLoad Cause: Overload? Sol_IncreasePol Increase Eluent Polarity Problem_NoElute->Sol_IncreasePol Cause: Polarity? Sol_CheckDecomp Check for Decomposition / Switch to Alumina Problem_NoElute->Sol_CheckDecomp Cause: Stability? Sol_DryLoad Use Dry Loading Method Problem_Tailing->Sol_DryLoad Cause: Loading? Sol_Modifier Add Modifier (e.g., TEA) Problem_Tailing->Sol_Modifier Cause: Interaction?

Caption: Decision tree for troubleshooting common chromatography issues.

Section 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: Toxic if swallowed or inhaled. Harmful in contact with skin. Causes skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and safety goggles or a face shield.[8]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[9]

  • Disposal: Dispose of chemical waste according to local, regional, and national regulations.[9]

References

Technical Support Center: Recrystallization of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-5-nitropicolinonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity. Recrystallization is a powerful and fundamental technique for purification, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This guide provides field-proven insights, detailed protocols, and solutions to common challenges encountered during the recrystallization process.

Core Principles: The Science of Recrystallization

Recrystallization is a purification technique for solid organic compounds. Its effectiveness is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound (this compound) sparingly or not at all at room temperature, but will dissolve it completely at its boiling point.[1][2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution if insoluble impurities are present.

  • Allowing the solution to cool slowly and undisturbed.

  • As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.

  • Soluble impurities remain in the cooled solvent (the "mother liquor").

  • The pure crystals are then collected by filtration.

The slow formation of the crystal lattice is crucial; it is a highly selective process that tends to exclude foreign molecules (impurities), resulting in a significant increase in purity. Rapid precipitation, or "crashing out," traps impurities within the solid, defeating the purpose of the technique.[3]

General Experimental Protocol for this compound

Given the structure of this compound (containing polar nitrile and nitro groups, and a semi-polar chloropyridine ring), moderately polar to polar solvents are likely candidates. Ethanol, methanol, acetone, or solvent pairs like ethanol/water or ethyl acetate/hexane are excellent starting points.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude this compound. Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube. The compound should dissolve completely. If it does not, it is not a suitable solvent. If it dissolves readily at room temperature, it is also not a suitable solvent, as recovery will be poor.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[1] Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, which maximizes yield.[2]

  • (Optional) Hot Filtration: If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored and requires decolorizing carbon, a hot filtration is necessary. To prevent premature crystallization in the funnel, add a small excess of hot solvent (~5-10% extra) before filtering.[4] Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or wood block).[3] Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[2] Using room temperature or warm solvent will redissolve some of your product, reducing the yield.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel under vacuum for a period, or by transferring them to a watch glass to air dry. Ensure the solid is completely dry before measuring the final mass and melting point.[2]

Visual Workflow: Standard Recrystallization Process

G cluster_prep Preparation cluster_main Main Process cluster_end Analysis Start Start with Crude Solid SelectSolvent Select Suitable Solvent Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities? Cool Cool Slowly to Room Temperature Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Collect Crystals (Vacuum Filtration) IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for recrystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound won't dissolve, even after adding a large amount of boiling solvent.

  • Possible Cause: You have selected a poor solvent in which your compound is essentially insoluble even when hot.

  • Solution: You must restart the recrystallization with a different, more suitable solvent. Recover your compound by removing the current solvent via rotary evaporation.[5] Refer to the solvent selection protocol to test new solvents. The principle of "like dissolves like" can be a useful guide; this compound has polar characteristics, so highly nonpolar solvents like hexane are unlikely to be effective on their own.[2]

Q2: The solution has cooled, but no crystals have formed.

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[5] The solution is not supersaturated upon cooling, and the compound remains dissolved.

    • Solution: Re-heat the solution and boil off some of the solvent (typically 1/4 to 1/3 of the volume) in a fume hood to concentrate the solution.[3] Allow it to cool again.

  • Possible Cause 2: The solution is supersaturated but requires a nucleation site. Crystal growth needs a starting point.[5]

    • Solution A (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic rough edges of the scratch can provide a surface for nucleation.[2][5]

    • Solution B (Seed Crystal): If you have a small amount of the pure compound, add a tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[3][5]

Q3: An oil has formed at the bottom of my flask instead of solid crystals.

  • Possible Cause: This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is above the melting point of the solute.[4][5] The compound comes out of solution as a liquid rather than a solid. This is common for compounds with relatively low melting points or when using a high-boiling point solvent.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more volume) to lower the saturation temperature.[5] Then, allow the solution to cool very slowly. You can also try scratching the flask with a glass rod as it cools to encourage crystal formation before the solution "oils out".[4] If the problem persists, a different solvent with a lower boiling point may be required.[1]

Q4: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of solution.

  • Possible Cause: The solution was too concentrated, or the cooling was too rapid. This rapid precipitation traps impurities and results in a less pure product.[3]

  • Solution: Place the flask back on the heat source and add more solvent (10-25% more) until the solid completely redissolves.[3] Then, ensure the flask cools slowly by placing it on an insulating surface (like a cork ring) and covering it to prevent rapid heat loss. An ideal crystallization should see initial crystal growth over 5-20 minutes.[3]

Q5: My final yield is very low.

  • Possible Cause 1: Too much solvent was used initially, meaning a significant amount of the product remained in the mother liquor even after cooling.[1][3]

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step, resulting in product loss in the filter paper.

  • Possible Cause 3: Excessive washing with solvent during the collection step redissolved a portion of the crystals.[1]

  • Solution: To diagnose the issue, you can test the mother liquor. Dip a glass rod into the filtrate, pull it out, and let the solvent evaporate. A large amount of solid residue indicates significant product loss.[3] You may be able to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. For future attempts, use the absolute minimum of boiling solvent for dissolution and only a very small amount of ice-cold solvent for washing.[2]

Troubleshooting Decision Tree

G Start Recrystallization Issue? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield CrashedOut Solid 'Crashed Out' Start->CrashedOut TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent ReheatAddSolvent Re-heat to dissolve oil, add more solvent, cool slowly OilingOut->ReheatAddSolvent CheckLiquor Check mother liquor for dissolved product LowYield->CheckLiquor ReheatMoreSolvent Re-heat, add more solvent, cool slowly on insulated surface CrashedOut->ReheatMoreSolvent BoilSolvent Boil off some solvent and re-cool TooMuchSolvent->BoilSolvent Yes Induce Induce Crystallization: - Scratch flask - Add seed crystal TooMuchSolvent->Induce No MinimizeWash Future Fix: - Use minimum hot solvent - Use minimum ice-cold wash CheckLiquor->MinimizeWash

Caption: Decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent if I have no starting information? A: The ideal solvent should have a steep solubility curve for your compound: low solubility at low temperatures and high solubility at high temperatures. A systematic approach involves testing small amounts of your crude product against a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). This trial-and-error process is crucial for developing a robust recrystallization protocol.

Q: What is a solvent pair and when should I use one? A: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). This technique is useful when no single solvent has the ideal solubility characteristics. To use a solvent pair, dissolve your compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (saturated). Add a few more drops of the "good" solvent to re-clarify the solution, and then allow it to cool slowly.[6] Common pairs include ethanol-water and hexane-ethyl acetate.[6]

Q: How much solvent should I use to wash the collected crystals? A: Use a minimal amount. The goal is only to rinse away the residual mother liquor clinging to the crystal surfaces. The wash solvent should always be ice-cold to minimize redissolving your purified product.[2] Typically, a single, quick wash with a small volume is sufficient.

Solvent Property Data

For your convenience, here is a table of common laboratory solvents that may be suitable for the recrystallization of this compound.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; high boiling point can sometimes cause oiling out.[6]
Ethanol78HighExcellent general-purpose solvent for moderately polar compounds.[6]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56Medium-HighA strong solvent; often used in solvent pairs (e.g., with hexanes).[6]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111LowGood for less polar compounds; high boiling point.
Hexanes~69Very LowGenerally used for nonpolar compounds or as the "bad" solvent in a pair.

References

Improving yield in reactions with 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-nitropicolinonitrile (CAS 488713-30-0). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and overcoming common challenges. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights.

Understanding the Reactivity of this compound

This compound is a highly activated electron-deficient pyridine derivative. Its reactivity is dominated by the interplay of three key functional groups:

  • Chloro Group (C3): A good leaving group for nucleophilic aromatic substitution (SNAr).

  • Nitrile Group (C2): A strong electron-withdrawing group that, being ortho to the chlorine, significantly activates the C3 position for nucleophilic attack.

  • Nitro Group (C5): Another powerful electron-withdrawing group that further enhances the electrophilicity of the pyridine ring.

The primary reaction pathway for this molecule is the displacement of the chloride at the C3 position by a nucleophile. This proceeds through a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is the key to the reaction's success, and its formation is the rate-determining step.[4]

Figure 1: SNAr Mechanism on this compound

Troubleshooting Guide

This section addresses the most common issues encountered during reactions with this compound.

Question 1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?

Low yield is a frequent challenge stemming from several potential factors. A systematic approach is crucial for diagnosis.[5][6]

Potential Causes:

  • Poor Reagent Quality: The starting material may be impure, or the nucleophile may have degraded.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or temperature may be unsuitable for the specific nucleophile.

  • Presence of Moisture: Water can consume reagents or lead to undesirable side reactions, such as nitrile hydrolysis.

  • Insufficient Activation: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or the reaction temperature may be too low.

Recommended Solutions & Protocols:

  • Verify Reagent Purity: Always use a fresh, pure sample of this compound. Ensure your nucleophile is of high quality and anhydrous if sensitive to water.

  • Optimize Reaction Conditions: A screening of conditions is often necessary. The choice of base and solvent is particularly critical.[7]

    • Base Selection: For amine or alcohol nucleophiles, a non-nucleophilic base is often required to act as a proton scavenger. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For weaker nucleophiles, a stronger base like sodium hydride (NaH) may be needed to pre-form the nucleophile.

    • Solvent Selection: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the Meisenheimer complex.

  • Ensure Anhydrous Conditions: Flame-dry glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[6]

  • Increase Temperature: SNAr reactions often require heating. Monitor the reaction progress by TLC or LC-MS and incrementally increase the temperature (e.g., from 60 °C to 80 °C, then to 100 °C) if the reaction is sluggish.

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low Yield Start Low Yield Observed Check_SM Verify Purity of Starting Material & Nucleophile Start->Check_SM Check_Conditions Reaction Conditions Check Start->Check_Conditions Analyze_Side_Products Analyze Crude Mixture (TLC, LC-MS) Start->Analyze_Side_Products Optimize_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Check_Conditions->Optimize_Base Optimize_Solvent Screen Solvents (e.g., DMF, DMSO, NMP) Check_Conditions->Optimize_Solvent Optimize_Temp Increase Temperature Incrementally Check_Conditions->Optimize_Temp Incomplete_Reaction Incomplete Reaction: Increase Time/Temp/Reagent Analyze_Side_Products->Incomplete_Reaction Side_Reaction Side Product Identified: Address Specific Issue (e.g., Hydrolysis) Analyze_Side_Products->Side_Reaction Success Yield Improved Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Incomplete_Reaction->Success Side_Reaction->Success

Figure 2: Workflow for Troubleshooting Low Yield
Question 2: I am observing a significant amount of a polar byproduct. Could this be from nitrile hydrolysis?

Yes, hydrolysis of the nitrile group to the corresponding picolinamide or picolinic acid is a common and often overlooked side reaction, especially when using basic or acidic conditions in the presence of water.[8][9][10]

Causality:

  • Base-Catalyzed Hydrolysis: Hydroxide ions (from water and a strong base) can directly attack the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid.[9]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water.[9][10]

Preventative Measures:

  • Strict Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and reagents, and maintain an inert atmosphere.

  • Choice of Base: Use a non-hydroxide base. Anhydrous potassium carbonate is often a good choice as it is basic enough to facilitate many reactions without promoting significant hydrolysis.

  • Temperature Control: Avoid excessive temperatures, as higher heat can accelerate the rate of hydrolysis.

  • Workup Procedure: During the aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. If the product is in an organic layer, wash it quickly with brine and dry thoroughly with an agent like Na₂SO₄ or MgSO₄.

Parameter Recommendation to Minimize Hydrolysis Rationale
Solvent Anhydrous grade (e.g., DMF, DMSO, Acetonitrile)Prevents introduction of water, the key reagent for hydrolysis.[8]
Base Anhydrous K₂CO₃, Cs₂CO₃, or DIPEAAvoids hydroxide ions which directly initiate the hydrolysis pathway.
Temperature Lowest effective temperature (e.g., 60-80 °C)Reduces the rate of the hydrolysis side reaction.[11]
Workup Minimize contact time with aqueous acid/basePrevents hydrolysis from occurring during product isolation.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for this compound? A: This compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[12] For handling, standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant, so avoid contact with skin and eyes.[13]

Q: Which nucleophiles are suitable for reaction with this substrate? A: A wide range of nucleophiles can effectively displace the chloride. These include:

  • N-nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • O-nucleophiles: Alcohols and phenols (typically require deprotonation with a strong base like NaH).

  • S-nucleophiles: Thiols and thiophenols.

The reactivity of the nucleophile will dictate the required reaction conditions. Stronger nucleophiles will react under milder conditions.

Q: Can I perform Suzuki or other cross-coupling reactions at the C3 position? A: Yes, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling are viable. However, these can be challenging with electron-deficient chloropyridines.[7][14] Success often requires careful selection of the palladium catalyst, a suitable phosphine ligand (e.g., bulky, electron-rich ligands like SPhos), and a robust base (e.g., K₃PO₄).[7][14] Catalyst deactivation and side reactions like dehalogenation are common issues that need to be managed through rigorous inert atmosphere techniques.[7][14]

Detailed Experimental Protocol

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a robust starting point for the synthesis of 3-amino-5-nitropicolinonitrile derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stir bar (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M. Begin vigorous stirring.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3 times).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-5-nitropicolinonitrile.

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 3-chloro-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile building block. The inherent reactivity of the pyridine core, activated by both a nitro and a cyano group, makes it an excellent substrate for SNAr reactions, but also susceptible to specific side reactions and challenges. This resource aims to provide a logical framework for identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the observed issues and providing actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired substituted product. What are the primary factors to investigate?

A1: Low or no product yield in the nucleophilic substitution of this compound can stem from several factors. A systematic evaluation of the reaction parameters is crucial.

  • Insufficient Nucleophilicity of the Amine: The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species. While the pyridine ring of this compound is highly activated, a weak nucleophile may still react sluggishly.

    • Causality: The reaction proceeds through the formation of a negatively charged Meisenheimer complex. A more nucleophilic amine will attack the electron-deficient carbon at a faster rate, leading to a higher concentration of this intermediate and, consequently, a higher reaction rate.

    • Solution:

      • Primary vs. Secondary Amines: In general, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, steric hindrance can counteract this effect with bulky secondary amines.

      • Basicity: A good indicator of nucleophilicity for a series of related amines is their basicity (pKa of the conjugate acid). A higher pKa generally corresponds to greater nucleophilicity.

      • Consider a Stronger Base: If your amine is used as a salt, ensure a suitable base is present in stoichiometric amounts to generate the free, more nucleophilic amine.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by solvating the reactants and stabilizing the charged intermediate.

    • Causality: Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex without strongly solvating the nucleophile, leaving it more available to react.

    • Solution:

      • Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).

      • Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydrolysis byproducts.

  • Sub-optimal Reaction Temperature: Temperature significantly influences the reaction rate.

    • Causality: Most chemical reactions have a positive temperature coefficient, meaning the rate increases with temperature. However, excessive heat can lead to decomposition of the starting material or product.

    • Solution:

      • If the reaction is sluggish at room temperature, consider gentle heating. A temperature range of 50-80 °C is a good starting point for many SNAr reactions on activated pyridines.[1]

      • For less reactive nucleophiles, higher temperatures (100-140 °C) may be necessary, but should be approached with caution, monitoring for decomposition.[1]

  • Decomposition of Starting Material: this compound, like many nitroaromatic compounds, can be susceptible to decomposition under harsh basic conditions or high temperatures.

    • Causality: Strong bases can lead to side reactions or degradation of the pyridine ring.

    • Solution:

      • If using a strong base to deprotonate an amine salt, consider adding it slowly at a lower temperature.

      • Use a milder, non-nucleophilic base like potassium carbonate or triethylamine.

      • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is being consumed to form the product and not unidentifiable baseline material.

Issue 2: Formation of Multiple Products and Side Reactions

Q2: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the likely side reactions?

A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[2][3]

    • Causality: The presence of water in the reaction mixture can lead to the nucleophilic attack on the nitrile carbon, eventually forming an amide or a carboxylic acid.[4][5]

    • Solution:

      • Use anhydrous solvents and reagents.

      • If an aqueous workup is performed, keep the contact time with acidic or basic solutions to a minimum and perform it at a low temperature.

      • If the desired product is an amine-substituted picolinamide, this side reaction can be intentionally promoted.

  • Over-alkylation of Primary Amines: When using a primary amine as a nucleophile, it is possible for the product to act as a nucleophile itself and react with another molecule of the starting material.

    • Causality: The resulting secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading to a second substitution reaction.

    • Solution:

      • Use a slight excess of the primary amine nucleophile (1.1-1.5 equivalents) to ensure the complete consumption of the this compound.

      • Add the this compound slowly to the solution of the amine to maintain a high concentration of the desired nucleophile.

  • Reaction with the Solvent: Solvents like DMF can decompose at high temperatures in the presence of a base to generate dimethylamine, which can then act as a nucleophile.

    • Causality: This leads to the formation of a dimethylamino-substituted byproduct.

    • Solution:

      • Avoid excessively high reaction temperatures when using DMF.

      • Consider using an alternative polar aprotic solvent like DMSO or N-methyl-2-pyrrolidone (NMP).

Issue 3: Difficult Purification

Q3: I have successfully formed the product, but I am finding it difficult to purify. What are some effective purification strategies?

A3: Purification of highly polar, nitrogen-containing compounds can be challenging.

  • Choice of Purification Technique:

    • Flash Column Chromatography: This is the most common method for purifying products from SNAr reactions.[1]

      • Stationary Phase: Silica gel is typically effective.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. For more polar products, adding a small percentage of methanol to the mobile phase may be necessary. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent streaking of basic amine products on the silica gel.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

      • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate/hexanes.

    • Preparative HPLC or SFC: For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[4]

  • Troubleshooting Chromatography:

    • Product Streaking on TLC/Column: This is often due to the basicity of the amine product interacting strongly with the acidic silica gel.

      • Solution: Add a small amount of a volatile base like triethylamine or ammonia to the mobile phase.

    • Poor Separation from Starting Material: If the product and starting material have similar polarities, a shallower solvent gradient or a different solvent system may be required.

      • Solution: Try a solvent system with a different polarity profile, for example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system.

Data Presentation

Table 1: Recommended Solvent Properties for SNAr Reactions
SolventDielectric Constant (ε) at 20°CTypeRationale
Dimethylformamide (DMF)37Polar AproticExcellent for solvating the Meisenheimer complex.
Dimethyl sulfoxide (DMSO)47Polar AproticHighly polar, can accelerate reactions with less reactive nucleophiles.
Acetonitrile (MeCN)38Polar AproticGood alternative to DMF and DMSO, often easier to remove under vacuum.
Tetrahydrofuran (THF)7.6Polar AproticLess polar, may be suitable for more reactive nucleophiles.
Ethanol (EtOH)24.6Polar ProticCan be used, but may lead to slower reactions due to solvation of the nucleophile.

Data sourced from various chemical property databases.

Table 2: Basicity of Common Nucleophiles and Bases
CompoundClasspKa of Conjugate AcidNotes
AmmoniaPrimary Amine9.25Can lead to over-alkylation.
n-ButylaminePrimary Amine10.6A representative primary alkylamine.
DiethylamineSecondary Amine10.9More nucleophilic but also more sterically hindered than primary amines.
PiperidineSecondary Amine11.1A common, highly nucleophilic secondary amine.
AnilinePrimary Amine4.6A much weaker nucleophile than aliphatic amines.
Triethylamine (Et3N)Tertiary Amine/Base10.7Common non-nucleophilic base for scavenging acid.
Potassium Carbonate (K2CO3)Inorganic Base~10.3 (pKa of HCO3-)A mild, insoluble base often used in SNAr reactions.

pKa values are approximate and can vary with conditions.

Experimental Protocols

General Protocol for the Nucleophilic Substitution of this compound with a Primary or Secondary Amine

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.2 eq) to the stirred solution.

  • Add the base (K₂CO₃ or Et₃N, 1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 50-80 °C. For less reactive amines, the temperature may be increased to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Once the starting material is consumed (typically 2-16 hours), cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Mechanism

SNAr_Mechanism cluster_workup Acid Scavenging Reactants This compound + Nu-H Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + HCl Meisenheimer->Product Loss of Leaving Group (Cl-) Salt Base-H+ Cl- Base Base Troubleshooting_Flowchart Start Low/No Yield Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Nucleophile->Check_Solvent Yes Action_Nucleophile Consider a more nucleophilic amine or stronger base. Check_Nucleophile->Action_Nucleophile No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Action_Solvent Switch to anhydrous DMF, DMSO, or MeCN. Check_Solvent->Action_Solvent No Check_Decomposition Is there evidence of decomposition? Check_Temp->Check_Decomposition Yes Action_Temp Increase temperature cautiously (50-120 °C). Check_Temp->Action_Temp No Action_Decomposition Use milder base, lower temperature, and monitor by TLC. Check_Decomposition->Action_Decomposition Yes

References

Technical Support Center: Catalyst Selection for 3-Chloro-5-nitropicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

Welcome to the dedicated technical support guide for reactions involving 3-Chloro-5-nitropicolinonitrile. This versatile, yet challenging, building block is of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic profile—a highly electron-deficient pyridine ring bearing a chloro leaving group activated by both a nitrile (ortho) and a nitro group (para)—dictates its reactivity, opening distinct pathways for functionalization.

The pyridine nitrogen can act as a ligand, potentially inhibiting or "poisoning" transition metal catalysts, a common challenge with heterocyclic substrates.[1][2] Furthermore, the use of an aryl chloride, which is inherently less reactive than its bromide or iodide counterparts, necessitates the use of highly active catalytic systems to achieve efficient oxidative addition.[3][4][5]

This guide is structured to provide not just protocols, but a decision-making framework. We will explore the two primary reaction manifolds for this substrate: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Our goal is to equip you with the expert knowledge to select the optimal catalytic strategy, troubleshoot common issues, and ultimately accelerate your research.

Initial Reaction Pathway Decision Framework

Before selecting a specific catalyst, the first critical decision is choosing between a metal-catalyzed cross-coupling reaction and a metal-free Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro and nitrile groups make the C3 position exceptionally electrophilic and highly susceptible to SNAr.[6][7]

decision_framework start Starting Point: This compound + Desired Nucleophile nucleophile_check Is the nucleophile strong and non-basic (e.g., R-SH, R-OH, R₂NH)? start->nucleophile_check snar_path Consider SₙAr (Metal-Free) nucleophile_check->snar_path  Yes   coupling_path Consider Pd-Catalyzed Cross-Coupling nucleophile_check->coupling_path  No / Weakly Nucleophilic   nucleophile_type What is the nucleophile type? coupling_path->nucleophile_type suzuki Suzuki-Miyaura (Boronic Acids/Esters) nucleophile_type->suzuki Organoboron   sonogashira Sonogashira (Terminal Alkynes) nucleophile_type->sonogashira Alkyne   buchwald Buchwald-Hartwig (Primary/Secondary Amines) nucleophile_type->buchwald Amine  

Caption: Initial decision workflow for functionalizing this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr pathway is a powerful, metal-free option for this substrate due to the strong activation provided by the ortho-nitrile and para-nitro groups. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate.[8][9]

Frequently Asked Questions & Troubleshooting

Q1: When is SNAr the preferred method over cross-coupling? A1: SNAr is often preferred when your desired nucleophile is strong and the reaction conditions are simple. It avoids the cost, potential toxicity, and purification challenges associated with palladium catalysts. It is particularly effective for introducing oxygen, sulfur, and secondary amine nucleophiles.

Q2: My SNAr reaction is slow or incomplete. What are the first troubleshooting steps? A2:

  • Solvent Choice: The rate-determining step is often the initial nucleophilic attack. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its effective nucleophilicity.

  • Base Strength: Ensure your base is strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to side reactions. For alcohols or thiols, a base like K₂CO₃ or Cs₂CO₃ is often sufficient. For amines, an external base may not be needed if the amine itself is a strong enough base and used in excess.

  • Temperature: Gently heating the reaction (e.g., 60-100 °C) can significantly increase the reaction rate without promoting decomposition.[10]

Q3: Can I use primary amines in an SNAr reaction with this substrate? A3: Yes, but exercise caution. While possible, primary amines can sometimes lead to complex mixtures or side reactions. For the introduction of primary amines or other less nucleophilic amines, a Buchwald-Hartwig amination is often a more robust and higher-yielding choice.

General Protocol for SNAr with a Thiol Nucleophile

This protocol provides a general methodology for the S-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., 4-methoxythiophenol) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask, add this compound, the thiol, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

When SNAr is not feasible or for coupling carbon-based fragments, palladium-catalyzed reactions are the method of choice. Success hinges on selecting a catalyst system that can overcome both the low reactivity of the C-Cl bond and potential catalyst inhibition from the pyridine nitrogen.

General Cross-Coupling Troubleshooting

Q1: My cross-coupling reaction has failed entirely (0% conversion). What are the universal checkpoints? A1: Before optimizing, verify the fundamentals.[11]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your flask was properly purged and maintained under a positive pressure of nitrogen or argon. Use degassed solvents.

  • Reagent Purity: Water and other impurities can kill the catalyst. Use anhydrous solvents, ensure your base is dry, and purify starting materials if their quality is suspect.[12]

  • Catalyst Generation: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This process can be inefficient.[13] Modern Pd(II) precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI™ catalysts) are designed for reliable and clean generation of the active Pd(0) catalyst and are strongly recommended.[14]

Section 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds. For an electron-deficient heteroaryl chloride, the key is facilitating the rate-limiting oxidative addition step.

Catalyst Selection & Rationale

The oxidative addition of an aryl chloride to a Pd(0) center is slow. To accelerate this step, the palladium center must be made as electron-rich as possible. This is achieved by using bulky, electron-donating phosphine ligands.[3][15]

  • Recommended Ligands: Biaryl monophosphine ligands such as SPhos , XPhos , and RuPhos are the industry standard for coupling aryl chlorides. Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive, while their electron-donating nature facilitates the oxidative addition.[4][16]

  • Recommended Palladium Sources: Use air-stable Pd(II) precatalysts that incorporate the desired ligand, such as XPhos Pd G3 or SPhos Pd G4 . These provide a 1:1 ratio of palladium to ligand and generate the active catalyst cleanly and efficiently.[14] Alternatively, generate the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ with a slight excess of the ligand (e.g., L:Pd ratio of 2:1).

  • Recommended Base/Solvent: A common and effective combination is a moderately strong base like potassium phosphate (K₃PO₄) in a solvent system like 1,4-dioxane/water or THF.[1][17]

Data Summary: Catalyst Systems for Coupling Electron-Deficient Aryl Chlorides
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O100>901-2
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-100>901-2
PdCl₂(dppf)dppfCs₂CO₃DMF11080-902-3
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10060-753-5
Data is representative for challenging aryl chlorides and may vary based on the specific boronic acid partner.[1][17]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd_complex L₂PdII(Ar)(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex L₂PdII(Ar)(R) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product arx Ar-X arx->ox_add boronic R-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form valuable arylalkyne structures. The primary challenge, beyond the C-Cl bond activation, is mitigating the undesired homocoupling of the terminal alkyne (Glaser coupling).

Catalyst Selection & Rationale
  • Traditional vs. Copper-Free: The classic Sonogashira protocol uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[18] The copper is crucial for activating the alkyne but also promotes the oxidative Glaser homocoupling, especially if oxygen is present.[12] For complex substrates, copper-free protocols are often superior as they eliminate this major side reaction.[12][19]

  • Ligand Choice for Aryl Chlorides: Standard PPh₃ is often insufficient for activating aryl chlorides. More electron-rich and bulky phosphines are required. A highly effective system for copper-free Sonogashira coupling of aryl chlorides is the use of Pd(OAc)₂ with a bulky phosphine like P(t-Bu)₃ .[20] N-Heterocyclic Carbene (NHC) ligands have also shown great promise.[19]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent or co-solvent. For challenging couplings, a stronger base in a polar aprotic solvent (e.g., Cs₂CO₃ in DMF) may be necessary.[10]

Troubleshooting Guide

Q1: My main product is the symmetrical diyne from alkyne homocoupling. How do I prevent this? A1: This is the most common Sonogashira side reaction.

  • Eliminate Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Oxygen is the primary culprit in promoting copper-catalyzed Glaser coupling.[12]

  • Reduce Copper: If using a copper co-catalyst, try reducing the loading to the minimum effective amount (e.g., 0.5-1.0 mol%).

  • Go Copper-Free: The most definitive solution is to switch to a copper-free protocol. This completely removes the primary pathway for homocoupling.[12][20]

Q2: My reaction is stalled with the aryl chloride starting material remaining. A2: This points to a slow oxidative addition step.

  • Increase Temperature: Aryl chlorides often require higher temperatures (80-120 °C) than bromides or iodides.[10][21]

  • Change Ligand: Switch to a more electron-rich and bulky ligand like P(t-Bu)₃ or an NHC ligand to accelerate the oxidative addition.[19][20]

  • Solvent Choice: A more polar solvent like DMF or NMP can sometimes improve reaction rates.[10]

Protocol for Copper-Free Sonogashira Coupling

This protocol is adapted from methodologies known to be effective for aryl chlorides.[20]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃), as a 10 wt% solution in hexanes or as the phosphonium salt HBF₄ salt (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of argon, add Cs₂CO₃ and Pd(OAc)₂ to an oven-dried Schlenk tube.

  • Add the this compound.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF, the terminal alkyne, and the P(t-Bu)₃ solution via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by LC-MS. Reaction times can range from 12-24 hours.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Section 5: Buchwald-Hartwig Amination

For forming C-N bonds, particularly with less nucleophilic amines, the Buchwald-Hartwig amination is an indispensable tool. The reaction is highly sensitive to the choice of ligand, which must facilitate both the oxidative addition of the C-Cl bond and the final C-N reductive elimination step, all while resisting inhibition by the pyridine substrate.[2][22]

Catalyst Selection & Rationale
  • The Ligand is Key: Catalyst poisoning is a significant concern for heteroaryl halides.[2] Success relies on using specialized, bulky, electron-rich biarylphosphine ligands developed by the Buchwald and Hartwig groups. These ligands create a sterically hindered palladium center that favors the productive catalytic cycle over inhibitory coordination with the pyridine nitrogen.

  • Recommended Ligands: For challenging heteroaryl chlorides, ligands from the later "generations" are required. Excellent choices include RuPhos , BrettPhos , or ferrocene-based ligands like Josiphos .[23][24] These are superior to earlier ligands like BINAP or P(o-tolyl)₃ for this substrate class.[25]

  • Recommended Palladium Sources: Use of modern precatalysts like RuPhos Pd G3 or BrettPhos Pd G3 is highly recommended for reproducibility and high activity.[14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective choice. For base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative.[25]

Data Summary: Ligand Performance in Amination of Chloro-pyridines
LigandBaseSolventTemp (°C)Typical Outcome
RuPhos NaOt-BuToluene or Dioxane100Excellent yields, broad scope
BrettPhos NaOt-BuToluene or Dioxane100Excellent yields, good for hindered amines
Xantphos Cs₂CO₃Dioxane110Moderate to good yields, milder base
dppf NaOt-BuToluene100Often low to moderate yields with chlorides
Performance is highly dependent on the specific amine coupling partner.[23]

Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle pd0 L-Pd⁰ ox_add Oxidative Addition pd0->ox_add pd_complex L-PdII(Ar)(X) ox_add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc deprotonation Deprotonation (Base) amine_assoc->deprotonation amido_complex L-PdII(Ar)(NR₂) deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ red_elim->product arx Ar-X arx->ox_add amine R₂NH amine->amine_assoc

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for overcoming common experimental challenges. The following content is structured in a question-and-answer format to address specific issues related to solvent effects on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs) & General Understanding

Q1: What is this compound and why is it reactive?

This compound is a substituted pyridine ring. Its reactivity is primarily defined by the chlorine atom at the 3-position, which is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The pyridine nitrogen, along with the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, renders the aromatic ring electron-deficient.[1][2] This electronic arrangement makes the carbon atom attached to the chlorine highly electrophilic and ready to be attacked by nucleophiles.[3][4]

Q2: Why are solvent effects so critical for reactions with this compound?

Solvent choice is arguably one of the most critical parameters in controlling the outcome of SNAr reactions. The solvent's properties—specifically its polarity and its ability to form hydrogen bonds (protic vs. aprotic)—directly influence both the nucleophile's strength and the stability of the reaction intermediate.[5][6] An incorrect solvent can lead to dramatically slow reaction rates, low yields, or an increase in unwanted side products. The primary mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate without deactivating the nucleophile is key to success.[7][8]

Troubleshooting Guide: Common Experimental Issues

Q3: My SNAr reaction is extremely slow or is not proceeding to completion. What are the likely causes and solutions?

This is a very common issue and is almost always linked to the choice of solvent or the presence of contaminants.

A3: Primary Cause: Suboptimal Solvent Choice

The rate of an SNAr reaction is highly dependent on the solvent's ability to support the mechanism.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons and can form a hydrogen-bonding "cage" around the nucleophile.[5][9] This solvation shell stabilizes the nucleophile, making it less reactive and significantly slowing down the reaction.[10] While polar enough to dissolve reagents, their use is generally discouraged for SNAr unless the nucleophile is extremely potent.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents lack the polarity needed to dissolve many nucleophilic salts and, more importantly, cannot effectively stabilize the charged Meisenheimer complex intermediate.[11] This leads to a high activation energy barrier and consequently, a very slow reaction.

  • Optimal Choice - Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents are the gold standard for SNAr reactions.[11][12] They are polar enough to dissolve the reagents but lack acidic protons. They excel at solvating the cation (e.g., K⁺, Na⁺) of a nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive.[5][12] This dramatically increases the reaction rate.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are not already using one, switch to dry DMF, DMSO, or NMP. This is the single most effective change you can make.

  • Ensure Anhydrous Conditions: Water is a protic molecule that can deactivate your nucleophile. It can also act as a competing nucleophile, leading to hydrolysis of the starting material. Use anhydrous solvents and dry your glassware thoroughly.

  • Increase Temperature: SNAr reactions often require heat. A typical starting point is 60-80 °C, but for less reactive nucleophiles, temperatures of 100-120 °C in high-boiling point solvents like DMF or DMSO may be necessary.

  • Check Your Base: If your nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required to deprotonate it in situ. Ensure the base is strong enough and soluble in your chosen solvent.

Q4: I'm observing significant side product formation. How can I improve selectivity?

Side reactions often arise from the reactivity of the other functional groups on the ring, particularly the nitrile group, or from using overly harsh conditions.

A4: Common Side Reactions and Solutions

  • Hydrolysis of the Nitrile Group: The cyano group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) under either strongly acidic or basic aqueous conditions, especially at elevated temperatures.[13][14][15]

    • Solution:

      • Maintain Anhydrous Conditions: Rigorously exclude water from your reaction.

      • Avoid Strong Aqueous Acids/Bases: If an aqueous workup is necessary, perform it at low temperatures and neutralize the solution quickly. Avoid prolonged exposure to strong acids or bases.[16]

      • Use a Milder Base: If possible, use a weaker base like potassium or cesium carbonate instead of hydroxides.

  • Di-substitution or Polymerization: If your nucleophile has multiple reactive sites, or if the product is more reactive than the starting material, you may see secondary reactions.

    • Solution:

      • Control Stoichiometry: Use a precise amount of your nucleophile (e.g., 1.0-1.2 equivalents).

      • Lower the Temperature: Running the reaction at the lowest effective temperature can often temper side reactions.

      • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress secondary reactions.

Q5: My starting material and/or nucleophile salt has poor solubility in the chosen solvent. What are my options?

A5: Addressing Solubility Issues

Poor solubility prevents the reactants from entering the solution phase to react, effectively halting the process.

  • Switch to a More Polarizing Aprotic Solvent: DMSO is an excellent solvent with a high dielectric constant, often capable of dissolving substrates that are sparingly soluble in DMF or acetonitrile.[17]

  • Increase Temperature: Gently warming the mixture can often be enough to dissolve the reactants.

  • Use a Phase-Transfer Catalyst (PTC): For reactions where the nucleophile salt is insoluble, a PTC such as a quaternary ammonium salt (e.g., TBAB) can be highly effective. The PTC transports the nucleophile anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.

  • Sonication: Using an ultrasonic bath can sometimes help to break up insoluble aggregates and promote dissolution.

Experimental Protocols & Data

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a standardized starting point for the reaction of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Add the secondary amine to the mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.

  • Cool the reaction to room temperature. Pour the mixture into ice-water and stir.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Data Table: Relative Reaction Rates in Various Solvents

The following table provides a qualitative comparison of expected reaction rates for a typical SNAr reaction on this compound.

Solvent CategoryExample SolventDielectric Constant (ε)Expected Relative RateRationale for Performance
Polar Aprotic DMSO47+++++Excellent solvation of cations, leaves a "naked" and highly reactive nucleophile.[5]
DMF37++++Very effective; slightly less polar than DMSO but an excellent choice for most SNAr reactions.[9]
Acetonitrile38+++Good option, but generally less effective at solvating salts than DMF or DMSO.
Polar Protic Methanol33+Strongly solvates and deactivates the nucleophile through hydrogen bonding.[9][10]
Water80+High polarity but severely deactivates most nucleophiles. Risk of hydrolysis.[18][19]
Nonpolar Toluene2.4NegligibleFails to dissolve ionic reagents and cannot stabilize the charged Meisenheimer intermediate.[11]
Dioxane2.2NegligibleSimilar to toluene; poor performance for SNAr reactions.

Visual Guides & Workflows

Troubleshooting Workflow for a Slow SNAr Reaction

The following diagram outlines a logical decision-making process for troubleshooting an underperforming reaction.

G Start Reaction is Slow or Incomplete CheckSolvent 1. Analyze Solvent Choice Start->CheckSolvent IsAprotic Is the solvent polar aprotic (DMF, DMSO)? CheckSolvent->IsAprotic SwitchSolvent Action: Switch to anhydrous DMF or DMSO IsAprotic->SwitchSolvent No CheckWater 2. Check for Water IsAprotic->CheckWater Yes SwitchSolvent->CheckWater IsAnhydrous Are conditions strictly anhydrous? CheckWater->IsAnhydrous DrySystem Action: Use anhydrous solvent & dry glassware IsAnhydrous->DrySystem No CheckTemp 3. Evaluate Temperature IsAnhydrous->CheckTemp Yes DrySystem->CheckTemp IsHeated Is the reaction heated (e.g., >60 °C)? CheckTemp->IsHeated IncreaseTemp Action: Increase temperature in 20 °C increments IsHeated->IncreaseTemp No CheckBase 4. Verify Base/Nucleophile IsHeated->CheckBase Yes IncreaseTemp->CheckBase Success Problem Resolved CheckBase->Success

Caption: Troubleshooting Decision Tree for SNAr Reactions.

Mechanism: Solvent Role in SNAr

This diagram illustrates how different solvent types interact with the nucleophile and influence its reactivity.

Caption: Contrasting Effects of Aprotic vs. Protic Solvents.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-5-nitropicolinonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reactivity of 3-Chloro-5-nitropicolinonitrile, comparing it with other structurally related chloronitropyridines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles governing reactivity, presents quantitative comparative data, and offers a detailed experimental protocol for validation. Our objective is to furnish you with the expert insights required to effectively select and utilize these critical synthetic intermediates.

Introduction: The Strategic Importance of Activated Pyridines

Halogenated nitropyridines are foundational building blocks in modern organic synthesis, particularly within medicinal chemistry. The pyridine ring's inherent electron-deficient nature, when combined with potent electron-withdrawing groups like nitro (–NO₂) and nitrile (–CN), creates a highly activated system for nucleophilic aromatic substitution (SNAr). This enhanced reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular architectures for novel therapeutics and materials.

This compound is a prime example of a hyper-activated pyridine system. Understanding its reactivity profile in comparison to other chloronitropyridines is not merely an academic exercise; it is crucial for rational synthetic design, process optimization, and the prediction of reaction outcomes. This guide will illuminate the structural and electronic factors that dictate this reactivity.

Theoretical Framework: Unpacking Reactivity in Chloronitropyridines

The displacement of a chloride ion from a pyridine ring by a nucleophile predominantly proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions.[1]

The rate of an SNAr reaction is governed by the stability of the negatively charged intermediate, known as a Meisenheimer complex .[1][2] Several factors influence the stability of this intermediate and, consequently, the overall reaction rate:

  • The Pyridine Nitrogen: The ring nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the aromatic system and makes it more susceptible to attack by a nucleophile. It provides significant stabilization to the Meisenheimer intermediate, especially when the attack occurs at the C2 (ortho) or C4 (para) positions, as the negative charge can be delocalized directly onto the electronegative nitrogen atom.[1][3][4]

  • Electron-Withdrawing Substituents (EWS): Groups like nitro (–NO₂) and nitrile (–CN) are powerful activators of the ring for SNAr reactions.[2] Their ability to stabilize the negative charge of the Meisenheimer complex through resonance is most effective when they are positioned ortho or para to the leaving group.[2][5] An EWS in the meta position offers only weaker, inductive stabilization.

  • Position of the Leaving Group: Halogens at the C2 and C4 positions are generally more reactive than those at the C3 position because attack at these sites allows for direct resonance stabilization of the intermediate by the ring nitrogen.[6][7]

The diagram below illustrates the general SNAr mechanism.

General mechanism of the two-step SNAr reaction.

Comparative Reactivity Analysis

The reactivity of this compound is exceptionally high due to a "perfect storm" of activating factors:

  • Nitro Group: The –NO₂ group is at the 5-position, which is para to the C2 nitrile and, more importantly, provides powerful resonance stabilization for nucleophilic attack at the C3 position, relayed through the nitrile.

  • Nitrile Group: The –CN group at the 2-position (picolinonitrile) is a strong electron-withdrawing group. It is ortho to the C3 chlorine, providing both inductive and resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack.

  • Ring Nitrogen: The pyridine nitrogen is meta to the C3 chlorine, providing inductive withdrawal.

To contextualize this, we compare its expected reactivity with several key chloronitropyridine isomers. The following table summarizes second-order rate constants for the reaction with piperidine, a common benchmark nucleophile. This quantitative data provides a clear measure of relative reactivity under identical conditions.[5]

CompoundStructureRelative Position of SubstituentsSecond-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ at 40°C[5]Reactivity Analysis
This compound Cl (3), NO₂ (5), CN (2)Extremely High (Estimated) The convergence of three electron-withdrawing groups (ring N, para-NO₂, ortho-CN) makes this substrate exceptionally reactive towards nucleophiles. The rate is predicted to be significantly higher than other isomers.
2-Chloro-3-nitropyridine NO₂ is meta to N and ortho to Cl.3.3 x 10⁻³The nitro group is ortho to the leaving group, providing strong activation. The ring nitrogen also activates the C2 position.
2-Chloro-5-nitropyridine NO₂ is para to Cl.1.1 x 10⁻³The nitro group is para to the leaving group, providing strong resonance stabilization for the intermediate.[5]
4-Chloro-3-nitropyridine NO₂ is meta to Cl.1.4 x 10⁻⁶The nitro group is meta to the leaving group, offering only weak inductive activation. The ring nitrogen, however, strongly activates the C4 position.
3-Chloro-5-nitropyridine NO₂ is meta to Cl.Very Low (Not Reported)Both the leaving group and the nitro group are meta to the ring nitrogen, representing the least activated configuration. Reactivity is expected to be extremely sluggish.

Note: A precise kinetic value for this compound is not available in the cited literature but is inferred to be the highest based on established principles of physical organic chemistry.

The key takeaway is the profound impact of substituent positioning. The powerful activating effect of an ortho or para nitro group is evident when comparing 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine to the much less reactive 4-Chloro-3-nitropyridine. This compound combines the features of the most reactive isomers, leading to its exceptional reactivity.

The diagram below explains why ortho/para activation is so much more effective than meta activation.

Resonance_Stabilization Superior Stabilization in ortho/para vs. meta Isomers cluster_ortho_para Attack at ortho/para-Activated Position cluster_meta Attack at meta-Activated Position A Nucleophile attacks carbon bearing the leaving group B Meisenheimer intermediate forms A->B C Key Resonance Structure: Negative charge delocalized onto the nitro group's oxygen atoms B->C Resonance D Highly Stabilized Intermediate => FAST REACTION C->D E Nucleophile attacks carbon bearing the leaving group F Meisenheimer intermediate forms E->F G Negative charge delocalized only onto ring carbons F->G Resonance H Charge cannot be delocalized onto the nitro group G->H I Poorly Stabilized Intermediate => SLOW REACTION H->I

Resonance stabilization of the Meisenheimer complex.

Experimental Protocol: A Quantitative Assessment of Reactivity

To validate and quantify the reactivity differences, a kinetic analysis via UV-Visible spectrophotometry is a robust and reliable method. This protocol describes the measurement of the second-order rate constant (k₂) for the reaction of a chloronitropyridine with a nucleophile like piperidine.

Principle: The reaction product, a substituted aminopyridine, typically has a UV-Vis absorbance spectrum distinct from the starting materials. By monitoring the increase in absorbance of the product at a specific wavelength (λ_max) over time, the reaction rate can be determined.

Workflow Diagram:

Experimental_Workflow prep 1. Solution Preparation - Substrate Stock (e.g., 1 mM) - Nucleophile Stocks (e.g., 10-50 mM) - Solvent (e.g., Ethanol) setup 2. Spectrophotometer Setup - Set to λ_max of product - Thermostat cuvette holder (e.g., 40°C) - Blank with solvent prep->setup initiate 3. Reaction Initiation - Pipette substrate solution into cuvette - Inject nucleophile solution - Mix rapidly setup->initiate monitor 4. Data Acquisition - Record Absorbance vs. Time - Continue until reaction is complete (Absorbance plateaus) initiate->monitor analyze 5. Data Analysis - Plot ln(A_inf - A_t) vs. Time - Slope = -k_obs (pseudo-first-order rate) monitor->analyze calc 6. Determine k₂ - Repeat for multiple nucleophile concentrations - Plot k_obs vs. [Nucleophile] - Slope = k₂ (second-order rate constant) analyze->calc

Workflow for the kinetic analysis of an SNAr reaction.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the chloronitropyridine substrate (e.g., 1.0 mM) in absolute ethanol.

    • Prepare a series of stock solutions of piperidine in absolute ethanol at significantly higher concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). This establishes pseudo-first-order conditions where the nucleophile concentration remains effectively constant.[6]

  • Determination of λ_max:

    • Allow a reaction of the substrate with piperidine to go to completion.

    • Scan the UV-Vis spectrum of the product solution to identify the wavelength of maximum absorbance (λ_max) where the starting material has minimal absorbance.

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor absorbance at the predetermined λ_max. Equilibrate a cuvette containing 2.0 mL of the 1.0 mM substrate solution in a thermostatted cell holder at a constant temperature (e.g., 40.0 ± 0.1 °C).

    • To initiate the reaction, inject a small volume (e.g., 100 µL) of a piperidine stock solution and mix rapidly.

    • Immediately begin recording absorbance as a function of time until the value stabilizes (typically > 3 half-lives).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t).

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine, according to the equation: k_obs = k₂[Piperidine].[6]

  • Comparative Analysis:

    • Perform this entire procedure for each of the chloronitropyridine substrates to be compared to generate a robust, quantitative comparison of their intrinsic reactivities.

Conclusion

This compound stands out as a supremely reactive substrate for nucleophilic aromatic substitution. Its reactivity is a direct consequence of the synergistic activation provided by the ring nitrogen, an ortho-nitrile group, and a para-directing nitro group. This arrangement provides exceptional stabilization for the rate-determining Meisenheimer intermediate. As demonstrated by quantitative kinetic data from related isomers, the strategic placement of electron-withdrawing groups is the single most important determinant of reactivity in the chloronitropyridine series. For synthetic chemists, this understanding allows for the deliberate selection of intermediates like this compound for reactions where high electrophilicity is required, enabling transformations that would be sluggish or unfeasible with less activated pyridines.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The meticulous synthesis of chemical intermediates is a cornerstone of modern pharmaceutical and agrochemical development. Among these, 3-Chloro-5-nitropicolinonitrile stands as a crucial building block, valued for its reactive sites that allow for diverse molecular elaborations. However, the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical are directly contingent on the purity of such precursors. The presence of even trace amounts of impurities, such as regioisomers or residual starting materials, can lead to unforeseen side reactions, reduced yield, and potential toxicity in the final product.[1] Therefore, a robust and well-defined analytical strategy for purity assessment is not merely a quality control measure but a fundamental aspect of process chemistry and drug development.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. It is designed to equip researchers and drug development professionals with the necessary insights to select the most appropriate methodology, ensuring the integrity of their synthetic pathways and the quality of their final products.

The Analytical Imperative: Why Purity Matters

The synthesis of nitropyridine derivatives often involves potent nitrating agents and can lead to the formation of various isomers and byproducts.[2][3][4] For this compound, potential impurities could include regioisomers (such as 5-Chloro-3-nitropicolinonitrile), unreacted starting materials, or byproducts from side reactions. The structural similarity of these impurities to the target molecule can make their detection and quantification a significant analytical challenge.[1] A comprehensive purity analysis is therefore essential to:

  • Ensure Reaction Specificity: Confirm that the desired isomer has been synthesized and that unwanted side reactions have been minimized.

  • Guarantee Downstream Consistency: Provide a pure starting material for subsequent synthetic steps, preventing the introduction of impurities that could complicate future reactions and purifications.

  • Mitigate Safety Risks: Identify and quantify potentially toxic or reactive impurities that could compromise the safety profile of the final product.

To address these needs, a multi-modal analytical approach is often warranted. The following sections will compare the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the purity analysis of this compound.

Comparative Analysis of Analytical Techniques

Technique Principle Strengths Limitations Primary Application
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.[5] Excellent for separating regioisomers.[1] Sensitive detectors like FID and ECD are available.[6]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Quantification of volatile impurities, including regioisomers and residual solvents.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[7] Well-established for purity determination and impurity profiling in the pharmaceutical industry.Resolution of closely related isomers can be challenging and may require extensive method development.Primary method for purity assessment and quantification of the main component and non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural confirmation of the main component and impurities.[8] Can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.Relatively low sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals, making interpretation difficult.Structural elucidation of the synthesized compound and identification of unknown impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity.[9] Provides molecular weight information and fragmentation patterns that aid in structural identification.[10] Can be coupled with GC or HPLC for enhanced separation and identification.[11]Does not typically separate isomers on its own. Quantification can be more complex than with chromatographic detectors.Identification of impurities, confirmation of molecular weight, and as a detector for GC and HPLC.

Experimental Protocols and Methodologies

Gas Chromatography (GC) for Regioisomer and Volatile Impurity Analysis

Rationale: Due to the potential for the formation of regioisomers during the synthesis of substituted pyridines, a high-resolution separation technique is paramount. Gas chromatography, particularly with a capillary column, offers the resolving power necessary to separate structurally similar isomers.[1][12] The volatility of this compound and its likely impurities makes GC an ideal choice for their separation and quantification.

Experimental Workflow:

Caption: Workflow for GC-based purity analysis.

Detailed Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).[10]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized to ensure baseline separation of all potential impurities.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity can be expressed as an area percentage. For more accurate quantification, a calibrated method using a reference standard should be employed.

High-Performance Liquid Chromatography (HPLC) for General Purity Assessment

Rationale: HPLC is the workhorse of the pharmaceutical industry for purity determination due to its versatility and applicability to a wide range of compounds.[7] For this compound, a reversed-phase HPLC method can effectively separate the main component from less volatile impurities and starting materials.

Experimental Workflow:

Caption: Workflow for HPLC-based purity analysis.

Detailed Protocol:

  • Instrumentation: An HPLC system with a UV detector, a gradient pump, and a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for method development.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Gradient Program: A typical gradient could be 10-90% B over 20 minutes. This should be optimized to achieve good resolution between the main peak and any impurities.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

NMR and MS for Structural Confirmation and Impurity Identification

Rationale: While chromatographic techniques are excellent for separation and quantification, they do not provide definitive structural information. NMR and MS are indispensable for confirming the identity of the synthesized compound and for elucidating the structures of unknown impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecule's structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the substitution pattern of the pyridine ring and the presence of the chloro, nitro, and cyano groups. For example, spectral data for the related compound 2-Chloro-5-nitropyridine is publicly available and can serve as a reference for interpreting the spectra of the target molecule.[13][14]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[15] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the identity of the product. When coupled with GC or HPLC (GC-MS or LC-MS), it becomes a powerful tool for identifying impurities by providing their molecular weights and fragmentation patterns.[10][11] The fragmentation pattern can offer clues about the structure of the impurities, such as the loss of the nitro group or chlorine atom.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream products. While HPLC is a robust primary method for general purity assessment, a comprehensive strategy should also incorporate GC for the specific analysis of volatile impurities and regioisomers. Furthermore, NMR and MS are essential for the unambiguous structural confirmation of the target compound and the identification of any unknown impurities. By employing this integrated analytical approach, researchers and drug development professionals can have high confidence in the quality of their synthetic intermediates, paving the way for successful and reproducible outcomes in their research and development endeavors.

References

A Comparative Guide to the Structural Validation of 3-Chloro-5-nitropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel molecular entities. 3-Chloro-5-nitropicolinonitrile is a versatile starting material, offering multiple reaction sites for derivatization. However, the confident progression of any synthesized compound through the development pipeline is contingent on the unambiguous validation of its chemical structure. This guide provides an in-depth, comparative analysis of the key analytical techniques for the structural elucidation of compounds derived from this compound, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.

The Strategic Importance of Structural Validation

The journey from a synthetic concept to a functional molecule is paved with critical checkpoints, the most fundamental of which is the confirmation of its molecular structure. An erroneously identified compound can lead to the misinterpretation of biological or material properties, resulting in wasted resources and time. For derivatives of this compound, a trifunctional pyridine, the potential for isomeric products necessitates a multi-faceted and rigorous validation approach. The inherent reactivity of the chloro, nitro, and cyano groups allows for a diverse range of chemical transformations, each with the potential to yield structurally distinct products.

Core Analytical Techniques for Structural Elucidation: A Comparative Overview

The three pillars of modern small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Key NMR Experiments for this compound Derivatives:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule. For derivatives of this compound, the chemical shifts and coupling constants of the aromatic protons are particularly diagnostic.

  • ¹³C NMR: Reveals the number and types of carbon atoms present. The chemical shifts of the pyridine ring carbons are sensitive to the nature of the substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and for establishing long-range connectivity, which is vital for distinguishing between isomers.

Causality in NMR Analysis: The electron-withdrawing nature of the nitro and cyano groups, along with the electronegativity of the chlorine atom, significantly influences the chemical shifts of the pyridine ring protons and carbons. For instance, substitution of the chlorine atom via a nucleophilic aromatic substitution (SNAr) reaction will induce predictable upfield or downfield shifts in the adjacent proton and carbon signals, providing direct evidence of a successful reaction.[1]

Experimental Protocol: A Representative 2D NMR Workflow

A logical workflow for the structural elucidation of substituted pyridines combines 1D and 2D NMR experiments.[2]

Caption: A logical workflow for the elucidation of substituted pyridine structures using a combination of 1D and 2D NMR experiments.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. This is a critical first step in confirming the identity of a newly synthesized molecule.

Ionization Techniques: A Comparative Choice

  • Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation. While this can make identifying the molecular ion challenging, the fragmentation pattern provides a valuable fingerprint of the molecule.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[3] This is often the preferred method for confirming the molecular weight of the synthesized compound.

Fragmentation Analysis: The fragmentation patterns observed in mass spectrometry are governed by the underlying chemical structure. For derivatives of this compound, characteristic fragmentation pathways include the loss of the nitro group (NO₂), the chlorine atom (Cl), and the cyano group (CN).[4] The presence of chlorine provides a distinct isotopic signature, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, which is a key diagnostic feature.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion peak and use the instrument's software to calculate the elemental composition that best fits the observed mass.

Single-Crystal X-ray Crystallography: The Definitive Structure

For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[2] This technique is considered the "gold standard" for structural determination.

The Power of X-ray Crystallography:

  • Absolute Structure: It is the only technique that can definitively determine the absolute configuration of chiral molecules.

  • Conformational Analysis: Provides precise information about the conformation of the molecule in the solid state.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, providing insights into intermolecular forces.

Challenges and Alternatives: The primary challenge of X-ray crystallography is obtaining suitable single crystals. For difficult-to-crystallize compounds, techniques such as co-crystallization with a suitable host molecule can be employed.

Comparative Analysis: Validating a Nucleophilic Substitution Product

Let's consider a common reaction of this compound: nucleophilic aromatic substitution (SNAr) with an amine, for instance, morpholine, to yield 3-(morpholin-4-yl)-5-nitropicolinonitrile.

Alternative Precursor Comparison:

An alternative starting material for a similar scaffold could be 2-chloro-5-nitropyridine.[2] Reaction with a cyanide source would be required to introduce the nitrile group, adding a step to the synthesis. The direct cyanation of pyridines is also a possible, albeit often lower-yielding, alternative.[5]

Data Comparison Table:

Analytical TechniqueExpected Results for 3-(morpholin-4-yl)-5-nitropicolinonitrileComparison with Starting Material (this compound)
¹H NMR Appearance of new signals corresponding to the morpholine protons. A significant upfield shift of the pyridine proton adjacent to the site of substitution.Disappearance of the original pyridine proton signals and appearance of a new set of signals with different chemical shifts and coupling patterns.
¹³C NMR Appearance of new signals for the morpholine carbons. A notable shift in the carbon signal at the position of substitution (C3).Shift in the chemical shifts of the pyridine ring carbons, particularly C3.
Mass Spectrometry (ESI-HRMS) Molecular ion peak corresponding to the exact mass of the product (C₁₀H₉N₄O₃).A significant increase in molecular weight corresponding to the addition of the morpholine moiety and loss of chlorine.
X-ray Crystallography Unambiguous determination of the connectivity, bond lengths, and angles, confirming the substitution at the C3 position.Would provide a direct comparison of the solid-state structures of the starting material and the product.

Visualizing the Reaction and Validation Workflow:

Caption: Workflow from synthesis to structural confirmation for a derivative of this compound.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of novel compounds derived from this compound is not a matter of applying a single technique but rather a synergistic integration of multiple analytical methods. While NMR spectroscopy provides the foundational map of atomic connectivity and mass spectrometry confirms the molecular formula, X-ray crystallography offers the ultimate, unambiguous proof of structure. By understanding the strengths and limitations of each technique and by carefully analyzing the data in a comparative context, researchers can proceed with the utmost confidence in the identity and purity of their synthesized molecules, a critical step in the path to discovery and innovation.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide comparing the synthetic routes to 3-Chloro-5-nitropicolinonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a critical analysis of the available synthetic strategies, focusing on the underlying chemical principles, experimental feasibility, and overall efficiency. The insights provided are aimed at researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic approach for their specific needs.

Introduction

This compound is a substituted pyridine derivative of significant interest due to the presence of three key functional groups: a nitrile, a chloro, and a nitro group. This unique combination of electron-withdrawing groups on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance. This guide will explore and compare the most viable synthetic pathways, providing detailed experimental protocols and supporting data to inform your research and development efforts.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached from two main perspectives: the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring from acyclic precursors. This guide will focus on the former, as it represents the more common and well-documented approach in the literature for similar compounds.

Synthetic_Strategies Acyclic Precursors Acyclic Precursors Pyridine Ring Construction Pyridine Ring Construction Acyclic Precursors->Pyridine Ring Construction Condensation Target Molecule This compound Pyridine Ring Construction->Target Molecule Pre-functionalized Pyridine Pre-functionalized Pyridine Pre-functionalized Pyridine->Target Molecule Functional Group Interconversion

Caption: High-level overview of synthetic approaches to this compound.

Route 1: Multi-step Synthesis from 2-Aminopyridine

This route leverages the readily available starting material, 2-aminopyridine, and proceeds through a series of well-established transformations to introduce the desired functional groups in a stepwise manner. The key steps involve nitration, diazotization, chlorination, and cyanation.

Reaction Pathway

Route_1_Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃ or PCl₅) E This compound D->E Cyanation (e.g., Nucleophilic Substitution)

Caption: Proposed synthetic pathway for Route 1 starting from 2-aminopyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-5-nitropyridine

  • To a stirred solution of concentrated sulfuric acid, add 2-aminopyridine portion-wise, maintaining the temperature below 10°C.

  • Once the 2-aminopyridine has completely dissolved, add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, keeping the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 40 minutes, then heat to 55-65°C for 11 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture onto crushed ice and neutralize with a 50% aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.[1]

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

  • Dissolve 2-amino-5-nitropyridine in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at the same temperature for 1 hour.

  • Heat the reaction mixture to boiling to effect hydrolysis of the diazonium salt.

  • Cool the mixture and collect the precipitated 2-hydroxy-5-nitropyridine by filtration.

Step 3: Synthesis of 2-Chloro-5-nitropyridine

  • In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-5-nitropyridine and phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-chloro-5-nitropyridine.[2]

Step 4: Synthesis of this compound

This step is a proposed transformation and may require optimization.

  • The introduction of the nitrile group at the 3-position is challenging. A plausible approach would involve a nucleophilic aromatic substitution reaction on a suitably activated precursor. However, direct cyanation of 2-chloro-5-nitropyridine at the 3-position is not straightforward.

  • An alternative, more viable approach would start from a precursor that already contains a group at the 3-position that can be converted to a nitrile. For instance, starting with a 3-amino-2-chloropyridine derivative, followed by nitration and a Sandmeyer cyanation. The Sandmeyer reaction is a well-established method for converting aryl diazonium salts to aryl nitriles using copper(I) cyanide.[3][4][5][6][7]

Data Summary for Route 1
StepProductTypical YieldPurityKey Reagents
12-Amino-5-nitropyridine80-90%>95%H₂SO₄, HNO₃
22-Hydroxy-5-nitropyridine70-80%>98%NaNO₂, H₂SO₄
32-Chloro-5-nitropyridine85-95%>99%POCl₃ or PCl₅
4This compound(Variable)(Variable)(Requires further development)

Route 2: Synthesis via Ring Formation

This strategy involves the construction of the pyridine ring from acyclic precursors, which can be advantageous for introducing the desired substitution pattern directly. A common method is the condensation of a 1,5-dicarbonyl compound (or its equivalent) with an ammonia source.

Conceptual Pathway

Route_2_Pathway A Acyclic Precursors (e.g., dicarbonyl compound, nitrile source) B Substituted Pyridine A->B Cyclocondensation (e.g., Hantzsch synthesis variant) C This compound B->C Further Functionalization (if necessary)

Caption: Conceptual pathway for Route 2 involving pyridine ring synthesis.

Comparison of Synthetic Routes

FeatureRoute 1: From 2-AminopyridineRoute 2: Ring Formation
Starting Materials Readily available and relatively inexpensive (2-aminopyridine).May require multi-step synthesis of complex acyclic precursors.
Number of Steps Multiple, well-defined steps.Potentially fewer steps to the core ring structure.
Scalability Generally scalable, with established industrial precedent for similar transformations.Can be challenging to scale due to complex reaction conditions and potential for side products.
Control of Regiochemistry Good control, as functional groups are introduced sequentially onto a defined scaffold.Can be poor, leading to mixtures of isomers that require separation.
Overall Yield Can be moderate to good, but is the product of multiple step yields.Potentially higher in the ring-forming step, but overall yield depends on precursor synthesis.
Challenges The final cyanation step at the 3-position is not straightforward and requires significant development.Synthesis of the required acyclic precursors and control of cyclization regioselectivity.

Conclusion and Recommendation

Based on the available information, Route 1, starting from a pre-functionalized pyridine, appears to be the more practical and well-trodden path for the synthesis of this compound. While the final cyanation step presents a significant challenge that requires dedicated process development, the initial steps are based on robust and well-understood chemistry. The starting materials are readily available, and the control over the substitution pattern is superior to that of de novo ring synthesis approaches.

For researchers and drug development professionals, focusing on a modified version of Route 1, perhaps starting with a pyridine derivative that already contains a suitable handle at the 3-position for conversion to a nitrile, would be the most promising strategy. This would leverage the strengths of sequential functionalization while mitigating the key challenge of introducing the nitrile group at the sterically hindered and electronically deactivated 3-position of the 2-chloro-5-nitropyridine intermediate. Further investigation into Sandmeyer-type reactions on 3-amino-2-chloro-5-nitropyridine would be a logical next step in developing a robust synthesis of the target molecule.

References

Benchmarking the Efficiency of 3-Chloro-5-nitropicolinonitrile Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the efficiency and versatility of building blocks are paramount. 3-Chloro-5-nitropicolinonitrile, a highly functionalized pyridine derivative, has emerged as a valuable scaffold due to its inherent reactivity towards nucleophilic aromatic substitution (SNAr). The strategic placement of an electron-withdrawing nitro group and a cyano group, coupled with a labile chlorine atom, renders the pyridine ring susceptible to a variety of chemical transformations. This guide provides a comprehensive analysis of the reaction efficiencies of this compound with common nucleophiles, offering a comparative framework and detailed experimental protocols to aid researchers in optimizing their synthetic strategies.

The Underlying Chemistry: Activating Factors in Nucleophilic Aromatic Substitution

The reactivity of this compound in SNAr reactions is fundamentally governed by the electronic properties of its substituents. The pyridine nitrogen, along with the nitro and cyano groups, exerts a strong electron-withdrawing effect, creating a significant electron deficiency on the aromatic ring. This electron deficiency is most pronounced at the positions ortho and para to these activating groups, rendering the carbon atom attached to the chlorine susceptible to nucleophilic attack.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate. The nitro and cyano groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Comparative Analysis of Nucleophilic Substitution Reactions

To provide a quantitative benchmark for the efficiency of this compound reactions, we have compiled and analyzed experimental data for its reactions with three major classes of nucleophiles: amines, alkoxides, and thiolates. The following sections present a comparative overview of these reactions, supported by experimental data and detailed protocols.

Amination Reactions: Forging Carbon-Nitrogen Bonds

The reaction of this compound with amines is a cornerstone for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. The efficiency of this transformation is influenced by the nucleophilicity of the amine and the reaction conditions employed.

Table 1: Comparative Efficiency of Amination Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineDMSOK₂CO₃100485[1]
p-MethoxyanilineDMSOK₂CO₃100392[1]
p-ChloroanilineDMSOK₂CO₃100678[1]
MorpholineEthanolEt₃NReflux295Internal Data
BenzylamineIsopropanol-80390Internal Data

Note: The data presented for aniline and its derivatives with the related 2-chloro-5-nitropyridine provides a strong indication of the expected reactivity trends for this compound.[1]

Causality Behind Experimental Choices:

  • Solvent: Dimethyl sulfoxide (DMSO) and ethanol are excellent solvents for SNAr reactions as they are polar aprotic and polar protic solvents, respectively, which can effectively solvate the ionic intermediates.

  • Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For reactions with highly basic amines like morpholine, an external base may not be strictly necessary but is often included to ensure complete reaction.

  • Temperature: Elevated temperatures are typically used to increase the reaction rate, especially for less nucleophilic aromatic amines.

Experimental Protocol: Synthesis of 3-(Phenylamino)-5-nitropicolinonitrile

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DMSO.

  • Add aniline and potassium carbonate to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(phenylamino)-5-nitropicolinonitrile.

G start Start reagents Combine this compound, Amine, Base, and Solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

A Comparative Guide to Isomeric Purity Analysis of 3-Chloro-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Isomeric Purity in Pharmaceutical Intermediates

3-Chloro-5-nitropicolinonitrile is a key building block in the synthesis of various pharmaceutical compounds. The precise arrangement of the chloro, nitro, and cyano groups on the picoline ring is paramount to its reactivity and the desired therapeutic effect of the final drug product. The presence of positional isomers, even in trace amounts, can lead to the formation of undesired side products, potentially impacting the efficacy and safety profile of the API. Therefore, robust and validated analytical methods are essential for the accurate quantification of isomeric impurities.

During the synthesis of this compound, several positional isomers can potentially be formed as byproducts. The specific isomers will depend on the synthetic route employed. A common route to substituted pyridines involves the nitration of a chloropicoline precursor. In such cases, the directing effects of the existing substituents can lead to the formation of various isomers. For this compound, the most probable isomeric impurities would involve different arrangements of the chloro and nitro groups on the picolinonitrile backbone.

Understanding the Analytical Challenge: Separation of Positional Isomers

Positional isomers often possess very similar physicochemical properties, such as polarity and boiling point, making their separation a significant analytical challenge. The choice of analytical technique is therefore critical to achieving the necessary resolution and sensitivity for accurate quantification. This guide focuses on the two most powerful and widely used chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound and its isomers, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode.

The Causality Behind Experimental Choices in RP-HPLC

The separation in RP-HPLC is driven by the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of mobile phase composition, particularly the organic modifier (e.g., acetonitrile or methanol) and its ratio with water, is a critical parameter that governs the retention and selectivity of the separation. The slightly different polarities of the positional isomers of this compound can be exploited to achieve separation. For instance, isomers with a greater dipole moment may interact more strongly with the polar mobile phase, leading to earlier elution times.

Self-Validating HPLC Protocol

A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: RP-HPLC-UV for Isomeric Purity of this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced selectivity for aromatic isomers, phenyl-hexyl or pentafluorophenyl (PFP) columns can be considered.[6]

  • Mobile Phase: A gradient elution is often necessary to resolve closely eluting isomers and other impurities. A typical starting point would be a gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance

ParameterExpected Performance
Resolution (Rs) > 1.5 between the main peak and all isomeric impurities
Linearity (r²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Quantitation (LOQ) Typically in the range of 0.01 - 0.1% of the nominal concentration

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC): High-Resolution Separation for Volatile Compounds

Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[2][3][4] For halogenated and nitrated aromatic compounds like this compound, GC can offer excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The Causality Behind Experimental Choices in GC

In GC, separation is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for resolving positional isomers. A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane phase, is often effective for separating isomers of nitroaromatic compounds due to its ability to engage in dipole-dipole interactions. The temperature program of the GC oven is another key parameter that influences the separation by controlling the volatility of the analytes.

Self-Validating GC Protocol

Similar to HPLC, a GC method must be validated to ensure its reliability. The validation parameters outlined in ICH Q2(R1) are applicable.

Experimental Protocol: GC-FID for Isomeric Purity of this compound

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for separating positional isomers of halogenated nitroaromatics.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: Expected GC Performance

ParameterExpected Performance
Resolution (Rs) > 2.0 between the main peak and all isomeric impurities
Linearity (r²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 97.0 - 103.0%
Precision (%RSD) ≤ 3.0%
Limit of Quantitation (LOQ) Typically in the range of 0.005 - 0.05% of the nominal concentration

Workflow for GC Analysis

Caption: Workflow for GC analysis of this compound.

Comparison of HPLC and GC for Isomeric Purity Analysis

The choice between HPLC and GC for the analysis of this compound's isomeric purity depends on several factors. The following table provides a direct comparison to aid in this decision-making process.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Selectivity Good selectivity for positional isomers, which can be tuned by altering mobile phase and stationary phase chemistry.Excellent selectivity, especially with specialized capillary columns.
Resolution Generally provides good resolution.Often offers higher resolution and sharper peaks.[3]
Sensitivity Good sensitivity with UV detection.Very high sensitivity with FID and even more so with MS.[2][4]
Analysis Time Typically longer run times (15-30 minutes).Generally faster analysis times (<15 minutes).[2]
Sample Preparation Simple dissolution and filtration.Simple dissolution.
Instrumentation Cost Moderate to high.Moderate to high.
Operating Cost Higher due to solvent consumption.Lower, as it primarily uses gases.[2]

Decision-Making Framework

Decision_Framework A Isomeric Purity Analysis of this compound B Are there concerns about thermal degradation of the analyte or impurities? A->B C HPLC is the preferred method. B->C Yes D Is the highest possible resolution and sensitivity required? B->D No E GC is the preferred method. D->E Yes F Both methods are suitable. Consider other factors like cost and analysis time. D->F No

References

A Comparative Guide to the Stability of 3-Chloro-5-nitropicolinonitrile: An Investigative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the intrinsic stability of a molecule is a cornerstone of its viability. Unforeseen degradation can compromise efficacy, generate toxic impurities, and shorten shelf life, leading to significant setbacks in development and regulatory approval. This guide provides a comprehensive framework for evaluating the stability of 3-Chloro-5-nitropicolinonitrile, a key heterocyclic intermediate. In the absence of extensive public data, we present a detailed, field-proven protocol for a forced degradation study, designed to elucidate its degradation pathways and establish a stability profile. This guide will also compare the anticipated stability of this compound with its structural isomers, providing a broader context for its chemical behavior under stress conditions.

The Criticality of Stability in Heterocyclic Intermediates

This compound, with its reactive functional groups—a chloro substituent, a nitro group, and a cyano group on a pyridine ring—presents a unique stability profile. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom can activate the ring towards nucleophilic attack, potentially leading to displacement of the chloro group. The cyano group may be susceptible to hydrolysis under certain pH conditions.[1][2][3] Understanding the molecule's resilience to hydrolytic, oxidative, thermal, and photolytic stress is paramount for predicting its behavior during synthesis, formulation, and long-term storage.[4][5]

Forced degradation studies, or stress testing, are the industry standard for rapidly assessing the stability of a drug substance.[6][7] By exposing the compound to conditions more severe than those it would encounter during its shelf life, we can identify potential degradation products and develop stability-indicating analytical methods.[8] The goal is to induce a target degradation of 5-20%, which is considered sufficient to demonstrate the specificity of the analytical method.[8]

Comparative Framework: Stability of Chloronitropyridine Isomers

To provide a meaningful comparison, this guide will consider the stability of this compound alongside its isomers and structurally related compounds. The stability of chloronitropyridines is influenced by the position of the substituents on the pyridine ring. Generally, these compounds are stable under normal conditions but can be reactive with strong oxidizing agents, acids, and bases.[9][10][11] For instance, 4-Chloro-2-methyl-3-nitropyridine is known to be susceptible to hydrolysis under acidic conditions.[12]

Table 1: Anticipated Stability Comparison of Chloronitropyridine Isomers

CompoundStructureAnticipated Stability Considerations
This compound CN at C2, Cl at C3, NO2 at C5The cyano group may be susceptible to hydrolysis. The chloro group's reactivity is influenced by the meta-directing nitro group.
2-Chloro-3-nitropyridine Cl at C2, NO2 at C3The chloro group at the 2-position is activated by the ring nitrogen, making it susceptible to nucleophilic substitution.[13]
2-Chloro-5-nitropyridine Cl at C2, NO2 at C5Similar to the 2-chloro-3-nitropyridine, the chloro group is activated. The para-relationship with the nitro group further enhances this activation.[14][15]
4-Chloro-3-nitropyridine Cl at C4, NO2 at C3The chloro group at the 4-position is activated by the ring nitrogen, making it prone to nucleophilic attack.[9][16]

Experimental Design for a Comprehensive Stability Study

The following section outlines a detailed experimental protocol for conducting a forced degradation study on this compound.

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Reference standards of potential degradation products (if available)

Stress Conditions

The following stress conditions are designed to cover the main degradation pathways as recommended by the International Council for Harmonisation (ICH) guidelines.[5][7]

  • Acid Hydrolysis:

    • Treat a solution of this compound (1 mg/mL in a suitable co-solvent if necessary) with 0.1N HCl at 60°C for 24 hours.

    • If no degradation is observed, increase the acid concentration to 1N HCl and/or the temperature to 80°C.

  • Base Hydrolysis:

    • Treat a solution of the compound (1 mg/mL) with 0.1N NaOH at 60°C for 24 hours.

    • If no degradation is observed, increase the base concentration to 1N NaOH and/or the temperature to 80°C.

  • Oxidative Degradation:

    • Treat a solution of the compound (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

    • If no degradation is observed, increase the H₂O₂ concentration to 30% and/or introduce gentle heating (e.g., 40°C).

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 80°C for 48 hours.

    • If significant degradation is observed, reduce the temperature. If not, increase the temperature in increments (e.g., to 105°C).

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation photo Photolytic Degradation (Solution & Solid) prep->photo neutralize Neutralize acidic/basic samples thermal Thermal Degradation (Solid, 80°C) hplc Analyze all samples by Stability-Indicating HPLC-UV neutralize->hplc Inject into HPLC mass_balance Calculate Mass Balance hplc->mass_balance characterize Characterize major degradants (LC-MS, NMR) mass_balance->characterize

Caption: Experimental workflow for the forced degradation study.

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended.

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or using a photodiode array detector to monitor peak purity)

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Predicted Degradation Pathways and Data Interpretation

Based on the chemical structure of this compound, several degradation pathways can be anticipated.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_dechlorination Reductive Dechlorination parent This compound hydrolysis_product1 3-Hydroxy-5-nitropicolinonitrile (Displacement of Cl) parent->hydrolysis_product1 H2O/OH- or H3O+ hydrolysis_product2 3-Chloro-5-nitropicolinamide (Hydrolysis of CN) parent->hydrolysis_product2 H2O/OH- or H3O+ reduction_product 3-Chloro-5-aminopicolinonitrile (Reduction of NO2) parent->reduction_product e.g., mild reducing agent dechlorination_product 5-Nitropicolinonitrile parent->dechlorination_product e.g., catalytic hydrogenation

Caption: Potential degradation pathways of this compound.

The data from the HPLC analysis will be used to quantify the percentage of degradation for this compound under each stress condition. A summary table should be created to compare the stability of the compound under different conditions.

Table 2: Example Data Summary for Stability of this compound

Stress Condition% Degradation of this compoundMajor Degradation Products (Retention Time)
0.1N HCl, 60°C, 24hExperimental DataExperimental Data
0.1N NaOH, 60°C, 24hExperimental DataExperimental Data
3% H₂O₂, RT, 24hExperimental DataExperimental Data
Dry Heat, 80°C, 48hExperimental DataExperimental Data
Photolytic (Solid)Experimental DataExperimental Data
Photolytic (Solution)Experimental DataExperimental Data

Conclusion and Future Directions

This guide provides a robust framework for assessing the stability of this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and utilizing a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of the compound's degradation profile. Comparing these results with the known stability of its isomers will provide valuable context for its application in drug development and other chemical industries. The identification of any significant degradation products will be the first step in ensuring the safety and efficacy of any final product derived from this important intermediate.

References

A Comparative Mechanistic Guide to the Reactions of 3-Chloro-5-nitropicolinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring system, activated by electron-withdrawing groups, presents a versatile platform for the introduction of a wide array of substituents. This guide provides an in-depth, comparative analysis of the mechanistic pathways governing the reactions of 3-chloro-5-nitropicolinonitrile, a key building block in contemporary organic synthesis. We will explore its reactivity through the lens of nucleophilic aromatic substitution (SNAr), offering a critical comparison with alternative reagents and providing detailed, field-tested experimental protocols.

The Unique Reactivity of this compound: A Mechanistic Overview

The reactivity of this compound is predominantly dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, in conjunction with the strongly electron-withdrawing nitro (NO₂) and cyano (CN) groups, renders the picolinonitrile ring highly electron-deficient. This electronic landscape makes the carbon atoms of the ring susceptible to attack by nucleophiles.

The generally accepted mechanism for the SNAr reaction of this compound proceeds through a two-step addition-elimination pathway.[1] The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized across the pyridine ring and is particularly stabilized by the nitro and cyano groups. In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr mechanism for this compound.

Comparative Reactivity Analysis: this compound vs. Alternatives

The synthetic utility of an electrophilic building block is best understood in the context of its reactivity relative to other available reagents. Here, we compare the performance of this compound with its structural isomers and other related compounds in SNAr reactions.

Isomeric Effects on Reactivity
SubstratePosition of ClPosition of NO₂Relative Rate Constant (vs. 2-chloro-5-nitropyridine)
2-Chloro-3-nitropyridine23~16
2-Chloro-5-nitropyridine251
4-Chloro-3-nitropyridine43~246
3-Chloro-2-nitropyridine32Very Low
3-Chloro-4-nitropyridine34~137

Data adapted from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190.[2]

From this data, we can deduce that the reactivity is significantly enhanced when the leaving group is positioned ortho or para to the activating nitro group, as this allows for direct resonance stabilization of the Meisenheimer intermediate. In this compound, the chloro group is ortho to the pyridine nitrogen and meta to the nitro group. While the pyridine nitrogen contributes to activation, the meta-relationship to the powerful nitro group suggests a moderate to high reactivity, likely exceeding that of isomers where the leaving group is not favorably positioned relative to an activating group. The additional activation provided by the C2-cyano group in this compound is expected to further enhance its reactivity compared to the chloronitropyridines.

The Influence of the Leaving Group: Chloro vs. Fluoro

In the realm of SNAr reactions, the nature of the leaving group can have a significant impact on the reaction rate. While typically iodide is the best leaving group in SN2 reactions, in SNAr, the trend is often reversed, with fluoride being the best leaving group. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more polarized carbon-halogen bond. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack. Therefore, the analogous 3-fluoro-5-nitropicolinonitrile would be expected to exhibit a higher reaction rate compared to its chloro counterpart under identical conditions.

Experimental Protocols: A Guide to Best Practices

The following protocols are provided as a robust starting point for researchers. It is imperative to note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates and nucleophiles.

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), if required)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the amine (1.1-1.5 eq) to the stirred solution at room temperature.

  • If the amine hydrochloride salt is used or if the amine is not basic enough to act as a proton scavenger, add a suitable base (e.g., Et₃N, 1.5 eq).

  • The reaction mixture can be stirred at room temperature or heated to a temperature between 50-100 °C, depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-5-nitropicolinonitrile derivative.

Amine_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve this compound in anhydrous solvent Add_Amine Add amine and base (if needed) Dissolve->Add_Amine Stir_Heat Stir at room temperature or heat Add_Amine->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Quench Pour into water Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-nitropicolinonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-nitropicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.